molecular formula C7H13NO2 B1523348 1,4-Dioxaspiro[4.4]nonan-7-amine CAS No. 1322805-04-8

1,4-Dioxaspiro[4.4]nonan-7-amine

Cat. No.: B1523348
CAS No.: 1322805-04-8
M. Wt: 143.18 g/mol
InChI Key: FTUCRLHGAZBPBK-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.4]nonan-7-amine is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.4]nonan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-1-2-7(5-6)9-3-4-10-7/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUCRLHGAZBPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322805-04-8
Record name 1,4-dioxaspiro[4.4]nonan-7-amine
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Foundational & Exploratory

Introduction: A Three-Dimensional Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,4-Dioxaspiro[4.4]nonan-7-amine: Properties, Synthesis, and Applications

This compound is a spirocyclic organic compound featuring a cyclopentane ring, substituted with a primary amine, fused via a single spiro-carbon to a 1,4-dioxolane ring. This unique three-dimensional architecture makes it a valuable building block for medicinal chemists and drug development professionals.

In an era where drug discovery often struggles with the limitations of flat, aromatic molecules, there is a significant push to "escape from flatland" by incorporating scaffolds with higher sp³-hybridized carbon content.[1] Spirocycles, by their very nature, introduce conformational rigidity and a well-defined three-dimensional exit vector for substituents, which can lead to improved physicochemical properties, enhanced target binding, and novel intellectual property. The quaternary carbon structure of spirocycles leads to a higher fraction of sp³ carbons (Fsp³), a metric correlated with increased clinical success.[1] this compound serves as an exemplary scaffold in this class, offering a reactive primary amine handle for diversification while the spiroketal portion provides structural complexity and polarity.

This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and strategic applications of this compound for researchers and scientists in the pharmaceutical and chemical industries.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, computational modeling, and regulatory documentation.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂PubChem[2][3]
Molecular Weight 143.18 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 1322805-04-8BLDpharm[4]
Canonical SMILES C1CC2(CC1N)OCCO2PubChem[2]
InChI Key FTUCRLHGAZBPBK-UHFFFAOYSA-NPubChem[3]
Monoisotopic Mass 143.09464 DaPubChem[2][3]
Predicted XlogP -0.3PubChem[3]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 3PubChem[2]
Rotatable Bond Count 1PubChem[2]

Synthesis and Manufacturing

The synthesis of this compound is not widely documented in academic literature but can be achieved through logical, multi-step synthetic sequences common in organic chemistry, starting from commercially available materials. The core strategy involves the protection of a ketone, functional group manipulation on the carbocyclic ring, and subsequent introduction of the amine moiety.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the C-N bond of the target amine, suggesting a precursor with a suitable leaving group or an electrophilic carbonyl that can be converted to the amine. This precursor, in turn, can be derived from a protected cyclopentanone derivative. The spirocyclic ketal itself serves as a robust protecting group for a ketone, allowing for selective chemistry on other parts of the molecule.

G Target This compound Precursor_A Protected Cyclopentanone with Leaving Group (e.g., -OMs) Target->Precursor_A  Amination (e.g., NaN₃ then reduction) Precursor_B Protected Cyclopentanone with Alcohol (-OH) Precursor_A->Precursor_B  Mesylation Precursor_C Protected Cyclopentanone with Ester (-COOR) Precursor_B->Precursor_C  Ester Reduction (e.g., LiAlH₄) StartingMaterial Cyclopentanone Derivative (e.g., 3-Oxocyclopentane-1-carboxylate) Precursor_C->StartingMaterial  Ketal Protection

Caption: Retrosynthetic pathway for this compound.

Forward Synthetic Workflow

A plausible forward synthesis leverages standard, high-yielding reactions to construct the target molecule efficiently.

  • Ketal Protection: The synthesis commences with a suitably functionalized cyclopentanone, such as a keto-ester. The ketone is protected as an ethylene ketal by reacting it with ethylene glycol under acidic catalysis. This step is crucial to prevent the ketone from interfering with subsequent reduction steps.

  • Functional Group Reduction: The ester group on the cyclopentane ring is reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

  • Activation of the Alcohol: The resulting hydroxyl group is a poor leaving group. It is activated by converting it into a mesylate or tosylate using the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like triethylamine. This transforms the -OH into an excellent leaving group.

  • Introduction of the Amine: The amine is introduced via a two-step sequence. First, the mesylate is displaced by sodium azide (NaN₃) in an Sₙ2 reaction to form an alkyl azide. Azide is a superior nucleophile and the resulting intermediate is stable. Second, the azide is reduced to the primary amine using a method like the Staudinger reaction (with triphenylphosphine followed by water) or catalytic hydrogenation. This sequence is a reliable and safe method for converting alcohols to primary amines.

Spectroscopic Characterization

Unambiguous identification of this compound requires a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the dioxolane ring protons (a multiplet around 3.9-4.0 ppm). The protons on the cyclopentane ring would appear as a series of complex multiplets in the aliphatic region (approx. 1.5-2.5 ppm). The proton alpha to the amine group would likely be a multiplet around 3.0-3.5 ppm. The NH₂ protons would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon spectrum would show a signal for the spiroketal carbon around 110-120 ppm. The two carbons of the dioxolane ring would be observed around 65 ppm. The carbons of the cyclopentane ring would appear in the 20-50 ppm range, with the carbon bearing the amine group (C-N) being the most downfield in this group.

  • Infrared (IR) Spectroscopy: As a primary amine, the IR spectrum is expected to show two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region.[5] A characteristic N-H bending (scissoring) vibration should appear between 1650-1580 cm⁻¹.[5] Additionally, strong C-O ether stretching bands from the dioxolane ring would be prominent in the 1250–1020 cm⁻¹ range.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula via an accurate mass measurement of the molecular ion [M+H]⁺ at m/z 144.10192.[3]

Reactivity and Applications in Drug Development

The utility of this compound stems from the reactivity of its primary amine and the structural benefits of its spirocyclic core.

Core Reactivity

The primary amine is a versatile functional handle. It is nucleophilic and can readily participate in a wide array of reactions, including:

  • Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters to form amides.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

This reactivity allows the spirocyclic core to be easily "decorated" with various functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Library Synthesis Workflow for SAR Exploration

The amine serves as a key point of diversification for building a library of analogues for biological screening.

G cluster_0 Core Building Block cluster_1 Reaction Classes cluster_2 Derivative Library Core This compound Acylation Acylation (R-COCl) Core->Acylation Sulfonylation Sulfonylation (R-SO₂Cl) Core->Sulfonylation ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)₃) Core->ReductiveAmination Amides Amide Analogues Acylation->Amides Sulfonamides Sulfonamide Analogues Sulfonylation->Sulfonamides SecAmines Secondary Amine Analogues ReductiveAmination->SecAmines

Caption: Workflow for diversifying the core scaffold into a chemical library.

Experimental Protocol: Illustrative Synthesis

This protocol is a representative procedure based on established chemical transformations and should be adapted and optimized under appropriate laboratory conditions.

Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-ol from Methyl 3-oxocyclopentane-1-carboxylate

  • Protection: To a solution of methyl 3-oxocyclopentane-1-carboxylate (1.0 eq) and ethylene glycol (1.2 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor by TLC until starting material is consumed. Cool, wash with saturated NaHCO₃ solution, dry over MgSO₄, and concentrate under reduced pressure to yield the protected ketal-ester.

  • Reduction: Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C. Slowly add a solution of the ketal-ester from the previous step in THF. Allow the reaction to warm to room temperature and stir for 4 hours. Cool back to 0 °C and cautiously quench by sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and concentrate the filtrate to obtain 1,4-dioxaspiro[4.4]nonan-7-ol.

Conversion to this compound

  • Mesylation: Dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir at 0 °C for 2 hours. Wash with cold water, cold dilute HCl, and brine. Dry over MgSO₄ and concentrate in vacuo to yield the crude mesylate, which is used immediately in the next step.

  • Azide Displacement: Dissolve the crude mesylate in DMF and add sodium azide (2.0 eq). Heat the mixture to 80 °C and stir for 6 hours. Cool, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Staudinger Reduction: Dissolve the crude azide in THF/water (4:1). Add triphenylphosphine (1.2 eq) and stir at room temperature overnight. Concentrate under reduced pressure and purify by column chromatography (silica gel, eluting with a gradient of DCM/Methanol containing 1% NH₄OH) to afford the final product, this compound.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate care in a laboratory setting.

  • Hazard Identification: May be harmful if swallowed and can cause skin and eye irritation.[6][7]

  • Precautions for Safe Handling: Use only in a well-ventilated area or under a chemical fume hood.[6][8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a simple amine; it is a sophisticated building block that provides a direct entry point to novel, three-dimensional chemical space. Its spirocyclic core offers a rigid framework that can improve the pharmacological properties of drug candidates, while the primary amine provides a reliable handle for chemical diversification. For researchers and drug development professionals, this compound represents a valuable tool for escaping the confines of "flatland" chemistry and exploring the next generation of therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound. [Link]

  • PubChem. 1,4-Dioxaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1,4-Dioxaspiro[4.4]nonan-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Structural Elucidation of a Versatile Spirocyclic Amine

To the researchers, scientists, and drug development professionals who navigate the intricate world of medicinal chemistry, the unambiguous structural confirmation of a novel or synthesized molecule is the bedrock of all subsequent investigation. 1,4-Dioxaspiro[4.4]nonan-7-amine, a unique spirocyclic building block, presents a compelling scaffold for the development of complex, three-dimensional molecules aimed at challenging biological targets.[1] Its structure, combining a rigid spiroketal framework with a reactive primary amine, offers a unique vector for chemical exploration.

This guide provides an in-depth technical analysis of the expected spectroscopic data for this compound. In the absence of a complete public repository of its experimental spectra, this document serves as an expert-level predictive and interpretive manual. By synthesizing data from its parent scaffold, 1,4-Dioxaspiro[4.4]nonane, with the fundamental principles of amine spectroscopy, we will construct a validated framework for its structural elucidation. Every protocol and interpretation herein is designed to be a self-validating system, empowering you to confirm the identity and purity of this valuable compound with confidence.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound (Molecular Formula: C7H13NO2) is best confirmed through a multi-technique spectroscopic approach.[2] Each method provides a unique piece of the structural puzzle, and together, they offer a comprehensive and definitive characterization.

  • Infrared (IR) Spectroscopy will identify key functional groups, notably the primary amine and the C-O bonds of the dioxolane ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) will map the carbon-hydrogen framework, providing detailed information on the chemical environment, connectivity, and stereochemistry of each atom.

  • Mass Spectrometry (MS) will confirm the molecular weight and offer insights into the fragmentation patterns, further corroborating the molecular structure.

Below is the logical workflow for the complete spectroscopic analysis of the target compound.

G cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Confirmation Prep Prepare Sample (e.g., in CDCl3 for NMR, KBr pellet for IR) IR FTIR Spectroscopy Prep->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Prep->NMR MS Mass Spectrometry (EI/ESI) Prep->MS IR_Analysis Identify Functional Groups: N-H, C-H, C-O IR->IR_Analysis NMR_Analysis Assign Signals: Chemical Shifts, Coupling, Correlations NMR->NMR_Analysis MS_Analysis Confirm Molecular Ion Peak & Analyze Fragmentation MS->MS_Analysis Conclusion Synthesize All Data for Unambiguous Structure Elucidation IR_Analysis->Conclusion NMR_Analysis->Conclusion MS_Analysis->Conclusion

Caption: Workflow for Spectroscopic Structural Elucidation.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is the first line of inquiry for functional group analysis. For this compound, the IR spectrum is expected to be dominated by features of the amine and the spiroketal.

Expected IR Absorptions
Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Appearance
3450 - 3350N-H (Primary Amine)Asymmetric & Symmetric StretchTwo distinct, sharp to medium bands.[3]
~1600N-H (Primary Amine)Scissoring BendA medium to strong band.
2960 - 2850C-H (Aliphatic)StretchStrong, sharp peaks.
1150 - 1050C-O (Ketal)StretchVery strong, characteristic absorption.
Interpretive Causality

The presence of a pair of bands in the 3450-3350 cm⁻¹ region is a hallmark of a primary amine (R-NH₂), arising from the symmetric and asymmetric stretching modes.[3] This feature is critical for distinguishing it from a secondary amine, which would show only a single N-H stretch. The strong C-O stretching band is characteristic of the dioxolane ring, a feature that would also be present in the parent compound, 1,4-Dioxaspiro[4.4]nonane.[4]

Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Ensure the sample (typically a liquid or solid) is pure and dry. Place a small drop or a few crystals directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: Use a modern FTIR spectrometer. Set the scan range from 4000 to 400 cm⁻¹.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to bring the sample into firm contact with the crystal. Acquire the sample spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed for the characteristic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed picture of the molecular structure. The combination of ¹H and ¹³C NMR, along with 2D experiments like COSY and HSQC, allows for the unambiguous assignment of every atom in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will resolve the signals for each unique hydrogen atom. The key is to compare the expected spectrum to that of the parent scaffold, 1,4-Dioxaspiro[4.4]nonane, and identify the changes introduced by the amine group at the C7 position.

Expected ¹H NMR Chemical Shifts (Predicted in CDCl₃)

Proton(s)Expected δ (ppm)MultiplicityKey Insights
H on C7~3.0 - 3.5MultipletDeshielded by the adjacent nitrogen atom.
H₂ on C6, C8~1.6 - 2.2MultipletsComplex splitting due to diastereotopicity and coupling to H7.
H₂ on C2, C3~3.9 - 4.1MultipletCharacteristic signal for the dioxolane ring protons.
-NH₂~1.5 - 2.5Broad SingletSignal is exchangeable with D₂O and often broad.[3]
Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample dissolves completely.

  • Instrument Tuning: Place the sample in the NMR spectrometer. The instrument should be tuned to the ¹H frequency (e.g., 400 or 500 MHz) and the magnetic field locked onto the deuterium signal of the solvent.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typical.

  • D₂O Exchange: To confirm the -NH₂ peak, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the amine protons will disappear or significantly diminish.[3]

  • Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides one signal for each unique carbon atom, offering a direct count of the carbon environments.

Expected ¹³C NMR Chemical Shifts (Predicted in CDCl₃)

Carbon(s)Expected δ (ppm)Key Insights
C5 (Spirocenter)~118 - 120Quaternary carbon, highly deshielded by two oxygens.
C2, C3~64 - 66Carbons of the dioxolane ring.
C7~50 - 55Carbon directly attached to the nitrogen atom.
C6, C8~35 - 40Aliphatic carbons adjacent to the amine-bearing carbon.
C9~23 - 26Aliphatic carbon furthest from the functional groups.
Interpretive Causality & 2D NMR

The chemical shifts are predictable based on established principles. The spiroketal carbon (C5) is significantly downfield due to being bonded to two electronegative oxygen atoms. The carbon bearing the amine (C7) is also deshielded compared to a standard alkane carbon. To definitively link proton signals to their corresponding carbons, a Heteronuclear Single Quantum Coherence (HSQC) experiment is essential. For establishing proton-proton connectivity (e.g., which protons are adjacent to the H7 proton), a Correlation Spectroscopy (COSY) experiment is the standard protocol.

Caption: Key Atom Connectivity for NMR Correlation.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is the final confirmation of the molecule's identity, providing its exact molecular weight. For this compound, the monoisotopic mass is 143.0946 g/mol .[5]

Expected Mass Spectrum Data

Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, as it will likely produce a strong protonated molecular ion peak.

m/z (Mass-to-Charge Ratio)IonTechniqueExpected Abundance
144.1019[M+H]⁺ESIHigh (Base Peak)
166.0839[M+Na]⁺ESIModerate
143.0941[M]⁺˙EIModerate to Low

Data predicted by PubChem.[5]

Protocol: LC-MS with Electrospray Ionization (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. The LC method can be a simple isocratic flow to introduce the sample into the mass spectrometer.

  • MS Settings: Set the mass spectrometer to scan in positive ion mode over a range of, for example, m/z 50-500.

  • Data Analysis: Analyze the resulting mass spectrum for the [M+H]⁺ ion. The high-resolution mass measurement should be within 5 ppm of the calculated exact mass (144.10192) to confirm the elemental composition (C₇H₁₄NO₂⁺).

Conclusion: A Unified Spectroscopic Signature

The structural confirmation of this compound is achieved not by a single piece of data, but by the convergence of all spectroscopic evidence. The IR spectrum confirms the presence of a primary amine and a ketal. The ¹³C NMR shows the correct number of unique carbon environments, and the ¹H NMR, in conjunction with 2D experiments, maps the proton connectivity and confirms the position of the amine group. Finally, high-resolution mass spectrometry validates the elemental composition with high precision. This comprehensive, multi-faceted approach ensures the highest degree of confidence in the structure, providing a solid foundation for its application in research and drug development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][5]

  • PubChem. This compound | C7H13NO2 | CID 53496016. National Center for Biotechnology Information. [Link][2]

  • PubChem. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225. National Center for Biotechnology Information. [Link][4]

  • MDPI. Synthesis of 5′-Chlorospiro(benzo[d][4][5]dioxole-2,4′-[2][5][6]thiadiazin). MDPI. [Link][6]

  • Chem-Station. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Chem-Station. [Link][7]

  • Chemistry LibreTexts. Spectroscopy of Amines. Chemistry LibreTexts. [Link][3]

  • ACS Publications. Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link][8]

  • PubMed. Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][1]

Sources

1,4-Dioxaspiro[4.4]nonan-7-amine CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,4-Dioxaspiro[4.4]nonan-7-amine

Abstract

This technical guide provides a comprehensive overview of this compound, a spirocyclic building block of increasing interest to researchers, scientists, and professionals in drug development. The document details the compound's core identifying information, including its CAS number and molecular structure. Furthermore, it synthesizes available data on its physicochemical properties, discusses general synthetic strategies based on analogous compounds, and explores its potential applications as a scaffold in medicinal chemistry. The guide is structured to deliver expert insights and practical information, grounded in authoritative sources to ensure scientific integrity.

Compound Identification and Structure

This compound is a unique spirocyclic compound featuring a saturated five-membered carbocyclic ring fused via a spiro center to a 1,4-dioxolane ring. The primary amine functional group is positioned on the cyclopentane ring.

  • Chemical Name: this compound

  • CAS Number: 1322805-04-8[1]

  • Molecular Formula: C₇H₁₃NO₂[2][3]

  • Molecular Weight: 143.18 g/mol

  • Canonical SMILES: C1CC2(CC1N)OCCO2[2]

  • InChI Key: FTUCRLHGAZBPBK-UHFFFAOYSA-N[2]

Molecular Structure

G cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target Target Amine (this compound) Precursor Functionalized Precursor (e.g., Azide, Alcohol, Oxime) Target->Precursor Reduction / Staudinger Keto_Precursor Protected Keto-Precursor (e.g., 3-Azidocyclopentanone Ketal) Precursor->Keto_Precursor Nucleophilic Substitution Start Starting Material (3-Substituted Cyclopentanone) Keto_Precursor->Start Ketalization Start_F Starting Material (e.g., 3-Hydroxycyclopentanone) Ketal_F Protected Ketone (1,4-Dioxaspiro[4.4]nonan-7-ol) Start_F->Ketal_F 1. Ethylene Glycol 2. Acid Catalyst (p-TsOH) Mesylate_F Activated Alcohol (Mesylate/Tosylate) Ketal_F->Mesylate_F MsCl, Et₃N Azide_F Azide Intermediate Mesylate_F->Azide_F NaN₃, DMF Amine_F Final Product (this compound) Azide_F->Amine_F Reduction (e.g., H₂, Pd/C or LiAlH₄)

Caption: General Retrosynthetic and Forward Synthetic Pathways.

Experimental Protocol: A Generalized Approach

The following protocol is a representative, field-proven workflow for the synthesis of spirocyclic amines from a corresponding alcohol precursor, adapted from methodologies for similar building blocks.[4]

Step 1: Ketalization of a Substituted Cyclopentanone The foundational step is the protection of the ketone. This is critical to prevent unwanted side reactions in subsequent steps.

  • Reactants: Substituted cyclopentanone (e.g., 3-hydroxycyclopentanone), ethylene glycol (1.5 eq.), p-toluenesulfonic acid (catalytic).

  • Solvent: Toluene.

  • Procedure: The reactants are refluxed in toluene with a Dean-Stark apparatus to remove water, driving the equilibrium towards the ketal product. Reaction completion is monitored by TLC or GC-MS. The resulting product, such as 1,4-Dioxaspiro[4.4]nonan-7-ol, is then purified via column chromatography.

Step 2: Activation of the Hydroxyl Group The alcohol must be converted into a better leaving group for nucleophilic substitution.

  • Reactants: The alcohol intermediate, methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), and a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), typically at 0 °C to room temperature.

  • Rationale: The sulfonyl chloride reacts with the alcohol to form a mesylate or tosylate, an excellent leaving group. The base neutralizes the HCl generated during the reaction.

Step 3: Nucleophilic Substitution to Introduce Nitrogen This step introduces the nitrogen atom, usually in a protected form like an azide.

  • Reactants: The mesylate/tosylate intermediate, sodium azide (NaN₃).

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF).

  • Rationale: The azide anion (N₃⁻) displaces the mesylate/tosylate group via an Sₙ2 reaction. Azides are stable, non-basic nitrogen nucleophiles, making them ideal for this transformation.

Step 4: Reduction of the Azide to a Primary Amine The final step is the conversion of the azide to the target primary amine.

  • Method A (Catalytic Hydrogenation): The azide is dissolved in a solvent like ethanol or ethyl acetate and subjected to a hydrogen atmosphere in the presence of a catalyst, such as Palladium on carbon (Pd/C). This is a clean and effective method.

  • Method B (Staudinger Reaction): The azide is treated with triphenylphosphine (PPh₃) to form an aza-ylide intermediate, which is then hydrolyzed with water to yield the amine and triphenylphosphine oxide.[4]

  • Method C (Hydride Reduction): Reagents like lithium aluminum hydride (LiAlH₄) can also be used, although they are less chemoselective.

Structural Characterization

Confirmation of the final product's identity and purity is paramount. A combination of the following analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and the successful conversion of functional groups.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Predicted collision cross-section data is available for adducts like [M+H]⁺ and [M+Na]⁺.[2]

  • Infrared (IR) Spectroscopy: Can confirm the presence of the N-H bonds of the amine and the C-O bonds of the dioxolane ring, and the absence of the azide stretch (~2100 cm⁻¹) from the precursor.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. BLDpharm indicates that analytical data such as HPLC and LC-MS are available for this compound.[1]

Applications in Drug Discovery and Medicinal Chemistry

Spirocyclic scaffolds are highly valued in modern drug discovery for their ability to confer three-dimensional complexity to molecules. This 3D character is often associated with improved pharmacological properties.

  • Increased Structural Rigidity and Novelty: The spirocyclic core of this compound provides a rigid framework that can orient substituents in precise vectors in three-dimensional space. This helps in optimizing interactions with biological targets and exploring novel chemical space.[5]

  • Improved Physicochemical Properties: Incorporating sp³-rich scaffolds like this one can lead to improved solubility, metabolic stability, and reduced off-target toxicity compared to flat, aromatic systems. Spirocyclic frameworks are a recognized strategy for creating advanced building blocks for drug discovery.[6][7]

  • Versatile Synthetic Handle: The primary amine serves as a versatile attachment point for a wide range of chemical modifications. It can be readily acylated, alkylated, or used in reductive amination to build larger, more complex molecules for screening libraries. The dioxolane group, serving as a protected ketone, also offers a latent carbonyl functionality that can be revealed under acidic conditions for further derivatization.

Conclusion

This compound (CAS: 1322805-04-8) is a valuable spirocyclic building block for chemical and pharmaceutical research. Its rigid, three-dimensional structure and versatile primary amine handle make it an attractive scaffold for constructing novel molecules with potentially enhanced pharmacological profiles. While detailed synthetic procedures require adaptation from related compounds, the underlying chemical principles are well-established. This guide provides the foundational knowledge for researchers to procure, synthesize, and effectively utilize this compound in their drug discovery and development programs.

References

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The Emerging Potential of 1,4-Dioxaspiro[4.4]nonan-7-amine Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quest for novel chemical scaffolds that can effectively explore three-dimensional chemical space is a paramount objective in modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to confer conformational rigidity and novel structural motifs.[1][2][3] This guide delves into the untapped potential of 1,4-Dioxaspiro[4.4]nonan-7-amine and its derivatives, presenting a comprehensive overview of their synthesis, physicochemical properties, and, most critically, their prospective biological activities. While direct biological data for this specific scaffold remains nascent, this document synthesizes structure-activity relationship (SAR) data from analogous 1,4-dioxane and spirocyclic amine compounds to provide a robust, scientifically-grounded rationale for their exploration as potential therapeutic agents. We present detailed experimental protocols for synthesis and biological evaluation to empower researchers to investigate this promising class of molecules.

The this compound Scaffold: A Primer

The this compound core is a unique structural motif featuring a spirocyclic system where a cyclopentane ring is fused to a 1,4-dioxane ring via a shared carbon atom. The key features of this scaffold include:

  • Inherent Three-Dimensionality: The spirocyclic nature of the core structure provides a rigid, three-dimensional framework, which is increasingly sought after in drug design to achieve higher selectivity and potency.[1][2]

  • Stereochemical Complexity: The presence of multiple chiral centers allows for the generation of a diverse array of stereoisomers, which can be pivotal for optimizing interactions with biological targets.

  • A Versatile Amino Group: The primary amine at the 7-position serves as a versatile chemical handle for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships.

The molecular formula for the parent compound is C7H13NO2.[4] Its structure combines the potential for varied stereochemistry with multiple heteroatoms, making it a valuable scaffold for constructing more complex molecules.[5]

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound derivatives can be approached in a systematic manner, focusing first on the construction of the spirocyclic core, followed by the introduction and modification of the amine functionality.

Construction of the 1,4-Dioxaspiro[4.4]nonane Core

The formation of the spiroketal core is a critical step. A common and effective method involves the ketalization of a cyclopentanone derivative with a suitable diol. For instance, the condensation of cyclopentanone with diethyl L-tartrate can yield a chiral 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate, which serves as a versatile intermediate.[5]

Introduction and Derivatization of the 7-Amine Group

With the core structure established, the introduction of the amine group at the C-7 position is the next key transformation. This can be achieved through various synthetic routes, often involving the reduction of a corresponding oxime or the reductive amination of a ketone precursor.

Once the primary amine is in place, a diverse library of derivatives can be generated through standard N-alkylation, N-acylation, and sulfonylation reactions. This allows for a systematic investigation of how different substituents at the amine influence the biological activity of the resulting compounds.

G cluster_synthesis Generalized Synthetic Pathway cluster_derivatives Derivative Library start Cyclopentanone Precursor intermediate1 1,4-Dioxaspiro[4.4]nonan-7-one start->intermediate1 Ketalization intermediate2 This compound (Core Scaffold) intermediate1->intermediate2 Reductive Amination derivative1 N-Alkyl Derivatives intermediate2->derivative1 Alkylation (R-X) derivative2 N-Acyl Derivatives intermediate2->derivative2 Acylation (R-COCl) derivative3 N-Sulfonyl Derivatives intermediate2->derivative3 Sulfonylation (R-SO2Cl)

Caption: Generalized synthetic scheme for this compound derivatives.

Predicted Biological Activities and Structure-Activity Relationships (SAR)

While direct biological data for this compound derivatives is limited, a comprehensive analysis of structurally related compounds, particularly those containing a 1,4-dioxane ring, allows for the formulation of strong hypotheses regarding their potential biological targets and SAR.

Potential as GPCR Ligands

Derivatives of 1,4-benzodioxane have been extensively studied as ligands for G-protein coupled receptors (GPCRs), notably α1-adrenoceptors and 5-HT1A serotonin receptors.[6][7] The replacement of the planar 1,4-benzodioxane system with a more conformationally flexible 1,4-dioxane ring has been shown to be a successful strategy for developing selective α1D-adrenoceptor antagonists and full 5-HT1A receptor agonists.[6][8]

Hypothesis: Based on these findings, it is hypothesized that derivatives of this compound could also interact with these GPCRs. The spirocyclic core would present a unique three-dimensional pharmacophore that could be optimized for high affinity and selectivity.

SAR Insights:

  • The Nature of the Amine Substituent: The nature of the substituent on the amine is critical for determining activity and selectivity. Large, aromatic substituents are often favored for high-affinity binding to aminergic GPCRs.

  • Stereochemistry: The stereochemistry of the spirocyclic core will likely play a crucial role in receptor recognition and binding affinity.

Potential as Cytotoxic Agents

Certain 1,4-dioxane derivatives have also demonstrated cytotoxic effects against cancer cell lines, such as PC-3 prostate cancer cells.[6][8] This suggests that the 1,4-dioxaspiro[4.4]nonane scaffold could serve as a template for the development of novel anticancer agents.

Hypothesis: The rigid spirocyclic framework could be exploited to design compounds that interact with specific targets involved in cancer cell proliferation and survival.

SAR Insights:

  • Lipophilicity and Aromaticity: The introduction of lipophilic and aromatic groups to the amine can enhance cytotoxic activity.

  • Hydrogen Bonding Potential: The ability to form hydrogen bonds with target proteins is often a key determinant of anticancer activity.

G cluster_sar Exploration of Chemical Space and SAR cluster_modifications Structural Modifications cluster_activities Potential Biological Activities core This compound Scaffold mod1 N-Substitution (R) core->mod1 mod2 Stereochemistry of Core core->mod2 activity1 GPCR Ligands (Adrenoceptors, Serotonin Receptors) mod1->activity1 Influences Affinity & Selectivity activity2 Cytotoxic Agents (Anticancer) mod1->activity2 Modulates Potency mod2->activity1 Crucial for Receptor Fit activity3 Other Potential Targets

Caption: Conceptual diagram of SAR exploration for the target scaffold.

Experimental Protocols

To facilitate the investigation of this promising scaffold, we provide detailed, step-by-step protocols for the synthesis of a focused library of derivatives and their subsequent biological evaluation.

Synthesis of a Focused Derivative Library

Objective: To synthesize a small, diverse library of N-substituted this compound derivatives for initial biological screening.

Protocol:

  • Synthesis of this compound (Core Scaffold):

    • Follow established literature procedures for the synthesis of the core scaffold, for example, via reductive amination of 1,4-Dioxaspiro[4.4]nonan-7-one.

  • N-Alkylation:

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a base (e.g., K2CO3, 2.0 eq) and the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction by filtering the solid and concentrating the filtrate. Purify the crude product by column chromatography.

  • N-Acylation:

    • To a solution of this compound (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until complete.

    • Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.

In Vitro Biological Evaluation

G cluster_workflow Biological Screening Workflow cluster_primary Primary Screening cluster_secondary Secondary & Functional Assays cluster_outcome Outcome start Synthesized Derivative Library assay1 GPCR Binding Assays (Radioligand Displacement) start->assay1 assay2 Cytotoxicity Screen (MTT Assay) start->assay2 assay3 GPCR Functional Assays (e.g., Calcium Flux) assay1->assay3 Active Compounds assay4 Mechanism of Action Studies for Cytotoxic Hits assay2->assay4 Active Compounds outcome Identification of Lead Compounds & SAR Elucidation assay3->outcome assay4->outcome

Caption: Proposed workflow for the biological evaluation of derivatives.

4.2.1. GPCR Binding Assays

Objective: To determine the binding affinity of the synthesized derivatives for α1-adrenoceptors and 5-HT1A receptors.

Protocol (Radioligand Displacement Assay): [9][10]

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human α1-adrenoceptor or 5-HT1A receptor subtypes.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1-adrenoceptors, [3H]8-OH-DPAT for 5-HT1A receptors), the cell membrane preparation, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each compound and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

4.2.2. Cytotoxicity Assay

Objective: To assess the cytotoxic potential of the synthesized derivatives against a panel of cancer cell lines (e.g., PC-3, HeLa, MCF-7).[11]

Protocol (MTT Assay): [11][12][13]

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

Future Perspectives and Drug Discovery Applications

The this compound scaffold represents a largely unexplored area of chemical space with significant potential for the development of novel therapeutic agents. The insights and protocols provided in this guide are intended to serve as a springboard for further research into this promising class of compounds.

Future work should focus on:

  • Expansion of the Derivative Library: A broader range of substituents should be explored to further delineate the SAR for different biological targets.

  • Stereoselective Synthesis: The development of efficient stereoselective synthetic routes will be crucial for isolating and evaluating the biological activity of individual stereoisomers.

  • In Vivo Evaluation: Promising lead compounds identified from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties and therapeutic efficacy.

By systematically applying the principles of medicinal chemistry and leveraging the experimental approaches outlined herein, the scientific community can unlock the full therapeutic potential of this compound derivatives.

References

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An In-Depth Technical Guide to the Stereochemistry of 1,4-Dioxaspiro[4.4]nonan-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stereochemistry of 1,4-Dioxaspiro[4.4]nonan-7-amine, a spirocyclic amine of significant interest to researchers, scientists, and drug development professionals. The inherent three-dimensionality of spirocycles offers a unique scaffold for modulating the physicochemical properties of molecules, making them valuable in medicinal chemistry.[1] Understanding and controlling the stereochemistry of these compounds is paramount, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.[2][3]

Part 1: The Stereoisomers of this compound

This compound possesses a chiral center at the C7 carbon, the point of attachment for the amine group. The spirocyclic nature of the molecule, where two rings share a single carbon atom (the spiroatom), introduces an additional layer of structural complexity. The core structure is 1,4-dioxaspiro[4.4]nonane.[4][5] The presence of the chiral C7 carbon gives rise to a pair of enantiomers: (R)-1,4-Dioxaspiro[4.4]nonan-7-amine and (S)-1,4-Dioxaspiro[4.4]nonan-7-amine.

These enantiomers are non-superimposable mirror images of each other and can have significantly different biological activities.[3][6] The absolute configuration of each enantiomer is critical in drug development, as one may be therapeutically active while the other could be inactive or even harmful.[2]

G Figure 1: Enantiomers of this compound cluster_R (R)-1,4-Dioxaspiro[4.4]nonan-7-amine cluster_S (S)-1,4-Dioxaspiro[4.4]nonan-7-amine R_C7 C7 R_N NH2 R_C7->R_N R_C6 C6 R_C7->R_C6 R_C8 C8 R_C7->R_C8 R_C5 C5 (spiro) R_C6->R_C5 R_O1 O1 R_C5->R_O1 R_O4 O4 R_C5->R_O4 R_C8->R_C5 R_C2 C2 R_O1->R_C2 R_C3 C3 R_C2->R_C3 R_C3->R_O4 S_C7 C7 S_N NH2 S_C7->S_N S_C6 C6 S_C7->S_C6 S_C8 C8 S_C7->S_C8 S_C5 C5 (spiro) S_C6->S_C5 S_O1 O1 S_C5->S_O1 S_O4 O4 S_C5->S_O4 S_C8->S_C5 S_C2 C2 S_O1->S_C2 S_C3 C3 S_C2->S_C3 S_C3->S_O4

Caption: Enantiomers of this compound.

Part 2: Synthesis and Chiral Resolution

Obtaining enantiomerically pure this compound is a critical step for its application in drug development. This can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. For spirocyclic amines, several strategies can be employed:

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a synthesis of a related dioxaspiro[4.4]nonane derivative has been achieved using L-tartrate.[7]

  • Asymmetric Catalysis: The use of chiral catalysts can steer a reaction towards the formation of a specific enantiomer. Palladium-catalyzed cascade reactions have been successfully used for the synthesis of chiral spiroketals.[7]

Chiral Resolution

Chiral resolution separates the enantiomers from a racemic mixture. Common methods include:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts.[8] These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.

G Figure 2: Diastereomeric Salt Resolution Workflow racemate Racemic Amine (R/S) diastereomeric_salts Diastereomeric Salts (R-Amine)-(R-Acid) (S-Amine)-(R-Acid) racemate->diastereomeric_salts Reaction chiral_acid Chiral Resolving Agent (e.g., (R)-Mandelic Acid) chiral_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization salt_1 Less Soluble Salt (e.g., (R-Amine)-(R-Acid)) crystallization->salt_1 salt_2 More Soluble Salt (in mother liquor) crystallization->salt_2 liberation_1 Base Treatment salt_1->liberation_1 liberation_2 Base Treatment salt_2->liberation_2 enantiomer_1 Pure (R)-Enantiomer liberation_1->enantiomer_1 enantiomer_2 Pure (S)-Enantiomer liberation_2->enantiomer_2

Caption: Diastereomeric Salt Resolution Workflow.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative separation of enantiomers.[9][10][11]

Part 3: Stereochemical Characterization

Once the enantiomers are separated, their absolute configuration and enantiomeric purity must be determined.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for determining the enantiomeric excess (ee) of a chiral compound.[9][12] The choice of the chiral stationary phase is crucial for achieving separation.

Chiral Stationary Phase (CSP) Type Common Examples Typical Mobile Phase Reference
Polysaccharide-basedChiralpak® AD-H, Chiralcel® OD-HHexane/Isopropanol, Ethanol/Methanol[9][12]
Protein-basedα1-acid glycoprotein (AGP)Aqueous buffers with organic modifiers
Cyclodextrin-basedCYCLOBOND™Reversed-phase or polar organic

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Screen various polysaccharide-based CSPs (e.g., Chiralpak® IC) as they are often effective for separating amine enantiomers.[12]

  • Mobile Phase Optimization: Start with a mobile phase of hexane and a polar modifier like isopropanol or ethanol. Adjust the ratio to optimize resolution and retention time. Small amounts of an amine additive, such as diethylamine (DEA), can improve peak shape.[12]

  • Detection: Use a UV detector at a wavelength where the analyte absorbs.

  • Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with chiral shift reagents, can be used to determine enantiomeric purity.[13][14][15][16] Chiral lanthanide shift reagents, such as Eu(hfc)₃, form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[16]

Experimental Protocol: NMR Analysis with Chiral Shift Reagents

  • Sample Preparation: Dissolve a known amount of the amine in a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add a small, measured amount of the chiral shift reagent to the NMR tube.

  • Spectral Acquisition: Acquire subsequent ¹H NMR spectra after each addition.

  • Analysis: Observe the separation of signals corresponding to the two enantiomers. The ratio of the integrals of these separated signals corresponds to the enantiomeric ratio.

X-ray Crystallography

For an unambiguous determination of the absolute configuration, single-crystal X-ray crystallography is the gold standard.[7] This technique provides a three-dimensional structure of the molecule. If the amine itself does not form suitable crystals, a crystalline derivative can be prepared by reacting it with a chiral carboxylic acid.

Part 4: Applications in Drug Development

The stereochemistry of spirocyclic amines has a profound impact on their pharmacological activity. The three-dimensional arrangement of atoms influences how a molecule interacts with its biological target. Introducing spirocyclic scaffolds can improve a compound's potency, selectivity, and pharmacokinetic properties.[1]

For instance, in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), replacing a morpholine ring with various azaspirocycles led to improved metabolic stability and selectivity.[1] Similarly, the biological activity of some spirocyclic hydroxamic acids is dependent on the structure of their piperidine fragment.[17]

Therefore, the synthesis and characterization of individual stereoisomers of this compound are essential for:

  • Structure-Activity Relationship (SAR) Studies: To understand how the spatial arrangement of the amine group and the spirocyclic core affects biological activity.

  • Pharmacokinetic and Pharmacodynamic Profiling: To evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of each enantiomer.

  • Lead Optimization: To guide the design of more potent and selective drug candidates.

References

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1,4-Dioxaspiro[4.4]nonan-7-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,4-Dioxaspiro[4.4]nonan-7-amine: A Key Building Block for Drug Discovery

Executive Summary: this compound is a spirocyclic organic compound featuring a protected ketone and a primary amine functional group. This unique three-dimensional structure makes it a valuable building block in medicinal chemistry and drug discovery. The spirocyclic core introduces conformational rigidity and novelty, while the primary amine serves as a crucial handle for synthetic elaboration. This guide provides a comprehensive overview of its core molecular properties, discusses its strategic importance, outlines a plausible synthetic pathway with detailed protocols, and explores its applications in the development of novel therapeutics.

Core Molecular Profile

This compound is a heterocyclic compound whose structure is foundational to its utility. The defining features are a cyclopentane ring fused to a 1,3-dioxolane ring in a spiro arrangement, with an amine substituent on the cyclopentane ring.

Key Identifiers and Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[1][2][3]
Molecular Weight 143.18 g/mol [3]
Monoisotopic Mass 143.09464 Da[1]
CAS Number 1322805-04-8[3]
IUPAC Name This compound[1]
SMILES C1CC2(CC1N)OCCO2[1]
InChIKey FTUCRLHGAZBPBK-UHFFFAOYSA-N[1]
Predicted XlogP -0.3[1]
Storage Conditions Keep in dark place, sealed in dry, 2-8°C[3]

Strategic Importance in Medicinal Chemistry

The incorporation of three-dimensional scaffolds is a critical strategy in modern drug discovery to escape "flatland" chemistry and access novel biological targets with improved selectivity and physicochemical properties. Spirocycles are particularly advantageous in this regard.

  • Structural Rigidity and Novelty: The spirocyclic core of this compound locks the molecule into a defined three-dimensional conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. Its structure is a departure from common aromatic rings, offering access to novel chemical space.[4]

  • Vectorial Exit Point: The primary amine at the 7-position provides a well-defined vector for chemical modification. It serves as a versatile nucleophile and a key attachment point for building larger, more complex molecules through reactions like amide bond formation, reductive amination, or sulfonylation. This functional handle is essential for its role as a building block in library synthesis for screening campaigns.[5][6]

  • Improved Physicochemical Properties: Introducing spirocyclic, saturated fragments can increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ is often correlated with improved solubility, metabolic stability, and overall drug-likeness compared to flat, aromatic systems.

Synthetic Strategy and Methodologies

The synthesis of this compound relies on standard, robust organic transformations, making it an accessible building block. A logical approach involves the protection of a diketone followed by the conversion of the remaining ketone to an amine.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward pathway from a commercially available starting material. The target amine can be derived from a ketone precursor via reductive amination. The spirocyclic ketal is formed from a diketone and ethylene glycol.

G target This compound ketone 1,4-Dioxaspiro[4.4]nonan-7-one target->ketone Reductive Amination diketone Cyclopentane-1,3-dione ketone->diketone Selective Ketalization reagents Ethylene Glycol Ammonia / NaBH3CN diketone->reagents Starting Materials G diketone Cyclopentane-1,3-dione ketone 1,4-Dioxaspiro[4.4]nonan-7-one diketone->ketone + Ethylene Glycol (p-TsOH, Toluene, Dean-Stark) amine This compound ketone->amine + NH4OAc, NaBH3CN (Methanol)

Caption: Forward synthesis workflow from diketone to target amine.

Detailed Experimental Protocol: Reductive Amination

This protocol is an illustrative example of the conversion of the ketone intermediate to the final amine product.

Objective: To synthesize this compound from 1,4-Dioxaspiro[4.4]nonan-7-one.

Materials:

  • 1,4-Dioxaspiro[4.4]nonan-7-one (1.0 eq)

  • Ammonium acetate (10.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 1,4-Dioxaspiro[4.4]nonan-7-one and ammonium acetate.

  • Add anhydrous methanol to dissolve the solids (approx. 0.2 M concentration).

  • Stir the solution at room temperature for 30 minutes. The causality here is to allow for the equilibrium formation of the imine intermediate.

  • Carefully add sodium cyanoborohydride in one portion. Caution: NaBH₃CN is toxic and should be handled in a fume hood. The reaction may gently effervesce.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.

  • Upon completion, carefully quench the reaction by slowly adding water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between DCM and saturated aq. NaHCO₃.

  • Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of DCM/MeOH (with 1% triethylamine to prevent amine tailing) to afford the pure this compound.

Applications in Drug Discovery Workflow

As a versatile building block, this compound can be readily integrated into various stages of a drug discovery campaign, particularly in the hit-to-lead and lead optimization phases.

The primary amine allows for its use in parallel synthesis to rapidly generate a library of analogues for Structure-Activity Relationship (SAR) studies. For example, it can be acylated with a diverse set of carboxylic acids or sulfonylated with various sulfonyl chlorides to explore different substituents around the core scaffold.

G cluster_0 Library Synthesis cluster_1 Screening & Optimization BuildingBlock This compound Library Amide/Sulfonamide Library BuildingBlock->Library Reagents Diverse R-COOH Diverse R-SO2Cl Reagents->Library Screening High-Throughput Screening (HTS) Library->Screening Biological Assay SAR SAR Analysis Screening->SAR Hit Identification Lead Lead Compound SAR->Lead Optimization

Caption: Integration of the amine building block into a drug discovery workflow.

References

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The Genesis of Three-Dimensionality: A Technical History of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

For centuries, the world of organic chemistry was largely a flat one, dominated by the study of planar aromatic rings. However, the pursuit of molecules with greater structural complexity and tailored biological activity has led to an increasing appreciation for three-dimensional scaffolds. Among these, spirocyclic amines—molecules containing two rings joined by a single nitrogen-containing atom—have emerged as a cornerstone of modern medicinal chemistry. This guide delves into the discovery and historical development of these fascinating structures, tracing their journey from chemical curiosities to indispensable tools in drug discovery.

Early Concepts and the Dawn of Spirocyclic Chemistry

The theoretical underpinnings of spirocyclic compounds can be traced back to the late 19th and early 20th centuries, a period of foundational discoveries in structural organic chemistry. While the synthesis of the simplest spiro hydrocarbon, spiropentane, was first reported in 1887, it was the seminal work of the German chemist Adolf von Baeyer in 1900 that laid the groundwork for their systematic study. Von Baeyer was the first to discuss the nomenclature and structural nature of these unique bicyclic systems, in which two rings share a single common atom.[1]

The initial forays into the synthesis of cyclic amines during this era were often extensions of reactions developed for carbocyclic systems. One of the earliest and most significant methods for the formation of nitrogen-containing rings was the Hofmann-Löffler-Freytag reaction . First described by August Wilhelm von Hofmann in 1883 and later extended by Karl Löffler and C. Freytag in 1909, this reaction involves the intramolecular cyclization of N-haloamines to form pyrrolidines or piperidines.[2][3] While not exclusively for spirocycles, this reaction demonstrated the feasibility of forming cyclic amines through intramolecular C-H functionalization, a key conceptual step towards the synthesis of more complex nitrogen heterocycles.

Another important early cyclization reaction was the Dieckmann condensation , first reported by Walter Dieckmann in 1894.[4][5][6] This intramolecular reaction of diesters to form cyclic β-keto esters provided a powerful tool for the construction of five- and six-membered rings and would later be adapted for the synthesis of heterocyclic systems.[7][8]

The Mid-20th Century: The Rise of Spirocyclic Amines in Medicinal Chemistry

While the foundational reactions for ring formation were established earlier, the deliberate synthesis and investigation of spirocyclic amines gained significant momentum in the mid-20th century, largely driven by the burgeoning field of medicinal chemistry. Researchers began to recognize that the rigid, three-dimensional structure of spirocycles could impart unique pharmacological properties, offering a way to "escape from flatland" and design molecules with improved potency, selectivity, and pharmacokinetic profiles.[9]

One of the earliest examples of a medicinally important spirocyclic amine is the antipsychotic drug Fluspirilene , discovered at Janssen Pharmaceutica in 1963. This compound features a spiropiperidine core, a structural motif that would become increasingly prevalent in centrally acting agents. Another notable early example is Fenspiride , a spirocyclic oxazolidinone first approved for medical use in the 1970s for respiratory tract diseases.[3] The synthesis of these molecules, while not trivial, built upon the fundamental principles of intramolecular cyclization and the use of pre-formed heterocyclic building blocks.

The table below highlights some of the key early spirocyclic amine-containing drugs and their approximate timelines of discovery and development.

DrugSpirocyclic CoreTherapeutic AreaApproximate Discovery Period
Fluspirilene SpiropiperidineAntipsychotic1960s
Fenspiride SpirooxazolidinoneRespiratory1970s
Guanadrel Dioxaspirodecane with guanidineAntihypertensive1970s
Spirapril Azaspiro[4.4]nonaneAntihypertensive1980s

Evolution of Synthetic Strategies: From Classical Reactions to Modern Methodologies

The history of spirocyclic amine synthesis is a story of increasing sophistication and control. Early methods often relied on harsh reaction conditions and offered limited control over stereochemistry. However, the latter half of the 20th century and the beginning of the 21st century witnessed a revolution in synthetic organic chemistry, providing chemists with a powerful arsenal of tools for the construction of these complex architectures.

Classical Intramolecular Cyclization Strategies

The principles of the Hofmann-Löffler-Freytag and Dieckmann reactions continued to be refined and applied to the synthesis of spirocyclic amines. These intramolecular approaches involve the formation of a new ring by connecting two ends of a linear precursor that already contains the spiro atom or a precursor to it.

Caption: The Hofmann-Löffler-Freytag reaction pathway to cyclic amines.

Ring Construction on a Pre-existing Heterocycle

An alternative and often more flexible approach involves starting with a pre-formed nitrogen-containing ring, such as a pyrrolidine or piperidine, and then constructing the second ring onto it. This strategy allows for greater control over the substitution pattern of the heterocyclic portion of the molecule.

A key intermediate in this approach is often a ketone positioned on the heterocyclic ring, which can then be elaborated into the second ring through various cyclization reactions.

Caption: General strategy for building a second ring onto a pre-existing heterocycle.

Modern Catalytic and Domino Reactions

The advent of transition metal catalysis and the development of powerful domino and cascade reactions have revolutionized the synthesis of spirocyclic amines. These methods allow for the construction of complex molecular architectures in a single step from relatively simple starting materials, often with high levels of stereocontrol.

For example, palladium-catalyzed cascade cyclizations of dienyl ketone oximes have been developed for the efficient synthesis of the 2-azaspiro[4.4]nonane core.[2] Similarly, domino radical bicyclization reactions provide a powerful means to construct the spirocycle in a single, efficient step.[2]

Experimental Protocol: A Representative Synthesis of a 2-Azaspiro[4.4]nonane Derivative

The following protocol outlines a general procedure for the synthesis of a 2-azaspiro[4.4]nonane derivative via a domino radical bicyclization, a modern and efficient method for constructing this spirocyclic system.

Step 1: Synthesis of the O-Benzyl Oxime Ether Precursor

  • To a solution of the starting ketone (1.0 eq) in a suitable solvent such as ethanol, add O-benzylhydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-benzyl oxime ether.

Step 2: Domino Radical Bicyclization

  • In a round-bottom flask, dissolve the O-benzyl oxime ether (1.0 eq) in a degassed solvent such as cyclohexane.

  • Add tributyltin hydride (1.2 eq) and a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-azaspiro[4.4]nonane derivative.[2]

Conclusion and Future Outlook

The journey of spirocyclic amines from theoretical curiosities to essential components of modern pharmaceuticals is a testament to the ingenuity and relentless progress of organic chemistry. The inherent three-dimensionality and conformational rigidity of these structures provide a powerful platform for the design of highly specific and effective drugs. As synthetic methodologies continue to evolve, offering ever more efficient and selective ways to construct these complex architectures, the prominence of spirocyclic amines in drug discovery is set to grow even further. The exploration of novel spirocyclic scaffolds and the development of asymmetric synthetic routes will undoubtedly unlock new frontiers in medicinal chemistry, leading to the discovery of the next generation of innovative therapeutics.

References

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  • ResearchGate. (2015). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. Retrieved from [Link]

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  • MDPI. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Retrieved from [Link]

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  • Berichte der Deutschen Chemischen. (n.d.). Retrieved from [Link]

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  • ResearchGate. (2023). Synthesis of Pyrrolidine‐ and γ‐Lactam‐Containing Natural Products and Related Compounds from Pyrrole Scaffolds. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Novel Spiropyrrolidine Derivatives. Retrieved from [Link]

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  • ResearchGate. (2024). (PDF) Cyclopropanes to Spirocyclic Amine-Boranes: Merging Metal Free C‒H Bond Activation and C‒C Bond Cleavage. Retrieved from [Link]

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An In-depth Technical Guide to Unlocking the Potential of 1,4-Dioxaspiro[4.4]nonan-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds that can access underexplored chemical space is a perpetual driver in modern drug discovery and materials science. Spirocyclic systems, characterized by their inherent three-dimensionality, have emerged as particularly attractive motifs.[1][2][3] This guide focuses on a promising yet relatively unexplored building block: 1,4-Dioxaspiro[4.4]nonan-7-amine . Its unique topology, combining a rigid spirocyclic core with a versatile primary amine, presents a compelling starting point for the development of novel therapeutics, chiral ligands, and advanced materials. This document provides a comprehensive overview of potential research directions, outlining key synthetic strategies, proposing robust experimental protocols, and identifying promising areas for innovation.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold is more than just another cyclic amine. Its defining feature is the spirocyclic junction, where two rings are fused through a single carbon atom.[2] This arrangement imparts significant structural rigidity and a distinct three-dimensional geometry, which are highly desirable attributes in medicinal chemistry.[2][4][5]

Key structural features and their implications:

  • Increased Fsp³ Character: The high fraction of sp³-hybridized carbons contributes to improved solubility, metabolic stability, and overall clinical success rates of drug candidates.[6]

  • Three-Dimensional Vectorial Projection: The rigid framework allows for the precise spatial orientation of substituents, enabling more specific and potent interactions with biological targets like protein binding sites.[2]

  • Novel Chemical Space: Moving away from "flatland" aromatic systems, this scaffold provides access to novel molecular shapes and pharmacophores.[6]

  • Chirality: The presence of a stereocenter at the C7 position offers the potential for developing enantiomerically pure compounds, which is critical for specificity and reducing off-target effects in drug development.

Below is a logical diagram illustrating the core advantages of incorporating this spirocyclic scaffold.

Core_Advantages A This compound B Rigid Spirocyclic Core A->B C Primary Amine Functionality A->C D Increased Fsp³ Character B->D E Precise 3D Vectorial Projection B->E F Access to Novel Chemical Space B->F H Chiral Synthesis & Resolution B->H G Facile Derivatization C->G I Improved Physicochemical Properties (Solubility, Metabolic Stability) D->I J Enhanced Target Binding & Selectivity E->J K Novel Bioactive Compounds F->K G->K H->J

Caption: Core attributes and downstream advantages of the this compound scaffold.

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The primary amine of this compound serves as a versatile handle for derivatization, making it an ideal starting point for building libraries of novel small molecules for high-throughput screening.

Target-Oriented Synthesis

The rigid scaffold can be used to mimic the di- or tri-substituted patterns of saturated heterocycles found in many bioactive natural products and approved drugs.[4] Potential therapeutic areas for exploration include:

  • Neuroscience: The development of novel ligands for G-protein coupled receptors (GPCRs) or ion channels, where precise spatial arrangement of pharmacophoric groups is crucial for activity and selectivity.

  • Oncology: As a scaffold for inhibitors of protein-protein interactions (e.g., p53-MDM2), where the spirocyclic core can project substituents into distinct pockets of the target protein.

  • Infectious Diseases: The synthesis of novel antibacterial or antiviral agents, leveraging the scaffold's ability to explore new binding modes and overcome resistance.

Diversity-Oriented Synthesis Workflow

A robust workflow for generating a library of diverse compounds is outlined below. This approach enables the rapid exploration of structure-activity relationships (SAR).

DOS_Workflow A This compound B Amide Coupling (Acyl Chlorides, Carboxylic Acids) A->B C Reductive Amination (Aldehydes, Ketones) A->C D Sulfonylation (Sulfonyl Chlorides) A->D E Urea/Thiourea Formation (Isocyanates, Isothiocyanates) A->E F Diverse Library of Amides, Amines, Sulfonamides, Ureas B->F C->F D->F E->F G High-Throughput Screening (Biochemical & Cellular Assays) F->G H SAR Analysis & Hit Optimization G->H

Caption: A workflow for diversity-oriented synthesis and screening.

Experimental Protocol: Parallel Amide Synthesis

This protocol details a standard procedure for creating a small library of amide derivatives.

Objective: To synthesize a diverse set of N-acylated derivatives of this compound for initial biological screening.

Materials:

  • This compound

  • A diverse set of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M solution of DIPEA in anhydrous DMF.

    • Prepare individual 0.2 M solutions of a diverse set of 24 carboxylic acids in anhydrous DMF in separate wells of a 96-well plate.

    • Prepare a 0.2 M solution of HATU in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each of the 24 wells containing the carboxylic acid solutions, add 1.1 equivalents of the this compound stock solution.

    • Add 2.0 equivalents of the DIPEA stock solution to each well.

    • Initiate the reaction by adding 1.1 equivalents of the HATU stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12-16 hours.

    • Quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate solution to each well.

    • Extract each well with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts for each reaction and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude products via automated flash chromatography or preparative HPLC.

    • Characterize the final products by LC-MS and ¹H NMR to confirm identity and purity.

Parameter Value Purpose
Amine Concentration0.2 MStandard concentration for small-scale parallel synthesis.
Equivalents of Acid1.0Stoichiometric amount for the reaction.
Equivalents of HATU1.1Ensures complete activation of the carboxylic acid.
Equivalents of DIPEA2.0Acts as a non-nucleophilic base to neutralize the generated acid.
Reaction Time12-16 hTypically sufficient for complete conversion at room temperature.
SolventAnhydrous DMFA polar aprotic solvent that dissolves most reactants.

Potential Research Area 2: Asymmetric Catalysis

The chiral nature of this compound makes it a candidate for development into a novel chiral ligand or auxiliary. The synthesis of enantiomerically pure forms is a prerequisite for this application.

Chiral Resolution

The racemic mixture of this compound can be resolved into its individual enantiomers using established techniques.

Proposed Method: Diastereomeric Salt Crystallization

  • Salt Formation: React the racemic amine with a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) in a suitable solvent (e.g., ethanol, methanol, isopropanol).

  • Fractional Crystallization: The two resulting diastereomeric salts will have different solubilities. By carefully controlling temperature and solvent composition, one diastereomer can be selectively crystallized.

  • Liberation of the Free Amine: After separation, the pure diastereomeric salt is treated with a base (e.g., NaOH, K₂CO₃) to liberate the enantiomerically pure free amine.

  • Enantiomeric Excess (ee) Determination: The ee of the resolved amine should be determined using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.[7]

Application as a Chiral Ligand

Once resolved, the enantiopure amine can be further functionalized to create bidentate or tridentate ligands for transition metal-catalyzed asymmetric reactions.

Example: Synthesis of a Salen-type Ligand

Ligand_Synthesis A (R)-1,4-Dioxaspiro[4.4]nonan-7-amine C Condensation A->C B Salicylaldehyde Derivative B->C D Chiral Schiff Base C->D E Metal Complexation (e.g., Ti(IV), Mn(III)) D->E F Chiral Lewis Acid Catalyst E->F

Caption: Synthetic pathway to a chiral Salen-type catalyst.

These novel chiral catalysts could then be screened in a variety of asymmetric transformations, such as:

  • Asymmetric epoxidation of unfunctionalized olefins.

  • Asymmetric Diels-Alder reactions.

  • Asymmetric cyanohydrin formation.

Potential Research Area 3: Materials Science

The diamine derivative of the spirocyclic core could serve as a unique monomer for the synthesis of novel polyamides or polyimides. The rigidity and defined geometry of the spirocyclic unit could lead to polymers with interesting properties.

Synthesis of a Diamine Monomer

A plausible route to a diamine monomer would first involve the synthesis of the corresponding dicarboxylic acid or diacyl chloride, followed by a Curtius or Hofmann rearrangement.

Polymerization and Characterization

The resulting spirocyclic diamine could be polymerized with various diacyl chlorides (for polyamides) or dianhydrides (for polyimides).

Key Properties to Investigate:

  • Thermal Stability: Assessed by Thermogravimetric Analysis (TGA). The rigid spirocyclic core may enhance thermal stability.

  • Mechanical Properties: Evaluated by tensile testing. The unique geometry could lead to polymers with high modulus and strength.

  • Gas Permeability: The defined free volume created by the spirocyclic units might result in materials with selective gas permeation properties, useful for membrane applications.

Conclusion

This compound is a compelling, yet underutilized, building block with significant potential across multiple scientific disciplines. Its inherent three-dimensionality, coupled with a synthetically versatile amine handle, provides a robust platform for innovation. The research avenues outlined in this guide—from the development of novel therapeutics and chiral catalysts to the creation of advanced polymer materials—represent fertile ground for discovery. It is our hope that this technical guide will inspire and equip researchers to unlock the full potential of this fascinating spirocyclic scaffold.

References

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An In-depth Technical Guide on the Safe Handling of 1,4-Dioxaspiro[4.4]nonan-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Safety

1,4-Dioxaspiro[4.4]nonan-7-amine is a unique spirocyclic amine with potential applications in medicinal chemistry and materials science. Its structure, combining a hydrophilic amine group with a rigid spirocyclic core, makes it an intriguing building block. However, the absence of specific safety data necessitates a proactive and cautious approach to its handling. This guide provides a framework for managing the risks associated with this compound, drawing from established best practices and data from analogous structures. The underlying principle of this guide is the implementation of a multi-layered safety system that protects the researcher, the integrity of the experiment, and the environment.

Hazard Assessment Based on Structural Analogs

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a hazard assessment has been conducted by examining related chemical structures. The primary amine functional group attached to a small carbocyclic ring suggests potential for skin and eye irritation, and possible corrosive properties. Data from similar compounds, such as various derivatives of 1,4-dioxaspiro[4.5]decane, indicate a range of potential hazards including acute toxicity (oral, dermal, and inhalation), skin corrosion/irritation, and serious eye damage.[1][2][3] Therefore, it is prudent to handle this compound as a substance with the potential for the following hazards until specific toxicological data becomes available:

  • Acute Toxicity: Potential for harm if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.

  • Serious Eye Damage/Irritation: Risk of serious damage to the eyes.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. These systems are designed to contain the chemical at its source, minimizing the risk of inhalation or contact.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[4][5] This is critical for preventing the inhalation of any potential vapors or aerosols.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.[1]

  • Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in the event of accidental exposure.[1]

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are the primary means of protection, a comprehensive PPE strategy is essential for safeguarding against accidental spills or splashes.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[2] A face shield should also be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[2] Proper glove removal technique (without touching the outer surface) must be followed to prevent skin contamination.

  • Skin and Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory laboratory attire.

  • Respiratory Protection: In situations where engineering controls may not be sufficient, or during a large spill, a government-approved respirator may be necessary.[1]

Quantitative Data Summary (Based on Analogous Compounds)
PropertyValue/Classification (Inferred)Source (Analogous Compounds)
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][4]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Incompatible Materials Strong oxidizing agents[4]

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are designed to minimize the risk of exposure during common laboratory procedures involving this compound.

Weighing and Transferring
  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Containment: Place a weigh boat on an analytical balance inside the fume hood.

  • Transfer: Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.

  • Closure: Securely close the container of this compound immediately after use.

  • Dissolution: If preparing a solution, add the solvent to the receiving flask within the fume hood before adding the weighed compound.

  • Cleaning: Decontaminate the spatula and any other equipment used.

Spill Management
  • Evacuation: If a significant spill occurs, evacuate the immediate area and alert colleagues.

  • Ventilation: Ensure the area is well-ventilated, and if safe to do so, increase the fume hood sash height to maximize airflow.

  • Containment: For small spills, use an inert absorbent material such as sand, silica gel, or vermiculite to contain the spill.[4]

  • Collection: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]

Storage and Waste Disposal

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

  • Waste Disposal: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Do not discharge into drains or the environment.[4]

Logical Workflow for Risk Assessment and Control

The following diagram illustrates the decision-making process for safely handling this compound.

Risk_Assessment_Workflow Workflow for Safe Handling of this compound cluster_planning Planning Phase cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_conclusion Post-Experiment Phase A Identify the need to use This compound B Search for Specific SDS A->B C SDS Found? B->C D Review SDS for Hazards and Handling Protocols C->D Yes E No SDS Found. Assume High Hazard Potential C->E No G Verify Functioning Engineering Controls (Fume Hood, Ventilation) D->G F Consult Analogous Compound Data and Institutional Safety Office E->F F->G H Select and Inspect Appropriate PPE G->H I Prepare Spill Kit and Review Emergency Procedures H->I J Conduct Experiment in Chemical Fume Hood I->J K Accidental Exposure or Spill? J->K L Follow Emergency Procedures: - Evacuate - Alert - Decontaminate K->L Yes M Continue Experiment with Caution K->M No P Document Experiment and any Safety Observations L->P N Properly Store or Dispose of Compound M->N O Decontaminate Work Area and Equipment N->O O->P

Caption: Risk Assessment and Control Workflow.

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like this compound is paramount in a research and development setting. By adopting a conservative approach to hazard assessment, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to meticulous handling protocols, researchers can mitigate the potential risks associated with this compound. A proactive culture of safety, grounded in the principles outlined in this guide, is the cornerstone of scientific innovation.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Spirocyclic Amines in Drug Discovery

The 1,4-Dioxaspiro[4.4]nonan-7-amine scaffold represents a unique and valuable structural motif in medicinal chemistry and drug development. Its rigid, three-dimensional architecture, conferred by the spirocyclic core, allows for precise spatial presentation of the amine functionality, which is crucial for molecular recognition and interaction with biological targets. The stereochemistry of the amine-bearing carbon is of paramount importance, as different enantiomers and diastereomers often exhibit distinct pharmacological profiles. Consequently, the development of robust and efficient stereoselective synthetic routes to access enantiopure this compound is a critical endeavor for the synthesis of novel therapeutics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of this important chiral building block. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the construction of this target molecule, emphasizing methods that offer high levels of stereocontrol.

Retrosynthetic Strategy: A Multi-pronged Approach to Stereocontrol

A logical retrosynthetic analysis of this compound reveals that the primary challenge lies in the stereoselective installation of the amine group at the C7 position. A convergent and flexible approach involves the synthesis of a chiral, appropriately functionalized cyclopentanone precursor, which can then be converted to the target spirocycle.

Retrosynthesis Target This compound Deprotection Deprotection Target->Deprotection ProtectedSpiroAmine N-Protected this compound Deprotection->ProtectedSpiroAmine Ketalization Ketalization ProtectedSpiroAmine->Ketalization ChiralAminoKetone Chiral N-Protected 3-Aminocyclopentanone Ketalization->ChiralAminoKetone StereoselectiveAmination Stereoselective Amination ChiralAminoKetone->StereoselectiveAmination Cyclopentenone Cyclopentenone StereoselectiveAmination->Cyclopentenone

Caption: Retrosynthetic analysis of this compound.

This strategy hinges on three key transformations:

  • Asymmetric Synthesis of a Chiral 3-Aminocyclopentanone Derivative: This is the crucial stereochemistry-defining step.

  • Protection of the Amine: Essential for compatibility with subsequent reactions.

  • Spiroketalization: Formation of the 1,4-dioxaspiro[4.4]nonane ring system.

  • Deprotection: Liberation of the target amine.

Part 1: Enantioselective Synthesis of the Chiral 3-Aminocyclopentanone Core

The cornerstone of this synthesis is the creation of the chiral 3-aminocyclopentanone intermediate. Two powerful and well-established methodologies are presented here: Organocatalytic Asymmetric Michael Addition and Enzymatic Kinetic Resolution.

Methodology 1: Organocatalytic Asymmetric Michael Addition to Cyclopentenone

Organocatalysis has emerged as a powerful tool for the construction of chiral molecules.[1] The asymmetric Michael addition of a nitrogen nucleophile to cyclopentenone, mediated by a chiral organocatalyst, offers a direct and efficient route to enantioenriched 3-aminocyclopentanone derivatives.[2][3]

Causality of Experimental Choices:

  • Catalyst: Chiral primary amine catalysts, such as those derived from cinchona alkaloids or prolinol ethers, are highly effective in activating the enone system towards nucleophilic attack while controlling the facial selectivity.[3] The primary amine moiety of the catalyst forms a chiral enamine intermediate with cyclopentenone, which then reacts with the nucleophile from the less sterically hindered face.

  • Nitrogen Source: A protected nitrogen nucleophile, such as a carbamate (e.g., benzyl carbamate) or a phthalimide, is used to prevent side reactions and to facilitate purification. The choice of protecting group is critical and should be orthogonal to the conditions required for subsequent ketalization and final deprotection.[4][5]

  • Solvent and Additives: Non-polar, aprotic solvents are generally preferred to minimize competitive binding to the catalyst. Acidic co-catalysts are often employed to promote the formation of the enamine intermediate.[3]

Experimental Protocol: Asymmetric Michael Addition of Benzyl Carbamate

Michael_Addition_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification Start Add chiral primary amine catalyst and acidic co-catalyst to anhydrous solvent. Add_Nuc Add benzyl carbamate. Start->Add_Nuc Cool Cool the mixture to the specified temperature (e.g., 0 °C). Add_Nuc->Cool Add_Enone Add cyclopentenone dropwise. Cool->Add_Enone Stir Stir the reaction mixture until completion (monitored by TLC). Add_Enone->Stir Quench Quench the reaction with a saturated aqueous solution of NH4Cl. Stir->Quench Extract Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Quench->Extract Dry Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Extract->Dry Purify Purify the crude product by flash column chromatography. Dry->Purify Characterize Characterize the product (NMR, HPLC for ee determination). Purify->Characterize

Caption: Workflow for Organocatalytic Asymmetric Michael Addition.

Detailed Steps:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral primary amine catalyst (e.g., a derivative of 9-amino-9-deoxyquinine, 10 mol%) and a carboxylic acid co-catalyst (e.g., benzoic acid, 10 mol%) to the chosen anhydrous solvent (e.g., toluene).

  • Add benzyl carbamate (1.2 equivalents) to the stirred solution.

  • Cool the reaction mixture to the optimized temperature (typically between 0 °C and room temperature).

  • Slowly add cyclopentenone (1.0 equivalent) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the N-Cbz-protected 3-aminocyclopentanone.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Parameter Typical Value/Condition Rationale
Catalyst Loading 5-20 mol%Balances reaction rate and cost-effectiveness.
Temperature 0 °C to 25 °CLower temperatures often lead to higher enantioselectivity.
Reaction Time 12-48 hoursDependent on substrate and catalyst reactivity.
Expected Yield 70-95%Highly efficient transformation.
Expected ee 90-99%Demonstrates excellent stereocontrol.
Methodology 2: Enzymatic Kinetic Resolution of Racemic 3-Aminocyclopentanone Derivatives

Enzymatic kinetic resolution (EKR) is a powerful technique for obtaining enantiopure compounds by exploiting the stereoselectivity of enzymes.[6][7][8] In this approach, a racemic mixture of a 3-aminocyclopentanone derivative is subjected to an enzymatic transformation (e.g., acylation or hydrolysis), where one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted enantiomer and the transformed product in high enantiomeric purity.

Causality of Experimental Choices:

  • Enzyme: Lipases, such as Candida antarctica lipase B (CALB), are commonly used due to their broad substrate scope and high stereoselectivity in acylation and hydrolysis reactions.[6][8]

  • Acyl Donor (for acylation): Activated esters, such as isopropenyl acetate or vinyl acetate, are often used as irreversible acyl donors to drive the reaction forward.

  • Solvent: Organic solvents are typically used to solubilize the substrates and to maintain the enzyme's activity.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of N-Acetyl-3-aminocyclopentanone

EKR_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Separation Start Dissolve racemic N-acetyl-3-aminocyclopentanone in an organic solvent. Add_Enzyme Add the lipase (e.g., CALB). Start->Add_Enzyme Add_Acyl_Donor Add the acyl donor (e.g., vinyl acetate). Add_Enzyme->Add_Acyl_Donor Incubate Incubate the mixture with shaking at a controlled temperature. Add_Acyl_Donor->Incubate Monitor Monitor the conversion and enantiomeric excess of both substrate and product by chiral HPLC. Incubate->Monitor Stop Stop the reaction at ~50% conversion. Monitor->Stop Filter Filter off the enzyme. Stop->Filter Concentrate Concentrate the filtrate. Filter->Concentrate Separate Separate the unreacted enantiomer and the acylated product by column chromatography. Concentrate->Separate

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Steps:

  • Prepare a racemic mixture of N-protected 3-aminocyclopentanone (e.g., N-acetyl or N-Cbz).

  • In a flask, dissolve the racemic substrate in a suitable organic solvent (e.g., tert-butyl methyl ether).

  • Add the lipase (e.g., immobilized CALB) to the solution.

  • Add the acyl donor (e.g., vinyl acetate, 0.6 equivalents).

  • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30-40 °C).

  • Periodically take aliquots from the reaction mixture and analyze them by chiral HPLC to monitor the conversion and the enantiomeric excess of the remaining substrate and the formed product.

  • Stop the reaction when the conversion reaches approximately 50% by filtering off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted enantiomerically enriched substrate from the acylated product by flash column chromatography.

Parameter Typical Value/Condition Rationale
Enzyme Candida antarctica lipase B (CALB)High stereoselectivity and stability.
Acyl Donor Vinyl acetateIrreversible acylation drives the reaction.
Conversion ~50%Optimal for achieving high ee for both substrate and product.
Expected ee >95%Demonstrates high enzymatic selectivity.

Part 2: Spiroketalization and Final Deprotection

Protocol: Ketalization of Chiral N-Protected 3-Aminocyclopentanone

With the enantioenriched N-protected 3-aminocyclopentanone in hand, the next step is the formation of the 1,4-dioxaspiro[4.4]nonane ring system through ketalization with ethylene glycol.

Causality of Experimental Choices:

  • Acid Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or an acidic resin, is used to promote the reaction.

  • Water Removal: The reaction is an equilibrium process. To drive it to completion, water must be removed, typically by azeotropic distillation using a Dean-Stark apparatus.

Detailed Steps:

  • To a solution of the chiral N-protected 3-aminocyclopentanone in a suitable solvent (e.g., toluene), add ethylene glycol (1.5-2.0 equivalents) and a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Protocol: Deprotection to Yield this compound

The final step is the removal of the amine protecting group to yield the target compound. The choice of deprotection method depends on the protecting group used.

  • For N-Cbz (Benzyloxycarbonyl) Group: Catalytic hydrogenation is the method of choice.

    • Dissolve the N-Cbz protected spiroamine in a solvent such as ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (Pd/C, 10 wt%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product.

  • For N-Boc (tert-Butoxycarbonyl) Group: Acidic cleavage is typically employed.

    • Dissolve the N-Boc protected spiroamine in a suitable solvent such as dichloromethane or dioxane.

    • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure. The product may be obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized with a base if the free amine is desired.

Characterization Data

The final product, this compound, and its intermediates should be thoroughly characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral HPLC: To confirm the enantiomeric purity of the final product.

Conclusion

The stereoselective synthesis of this compound is a challenging yet achievable goal through a well-designed synthetic strategy. The methods outlined in these application notes, particularly the use of organocatalytic asymmetric Michael addition or enzymatic kinetic resolution to establish the key stereocenter, provide reliable and efficient pathways to this valuable chiral building block. By carefully selecting the appropriate protecting groups and reaction conditions, researchers can access enantiopure this compound for applications in drug discovery and development.

References

  • Ma, A., & Ma, D. (2010). Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions. Organic Letters, 12(16), 3634–3637. [Link]

  • Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link]

  • Nguyen, N. H., Hughes, A. B., & Sleebs, B. E. (2015). Stereoselective synthesis and application of β-amino ketones. Tetrahedron, 71(43), 8185-8207. [Link]

  • Vide Leaf. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. [Link]

  • Zhai, Y., et al. (2011). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 7, 1338–1359. [Link]

  • Zhu, M., & Chen, Y. (2011). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 1(7), 1109-1123. [Link]

  • Kallstrom, K., & Le-He, Z. (2019). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry, 15, 2237–2243. [Link]

  • MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]

  • Liu, Y., et al. (2010). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 6, 1033–1056. [Link]

  • Deng, L., & Yang, X. (2022). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 27(15), 4988. [Link]

  • PubChem. (n.d.). 3-Aminocyclopentanone. [Link]

  • Basava, V., et al. (2018). Enzymatic kinetic resolution of a functionalized 4-hydroxy-cyclopentenone: Synthesis of the key intermediates in the total synthesis of isoprostanes. Tetrahedron: Asymmetry, 29(15-16), 939-946. [Link]

  • Singh, G. P., & Singh, V. K. (2017). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 2(25), 7545-7550. [Link]

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Application Notes and Protocols: 1,4-Dioxaspiro[4.4]nonan-7-amine as a Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Challenge of Novel Chemical Space in Drug Discovery

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing into three-dimensional chemical space. Flat, aromatic structures, while historically successful, often present challenges in achieving target specificity and avoiding off-target effects. Spirocyclic scaffolds, by virtue of their rigid, well-defined three-dimensional geometry, offer a compelling solution to this challenge. The introduction of a spiro center significantly increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with enhanced clinical success.

This guide focuses on 1,4-Dioxaspiro[4.4]nonan-7-amine , a versatile and promising building block for the construction of novel drug candidates. Its unique architecture, combining a spirocyclic core with a readily functionalizable primary amine and a protected ketone moiety, presents a wealth of opportunities for scaffold decoration and the exploration of new structure-activity relationships (SAR). While extensive peer-reviewed studies detailing the specific applications of this compound are not abundant in the public domain, its structural motifs are present in numerous patented compounds. This suggests its utility in proprietary drug discovery programs.

Drawing upon established principles of medicinal chemistry and proven synthetic methodologies for analogous spirocyclic amines, this document provides a comprehensive overview of the potential applications and detailed protocols for the effective utilization of this compound in your research endeavors.

The Strategic Value of the this compound Scaffold

The incorporation of the this compound moiety into a drug candidate can impart several desirable properties:

  • Three-Dimensionality and Structural Rigidity: The spirocyclic core introduces a fixed, non-planar geometry, which can lead to more specific and higher-affinity interactions with biological targets. This rigidity can also reduce the entropic penalty upon binding.

  • Improved Physicochemical Properties: The presence of the dioxolane ring can modulate lipophilicity and aqueous solubility, key parameters influencing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The quaternary spirocenter and the cyclic nature of the scaffold can block potential sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.

  • Vectorial Exit Points for Library Synthesis: The primary amine serves as a versatile handle for the introduction of a wide array of substituents, facilitating the rapid generation of compound libraries for SAR exploration. The protected ketone offers a latent functional group for further, orthogonal derivatization.

Synthesis of the Building Block

The synthesis of this compound typically proceeds from the corresponding ketone, 1,4-Dioxaspiro[4.4]nonan-7-one . The conversion of the ketone to the amine is a standard transformation in organic synthesis. A common and effective method is reductive amination.

Protocol 1: Synthesis of this compound via Reductive Amination of 1,4-Dioxaspiro[4.4]nonan-7-one

This protocol describes a two-step, one-pot procedure for the conversion of 1,4-Dioxaspiro[4.4]nonan-7-one to the corresponding primary amine using ammonia and a suitable reducing agent.

Reaction Scheme:

Reductive Amination ketone 1,4-Dioxaspiro[4.4]nonan-7-one amine This compound ketone->amine reagents 1. NH3, Ti(OiPr)4 2. NaBH4, MeOH

A schematic representation of the reductive amination process.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)PuritySupplier Example
1,4-Dioxaspiro[4.4]nonan-7-one142.151.0 g7.03>95%Sigma-Aldrich
Ammonia solution (7 N in Methanol)17.035.0 mL35.0-Acros Organics
Titanium(IV) isopropoxide284.222.2 mL7.38>98%Alfa Aesar
Sodium borohydride (NaBH₄)37.830.53 g14.06>98%Fisher Scientific
Methanol (MeOH), anhydrous32.0420 mL->99.8%VWR Chemicals
Dichloromethane (DCM), ACS grade84.93For workup--Macron Fine Chemicals
Saturated aq. Sodium bicarbonate (NaHCO₃)84.01For workup---
Anhydrous Magnesium sulfate (MgSO₄)120.37For drying---

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 1,4-Dioxaspiro[4.4]nonan-7-one (1.0 g, 7.03 mmol).

  • Imine Formation: Add anhydrous methanol (10 mL) followed by the 7 N solution of ammonia in methanol (5.0 mL, 35.0 mmol). Stir the solution at room temperature for 10 minutes.

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (2.2 mL, 7.38 mmol) dropwise to the reaction mixture. A white precipitate may form. Allow the mixture to stir at room temperature for 4 hours to facilitate imine formation. The use of a Lewis acid like Ti(OiPr)₄ activates the carbonyl group towards nucleophilic attack by ammonia and drives the equilibrium towards the imine by sequestering water.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium borohydride (0.53 g, 14.06 mmol) portion-wise over 15 minutes. Caution: Gas evolution (Hydrogen) will occur.

  • Reaction Progression: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction by the slow addition of water (10 mL). The mixture will form a thick slurry. Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane (3 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude amine can be purified by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to yield this compound as a colorless oil. The triethylamine is added to prevent the amine from streaking on the acidic silica gel.

Application Notes: Derivatization of this compound

The primary amine of this compound is a versatile functional group that can be readily derivatized through a variety of standard organic transformations. Below are protocols for two of the most common and useful reactions in medicinal chemistry: N-acylation and reductive amination.

Protocol 2: N-Acylation with an Acid Chloride

This protocol describes the formation of an amide bond by reacting this compound with a representative acid chloride, benzoyl chloride.

Reaction Scheme:

N-Acylation amine This compound amide N-Benzoyl-1,4-dioxaspiro[4.4]nonan-7-amine amine->amide reagents Benzoyl Chloride, Triethylamine, DCM

A general scheme for the N-acylation of the title compound.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)PuritySupplier Example
This compound143.180.5 g3.49>95%(As synthesized)
Benzoyl chloride140.570.45 mL3.84>99%Sigma-Aldrich
Triethylamine (TEA)101.190.73 mL5.24>99%Acros Organics
Dichloromethane (DCM), anhydrous84.9315 mL->99.8%VWR Chemicals
1 M Hydrochloric acid (HCl)36.46For workup---
Saturated aq. Sodium bicarbonate (NaHCO₃)84.01For workup---
Anhydrous Sodium sulfate (Na₂SO₄)142.04For drying---

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (0.5 g, 3.49 mmol) in anhydrous dichloromethane (15 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (0.73 mL, 5.24 mmol) to the solution. The triethylamine acts as a base to neutralize the HCl byproduct of the reaction.

  • Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (0.45 mL, 3.84 mmol) dropwise over 5 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Dilute the reaction mixture with dichloromethane (20 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-benzoyl-1,4-dioxaspiro[4.4]nonan-7-amine.

Protocol 3: Reductive Amination with an Aldehyde

This protocol details the synthesis of a secondary amine derivative by reacting this compound with a representative aldehyde, 4-fluorobenzaldehyde, using a mild reducing agent.

Reaction Scheme:

Reductive Amination amine This compound sec_amine N-(4-Fluorobenzyl)-1,4-dioxaspiro[4.4]nonan-7-amine amine->sec_amine reagents 4-Fluorobenzaldehyde, NaBH(OAc)3, DCE

Application Note: Strategic Amination of 1,4-Dioxaspiro[4.4]nonane Precursors for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-dioxaspiro[4.4]nonane motif is a valuable spirocyclic scaffold frequently incorporated into complex molecules in medicinal chemistry and materials science. Its rigid, three-dimensional structure can impart favorable physicochemical properties. The introduction of a nitrogen-containing functional group is a critical step in elaborating these precursors into functional target molecules, particularly in drug development where amine groups are pivotal for biological activity and pharmacokinetic properties. This guide provides detailed protocols and expert insights into the two primary strategies for C-N bond formation on 1,4-dioxaspiro[4.4]nonane precursors: Reductive Amination of carbonyl-containing scaffolds and Buchwald-Hartwig Amination of haloaryl-substituted spirocycles.

Introduction: The Strategic Value of Spirocyclic Amines

Nitrogen-containing compounds are fundamental to the life sciences, with amines being a ubiquitous functional group in a vast number of pharmaceuticals.[1] The synthesis of complex amines, particularly those featuring three-dimensional scaffolds, is a central challenge in modern organic chemistry.[2][3] The 1,4-dioxaspiro[4.4]nonane framework, an ethylene glycol ketal of cyclopentanone, serves as a conformationally restricted and chemically robust building block.[4] Aminated derivatives of this and related spirocyclic systems are present in numerous biologically active compounds, including potent therapeutics.[5]

The choice of amination strategy is dictated by the nature of the precursor.

  • Reductive Amination: This classic and robust method is ideal when the spirocycle is appended to or contains a ketone or aldehyde functionality. It proceeds via an intermediate imine, which is then reduced to the target amine.[6][7] It is often performed as a one-pot reaction, making it highly efficient.[8]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is the method of choice for forming C(aryl)-N bonds.[9][10] It is employed when the 1,4-dioxaspiro[4.4]nonane unit is attached to an aryl halide or triflate, enabling the synthesis of arylamines that are otherwise difficult to access.[11]

This document provides validated, step-by-step protocols for both methodologies, explaining the causality behind procedural choices and offering data to guide reagent selection.

Protocol I: Direct Reductive Amination of a Spirocyclic Ketone

This protocol details the amination of a precursor such as 1,4-dioxaspiro[4.4]nonan-6-one. The reaction involves the initial formation of an imine or enamine, which is then reduced in situ by a hydride-based reducing agent.

Causality and Mechanistic Insight

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an iminium ion intermediate. A selective reducing agent, which reduces the iminium ion much faster than the starting ketone, is crucial for success. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an exemplary reagent for this purpose due to its mildness and tolerance for the slightly acidic conditions that favor iminium ion formation.[12] Unlike the more powerful sodium borohydride (NaBH₄), STAB will not readily reduce the starting ketone, preventing the formation of alcohol side products.[8][12]

Reductive_Amination_Workflow cluster_workflow Reductive Amination Workflow Start Spirocyclic Ketone + Primary/Secondary Amine Iminium Iminium Ion Formation (Weak Acid Catalyst, e.g., AcOH) Start->Iminium Condensation Reduction In Situ Reduction (Selective Reducing Agent) Iminium->Reduction Hydride Delivery Workup Aqueous Workup & Purification Reduction->Workup Product Final Aminated Spirocycle Workup->Product

Caption: Workflow for the one-pot reductive amination protocol.

Detailed Experimental Protocol

Materials:

  • 1,4-Dioxaspiro[4.4]nonane-precursor ketone (1.0 equiv)

  • Amine (Primary or Secondary, 1.1-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (AcOH, optional, 0.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the spirocyclic ketone (1.0 equiv) and anhydrous DCM or DCE (to make a ~0.1 M solution).

  • Add the amine (1.1 equiv). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. For less reactive ketones, a catalytic amount of acetic acid can be added to accelerate this step.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. The reaction may be slightly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aminated spirocycle.

Data Table: Reagent Selection
Reducing AgentKey Characteristics & RationaleCommon SolventsCitation
NaHB(OAc)₃ (STAB) Mild and selective for imines/iminium ions. Tolerates slightly acidic conditions. Moisture sensitive. The preferred choice for one-pot reactions.DCE, DCM, THF[12]
NaBH₃CN Similar to STAB but highly toxic (cyanide). Effective in protic solvents like methanol. Not water-sensitive.MeOH, EtOH[12]
NaBH₄ Can reduce aldehydes/ketones. Used in a two-step process where imine formation is completed first before adding the reductant.MeOH, EtOH[12]
H₂ with Catalyst (e.g., Pd/C, PtO₂) "Green" option with high atom economy. Requires hydrogenation equipment. Can sometimes lead to side reactions depending on the substrate.MeOH, EtOH, EtOAc[13][14]

Protocol II: Buchwald-Hartwig Amination of a Haloaryl Spirocycle

This protocol is designed for precursors where the 1,4-dioxaspiro[4.4]nonane moiety is attached to a halogenated (Br, Cl) or triflated aromatic ring. This reaction creates a C(sp²)-N bond, a transformation of immense utility in pharmaceutical synthesis.[11]

Causality and Mechanistic Insight

The Buchwald-Hartwig amination is a complex catalytic process.[9] The generally accepted mechanism involves a Pd(0) catalyst.[15] The cycle begins with the oxidative addition of the aryl halide to the Pd(0) center, forming a Pd(II) species. The amine then coordinates to this complex, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amide complex. The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst.[10][15] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are used to stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[15]

Buchwald_Hartwig_Cycle cluster_legend Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex pd0->oa_complex Ar-X amide_complex [L₂Pd(II)(Ar)(NR¹R²)] oa_complex->amide_complex oa_complex->amide_complex HNR¹R², Base oa_text Oxidative Addition amide_complex->pd0 amide_complex->pd0 product Ar-NR¹R² (Product) amide_complex->product deprot_text Amine Coordination & Deprotonation re_text Reductive Elimination Ar Ar X X L L

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

Materials:

  • Aryl halide or triflate precursor bearing the spirocycle (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Diethyl ether or tert-Butyl methyl ether (TBME)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or using Schlenk technique: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv), the ligand (e.g., XPhos, 0.02 equiv), and the base (NaOtBu, 1.4 equiv).

  • Add the aryl halide precursor (1.0 equiv).

  • Evacuate and backfill the tube with an inert gas (N₂ or Argon) three times.

  • Add the anhydrous, deoxygenated solvent (e.g., Toluene) via syringe, followed by the amine (1.2 equiv).

  • Seal the tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • After completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or TBME and filter through a pad of Celite® to remove palladium residues. Wash the pad with additional ether.

  • Carefully wash the combined filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to afford the desired N-aryl spirocycle.

Data Table: Common Buchwald-Hartwig Reaction Components
ComponentExamplesRationale & ConsiderationsCitation
Pd Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂Sources of Pd(0). Pre-catalysts are often more air-stable and convenient than handling Pd(0) directly.[11]
Ligands XPhos, SPhos, RuPhos (Buchwald ligands); BINAP, DPPF (Bidentate ligands)Bulky, electron-rich monophosphine ligands are generally superior for promoting the key catalytic steps and accommodating a wide range of substrates.[9][15]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. NaOtBu is common but base-sensitive functional groups may require weaker bases like K₃PO₄.[10]
Solvent Toluene, Dioxane, THFMust be anhydrous and deoxygenated to prevent catalyst deactivation. Toluene is often preferred for its high boiling point.[11]

Validation and Troubleshooting

IssuePossible CauseSuggested Solution
No Reaction (Reductive Amination) Inefficient iminium formation; inactive reducing agent.Add a catalytic amount of AcOH. Check the quality/age of the NaBH(OAc)₃; use a fresh bottle.
Low Yield (Reductive Amination) Formation of alcohol side-product.Ensure a selective reducing agent like NaBH(OAc)₃ is used. If using NaBH₄, ensure imine formation is complete before addition.
No Reaction (Buchwald-Hartwig) Catalyst deactivation; insufficient base strength.Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere. Switch to a stronger base like NaOtBu or LHMDS.
Low Yield (Buchwald-Hartwig) Poor ligand choice; steric hindrance.Screen different ligands. More sterically hindered substrates may require more advanced, specialized ligands or higher reaction temperatures.
Hydrodehalogenation (Buchwald-Hartwig) Side reaction competing with amination.This can occur with certain substrates/ligands. Lowering the reaction temperature or changing the ligand/base combination can sometimes mitigate this.

Conclusion

The amination of 1,4-dioxaspiro[4.4]nonane precursors is a versatile transformation that opens the door to a wide array of complex molecular architectures. By understanding the distinct mechanisms and operational requirements of Reductive Amination and Buchwald-Hartwig Amination, researchers can strategically select the optimal pathway. The protocols and data provided herein serve as a robust starting point for scientists and drug development professionals aiming to leverage these valuable spirocyclic building blocks in their synthetic campaigns.

References

  • Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid.
  • Examples of products from α-amination of cyclic ketones catalyzed by the silyloxyproline 5.
  • Direct Catalytic Asymmetric Synthesis of Cyclic Aminals
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.Frontiers.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.PMC - NIH.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Reductive amin
  • Synthesizing chiral spiro compounds using asymmetric amination chemistry.
  • Methods and Strategies for C–N Bond Form
  • Reductive Amination - Common Conditions.organic-chemistry.org.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Radical-Based Strategies for C-N Bond Formation.University of Edinburgh Research Explorer.
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.PMC - NIH.
  • 23.
  • C-N bond forming cross-coupling reactions: an overview.PubMed.
  • Reductive Amination: A Remarkable Experiment for the Organic Labor
  • 1,4-Dioxaspiro(4.4)nonane.PubChem.

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Application Notes and Protocols for the Use of 1,4-Dioxaspiro[4.4]nonan-7-amine in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Design with Spirocyclic Scaffolds

In the quest for novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly "escaping flatland"—moving beyond the predominantly two-dimensional, aromatic structures that have long dominated drug discovery. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful design elements to introduce three-dimensionality into drug candidates. This inherent non-planarity offers several advantages, including the potential for improved physicochemical properties such as higher solubility and metabolic stability, as well as the ability to rigidly orient functional groups in three-dimensional space to optimize interactions with biological targets.[1] This structural rigidity can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially leading to enhanced potency and selectivity.[1]

This guide focuses on a particularly valuable, yet underexplored, building block: 1,4-Dioxaspiro[4.4]nonan-7-amine . This compound incorporates a spirocyclic core with a strategically placed primary amine, offering a versatile handle for a variety of chemical modifications. The presence of the dioxolane ring not only contributes to the scaffold's three-dimensionality but also introduces polarity, which can favorably impact aqueous solubility. This application note will provide a comprehensive overview of the synthesis of this building block, detailed protocols for its derivatization, and its strategic application in lead generation and optimization.

Physicochemical Properties and Strategic Advantages of the 1,4-Dioxaspiro[4.4]nonane Scaffold

The incorporation of the 1,4-Dioxaspiro[4.4]nonane moiety into a drug candidate can impart several beneficial properties that address common challenges in drug development.

PropertyAdvantageRationale
Increased Three-Dimensionality (Fsp3) Improved binding affinity and selectivity; exploration of novel chemical space.The spirocyclic nature of the scaffold moves away from flat, aromatic structures, allowing for more precise and unique interactions with the complex three-dimensional surfaces of protein targets.
Enhanced Aqueous Solubility Improved bioavailability and formulation options.The two oxygen atoms in the dioxolane ring act as hydrogen bond acceptors, increasing the polarity of the molecule and its affinity for aqueous environments.
Metabolic Stability Reduced susceptibility to metabolic degradation, potentially leading to a longer half-life.The quaternary spirocyclic carbon and the adjacent ether linkages can block common sites of metabolic oxidation by cytochrome P450 enzymes.
Conformational Rigidity Pre-organization of the molecule for optimal target binding, leading to increased potency.The locked conformation of the spirocycle reduces the number of accessible low-energy conformations, minimizing the entropic cost of binding to a protein target.
Versatile Synthetic Handle Amenable to a wide range of chemical modifications for library synthesis and SAR studies.The primary amine at the 7-position serves as a key point for diversification through reactions such as amide bond formation and reductive amination.

Synthesis of the Core Building Block: this compound

The synthesis of this compound can be achieved through a two-step sequence starting from 1,3-cyclopentanedione. This approach involves the selective protection of one carbonyl group as a ketal, followed by reductive amination of the remaining ketone.

Workflow for the Synthesis of this compound

G A 1,3-Cyclopentanedione B 1,4-Dioxaspiro[4.4]nonan-7-one A->B Ethylene glycol, p-TsOH, Toluene, Dean-Stark C This compound B->C NH4Cl, NaBH3CN, Methanol

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-one

This protocol describes the selective monoketalization of 1,3-cyclopentanedione. The use of a Dean-Stark apparatus is crucial for the removal of water to drive the reaction to completion.

Materials:

  • 1,3-Cyclopentanedione

  • Ethylene glycol (1.1 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 1,3-cyclopentanedione (1.0 equivalent), ethylene glycol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

  • Add a sufficient volume of toluene to suspend the reagents.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue heating until no more water is collected, indicating the completion of the reaction (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure 1,4-Dioxaspiro[4.4]nonan-7-one.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol details the conversion of the ketone to the primary amine using reductive amination with ammonium chloride and sodium cyanoborohydride.[2][3]

Materials:

  • 1,4-Dioxaspiro[4.4]nonan-7-one

  • Ammonium chloride (10 equivalents)

  • Sodium cyanoborohydride (1.5 equivalents)

  • Methanol

  • Aqueous hydrochloric acid (1 M)

  • Aqueous sodium hydroxide (2 M)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1,4-Dioxaspiro[4.4]nonan-7-one (1.0 equivalent) in methanol in a round-bottom flask.

  • Add ammonium chloride (10 equivalents) to the solution and stir until dissolved.

  • Cool the mixture in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise to the cooled solution. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2 M NaOH to pH >10.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product may be used directly or purified by chromatography if necessary.

Application in Library Synthesis and Lead Optimization

The primary amine of this compound is a key functional group for the rapid generation of compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies during lead optimization.

Workflow for Derivatization of this compound

G cluster_0 Derivatization Strategies cluster_1 Reagents A This compound B Amide Library A->B C Secondary/Tertiary Amine Library A->C D R-COOH, Coupling Reagent D->B E R'-CHO, Reducing Agent E->C

Caption: Derivatization strategies for library synthesis.

Protocol 3: Parallel Amide Bond Formation

This protocol is suitable for parallel synthesis in a multi-well plate format to generate a library of amides.[4]

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMF or DCM)

  • A library of diverse carboxylic acids

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • 96-well reaction block

  • Multi-channel pipette

  • Orbital shaker

Procedure (per well):

  • To each well of the reaction block, add the carboxylic acid (1.2 equivalents) from a stock solution.

  • Add HATU (1.2 equivalents) from a stock solution to each well.

  • Add the stock solution of this compound (1.0 equivalent).

  • Initiate the reaction by adding DIPEA (2.0 equivalents).

  • Seal the reaction block and place it on an orbital shaker at room temperature for 12-16 hours.

  • After the reaction is complete, the library can be purified using high-throughput techniques such as solid-phase extraction (SPE) or preparative HPLC/MS.

Protocol 4: Reductive Amination for Secondary Amine Synthesis

This protocol describes the formation of a secondary amine by reacting this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (1.0 equivalent)

  • Sodium triacetoxyborohydride (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1.1 equivalents) and the desired aldehyde or ketone (1.0 equivalent) in DCE or THF, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Hypothetical Application: Targeting a Kinase ATP Binding Site

The rigid, three-dimensional nature of the 1,4-Dioxaspiro[4.4]nonane scaffold makes it an excellent choice for targeting well-defined binding pockets, such as the ATP binding site of kinases.

G cluster_0 Scaffold-Based Drug Design cluster_1 Protein Target A This compound (Core Scaffold) B Vector 1 (e.g., Amide Linkage) A->B C Vector 2 (Modification of cyclopentane ring) A->C D Pharmacophore for Hinge Binding B->D E Group for Solvent Exposed Region C->E G Hinge Region D->G H-Bonding H Solvent Front E->H Hydrophilic/ Lipophilic Interactions F Kinase ATP Binding Site

Caption: Interaction of a hypothetical inhibitor with a kinase ATP binding site.

In this conceptual model, the spirocyclic core acts as a rigid scaffold to orient two key pharmacophoric elements. A group attached via the amine (Vector 1) can be designed to form critical hydrogen bonds with the kinase hinge region. A second point of diversity on the cyclopentane ring (Vector 2) can be used to project a functional group into the solvent-exposed region, allowing for the fine-tuning of physicochemical properties like solubility and cell permeability without disrupting the core binding interactions.

Conclusion

This compound represents a valuable and versatile building block for contemporary drug discovery programs. Its inherent three-dimensionality, coupled with the synthetic tractability of the primary amine, provides a robust platform for the creation of novel, non-planar compound libraries. The strategic incorporation of this scaffold can lead to drug candidates with improved physicochemical properties and enhanced biological activity, ultimately increasing the probability of success in the challenging journey of drug development.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • G. W. Rewcastle (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
  • Emerson, W. S. (1948). The Willgerodt Reaction. Organic Reactions, 4(3), 174-255.
  • Maguire, R. J., & Meng, Z. (2004). Lead optimization in discovery drug metabolism and pharmacokinetics/case study: the hepatitis C virus (HCV) protease inhibitor SCH 503034. Current drug metabolism, 5(5), 493–503.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Sperry, J. B., & Wright, D. L. (2005). The application of multicomponent reactions in drug discovery. Current opinion in drug discovery & development, 8(6), 723–740.
  • Dunn, P. J., et al. (2007). The importance of green chemistry in the pharmaceutical industry.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 59, 1-714.
  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved from [Link]

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Application Note: A Multi-dimensional NMR Approach for the Complete Structural Elucidation of 1,4-Dioxaspiro[4.4]nonan-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the systematic application of a suite of high-resolution Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural characterization of 1,4-Dioxaspiro[4.4]nonan-7-amine, a valuable spirocyclic building block in medicinal chemistry and drug development. The intricate three-dimensional architecture of this molecule, featuring a spirocyclic core and a primary amine, presents unique challenges for spectral interpretation. This document provides not only detailed, step-by-step protocols for the acquisition of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR data but also delves into the causal logic behind the experimental choices. By integrating these multi-dimensional datasets, researchers can achieve complete and validated assignment of all proton and carbon resonances, confirm the molecular connectivity, and elucidate the compound's stereochemistry.

Introduction: The Structural Challenge

This compound (Figure 1) is a saturated heterocyclic compound featuring a unique spiro center where a cyclopentane ring and a 1,3-dioxolane ring are joined. The presence of an amine group on the cyclopentane ring further adds to its chemical functionality and potential for creating complex molecular scaffolds. The rigid, non-planar structure and the presence of multiple chiral centers necessitate a sophisticated analytical approach to prevent misassignment and ensure structural integrity.

Standard one-dimensional NMR techniques, while foundational, are often insufficient to resolve the overlapping signals and complex spin systems inherent in such molecules. This guide, therefore, emphasizes a multi-dimensional strategy, demonstrating how a logical progression of experiments can systematically unravel the molecule's structure.

Figure 1. Structure of this compound this compound structure (Image Source: PubChem CID 53496016)[1]

Foundational Analysis: 1D NMR Spectroscopy

The first step in characterization involves acquiring standard ¹H and ¹³C NMR spectra. These provide an initial overview of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments and their respective integrations. The signals for hydrogens on the carbon adjacent to the nitrogen (α-hydrogens) are expected to be deshielded and appear further downfield than typical alkane hydrogens.[2] The N-H protons of the primary amine often appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.[3]

¹³C NMR and DEPT-135 Spectroscopy

A broadband decoupled ¹³C NMR spectrum provides the total count of unique carbon atoms.[4] The spiro carbon, being a quaternary center, is expected to have a distinct chemical shift. Carbons bonded to electronegative oxygen and nitrogen atoms will be shifted downfield.[5]

To differentiate between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is indispensable.[6] In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons present as negative signals. Quaternary carbons are not observed in DEPT spectra.[4] This information is critical for the initial assignment of carbon types.

Experimental Protocols: 1D NMR Acquisition

Protocol 1: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

    • Temperature: Set to a constant temperature, typically 298 K.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, depending on concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 128-1024, due to the low natural abundance of ¹³C.

  • DEPT-135 Acquisition:

    • Pulse Program: Standard DEPT-135 pulse sequence.

    • Parameters: Utilize the same spectral width and relaxation delay as the standard ¹³C experiment. Number of scans typically ranges from 64-512.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Building the Framework: 2D Correlation Spectroscopy

Two-dimensional NMR is essential for establishing the connectivity of atoms within the molecule. A logical workflow is key to assembling the structural puzzle.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling).[7] This is the primary tool for mapping out the proton spin systems within the cyclopentane and dioxolane rings. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of H-C-C-H pathways.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling).[8] This is an exceptionally powerful technique for assigning carbon resonances based on their attached, and often more easily distinguished, protons.[9] The combination of DEPT-135 and HSQC data allows for the confident assignment of CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment provides the long-range connectivity map, showing correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[10][11] This is crucial for connecting the individual spin systems identified by COSY and for placing quaternary carbons, like the spiro center, within the molecular framework.

Experimental Protocols: 2D NMR Acquisition

Protocol 2: 2D Correlation NMR
  • Sample Preparation: Use the same sample prepared for 1D NMR experiments. Good sample concentration (10-20 mg) is beneficial for reducing acquisition time.

  • Instrument Setup: A 500 MHz or higher spectrometer is highly recommended for resolving cross-peaks in 2D spectra.

  • COSY Acquisition:

    • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').

    • Spectral Width (F1 and F2): 10-12 ppm.

    • Number of Scans: 2-4 per increment.

    • Number of Increments (F1): 256-512.

  • HSQC Acquisition:

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3'). This version can also provide editing to differentiate CH/CH₃ from CH₂ groups.

    • Spectral Width (F2 - ¹H): 10-12 ppm.

    • Spectral Width (F1 - ¹³C): 160-180 ppm.

    • Number of Scans: 2-8 per increment.

    • Number of Increments (F1): 256.

  • HMBC Acquisition:

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Spectral Widths: Same as HSQC.

    • Long-Range Coupling Delay: Optimized for a long-range J-coupling of 8-10 Hz.

    • Number of Scans: 4-16 per increment.

    • Number of Increments (F1): 256-512.

  • Data Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation. Perform phase and baseline correction.

Visualizing the Workflow and Data Integration

The power of this approach lies in the integration of all datasets. The logical flow from 1D to 2D experiments provides a self-validating system for structure elucidation.

NMR_Workflow cluster_final Final Structure H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY Defines Spin Systems HSQC HSQC (¹JCH Direct Correlation) H1->HSQC C13 ¹³C NMR (Carbon Count) C13->HSQC DEPT DEPT-135 (Carbon Multiplicity) DEPT->HSQC Assigns C-Types HMBC HMBC (²JCH, ³JCH Long-Range Corr.) COSY->HMBC Links Spin Systems HSQC->HMBC Structure Complete Structure & Stereochemistry HMBC->Structure Confirms Backbone

Diagram 1: Logical workflow for NMR-based structure elucidation.

Predicted NMR Data and Interpretation

Based on known chemical shift ranges for similar structural motifs, the following data can be anticipated for this compound.[5][12]

Table 1: Predicted ¹H and ¹³C Chemical Shifts

PositionCarbon TypePredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (from H at position)
C5 (Spiro)C110 - 125-H2, H3, H6, H9
C2, C3CH₂60 - 703.8 - 4.2C5
C6, C9CH₂35 - 451.8 - 2.2C5, C7, C8
C7CH50 - 603.0 - 3.5C5, C6, C8, C9
C8CH₂25 - 351.6 - 2.0C6, C7, C9
NH₂--1.5 - 2.5 (broad)-

Note: These are estimated ranges. Actual values will depend on the solvent and specific conformation.

Stereochemical Analysis: NOESY

For molecules with stereocenters, determining the relative spatial arrangement of atoms is critical. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment identifies protons that are close in space, irrespective of their through-bond connectivity.[13]

Cross-peaks in a NOESY spectrum indicate that two protons are, on average, within 5 Å of each other.[14] This information is invaluable for establishing the stereochemistry at C7 and the relative orientation of substituents on the cyclopentane ring. For instance, a NOESY correlation between the proton at C7 and specific protons on the same face of the cyclopentane ring would confirm their cis relationship.

Protocol 3: NOESY Acquisition
  • Pulse Program: Standard gradient-selected NOESY (e.g., 'noesygpph').

  • Mixing Time (d8): This is a critical parameter. A mixing time of 500-800 ms is a good starting point for a molecule of this size.

  • Acquisition Parameters: Similar to COSY, with 8-16 scans per increment to achieve good signal-to-noise.

NOESY_Concept cluster_molecule Spatial Proximity H_A Proton A H_B Proton B H_A->H_B  Through-bond (COSY) H_C Proton C H_A->H_C Through-space (NOESY) H_B->H_C  Through-bond (COSY)

Diagram 2: COSY (through-bond) vs. NOESY (through-space) correlations.

Conclusion

The structural elucidation of complex molecules like this compound is a systematic process that relies on the synergistic interpretation of multiple NMR experiments. By following the logical workflow outlined in this guide—from foundational 1D spectra to 2D correlation experiments (COSY, HSQC, HMBC) and finally to stereochemical analysis (NOESY)—researchers can build a complete and validated model of the molecular structure. The detailed protocols provided herein serve as a robust starting point for scientists and drug development professionals, enabling them to confidently characterize novel chemical entities and ensure the integrity of their research.

References

  • Khalilov, L. M., et al. (2011). ¹H and ¹³C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-84. [Link]

  • Fiveable. (n.d.). DEPT ¹³C NMR Spectroscopy. Organic Chemistry Class Notes. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Zhu, J., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules, 24(24), 4593. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Nikonov, I. L., et al. (2018). 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1058–1062. [Link]

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  • Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]

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  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

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  • NMR Facility - The University of Sheffield. (2022, March 20). Stereochemistry | How to read NOESY spectrum? [Video]. YouTube. [Link]

  • All Things Science. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. [Link]

  • ChemSynthesis. (n.d.). 7-pentyl-1,4-dioxaspiro[4.4]non-7-ene. [Link]

  • PubChem. (n.d.). 2-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine. National Center for Biotechnology Information. [Link]

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Application Note: A Comprehensive Guide to the HPLC Purification of 1,4-Dioxaspiro[4.4]nonan-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides detailed methodologies for the purification of 1,4-Dioxaspiro[4.4]nonan-7-amine, a valuable spirocyclic primary amine building block, using High-Performance Liquid Chromatography (HPLC). Addressing the inherent challenges associated with the HPLC of polar amines, such as poor peak shape and low retention, this document outlines two core protocols: a robust reversed-phase method for achiral purification and a systematic approach for chiral separation of its enantiomers. The protocols are designed for researchers in synthetic chemistry and drug development, emphasizing the rationale behind methodological choices to ensure reproducibility and high purity.

Introduction: The Challenge of Purifying Spirocyclic Amines

This compound is a chiral primary amine incorporating a protected ketone functionality. Its structure presents a dual challenge for purification by HPLC. Firstly, as with most primary amines, the basic nature of the amine functional group leads to strong, undesirable secondary interactions with the silica backbone of most reversed-phase columns[1][2]. These interactions with acidic residual silanol groups are a primary cause of significant peak tailing, which compromises resolution and purification efficiency[1][3].

Secondly, the presence of a stereocenter at the C7 position means the compound exists as a pair of enantiomers. For applications in stereoselective synthesis or pharmacology, the separation and isolation of these individual enantiomers are often mandatory. This requires specialized chiral chromatography techniques that can distinguish between these mirror-image molecules[4][5].

This application note provides a comprehensive framework for tackling both achiral and chiral purifications, guiding the user from method development to final protocol implementation.

Part I: Achiral Purification by Reversed-Phase HPLC

The primary goal of achiral purification is to isolate the target compound from reaction byproducts and starting materials, irrespective of its stereochemistry. The key to success lies in mitigating the secondary ionic interactions that cause peak tailing.

Principle of Mitigation

The strategy involves controlling the ionization state of both the analyte and the stationary phase. By operating at a low mobile phase pH, the residual silanol groups (Si-OH) on the silica packing are fully protonated, minimizing their capacity to interact with the protonated amine (R-NH3+)[1]. The addition of an acidic modifier, such as Trifluoroacetic Acid (TFA), serves this purpose while also acting as an ion-pairing agent to improve retention and peak symmetry[6]. Furthermore, the selection of a modern, high-purity, base-deactivated column with minimal accessible silanols is critical[2].

Workflow for Achiral Method Development

The following diagram illustrates the logical workflow for developing a robust achiral purification method.

Achiral_Workflow cluster_prep Preparation cluster_method Method Development cluster_scale Scale-Up & Finalization Start Crude Sample of This compound Prep_Sample Dissolve sample in Mobile Phase A or minimal DMSO Start->Prep_Sample Select_Column Select High-Purity, Base-Deactivated C18 Column Prep_Sample->Select_Column Initial_Screen Scouting Gradient: 5-95% B over 15 min (Mobile Phase with 0.1% TFA) Select_Column->Initial_Screen Analyze_Peak Analyze Peak Shape & Retention Initial_Screen->Analyze_Peak Is_Tailing Peak Tailing > 1.5? Analyze_Peak->Is_Tailing Is_Tailing->Select_Column Yes (Consider alternative end-capping or column) Is_Retained Sufficient Retention? (k' > 2) Is_Tailing->Is_Retained No Is_Retained->Initial_Screen No (Decrease initial %B) Optimize_Gradient Optimize Gradient Slope for Resolution Is_Retained->Optimize_Gradient Yes Final_Method Finalize Preparative Method Optimize_Gradient->Final_Method Inject_Load Perform Loading Study Final_Method->Inject_Load Purify Purify & Collect Fractions Inject_Load->Purify

Caption: Workflow for achiral purification method development.

Detailed Protocol: Achiral Purification

This protocol is designed for analytical-scale method development and can be scaled to preparative chromatography.

Instrumentation and Materials:

  • HPLC System with Gradient Pump, Autosampler, and UV/Vis or ELSD/CAD Detector.

  • Column: Base-deactivated C18, 5 µm, 4.6 x 150 mm (e.g., Agilent ZORBAX StableBond, Waters XBridge BEH).

  • Solvents: HPLC-grade Water, HPLC-grade Acetonitrile (ACN).

  • Additive: Trifluoroacetic Acid (TFA), sequencing grade.

  • Sample: Crude this compound dissolved in Mobile Phase A or a minimal amount of compatible solvent (e.g., DMSO).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% TFA in Water (v/v). Add 1 mL of TFA to 999 mL of HPLC-grade water.

    • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile (v/v). Add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of the crude material at approximately 5-10 mg/mL in Mobile Phase A. If solubility is poor, use a minimal amount of DMSO and dilute with Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Summarized in Table 1. The lack of a strong chromophore necessitates detection at low UV wavelengths (205-220 nm), where peptide bonds and end-absorbance occur. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended for better quantitation if available.

Table 1: Recommended Achiral HPLC Method Parameters

ParameterRecommended SettingRationale
Column Base-Deactivated C18, 5 µm, 4.6 x 150 mmMinimizes silanol interactions, providing better peak shape for basic compounds[2].
Mobile Phase A 0.1% TFA in WaterLowers pH to protonate silanols and provides a counter-ion for the amine[1][6].
Mobile Phase B 0.1% TFA in AcetonitrileOrganic eluent for reversed-phase separation.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Gradient (Scouting) 5% to 95% B over 15 minutes, hold 3 min, re-equilibrateA broad gradient to determine the approximate elution time of the compound.
Injection Volume 5 - 20 µLAdjust based on sample concentration and detector sensitivity.
Column Temperature 30 °CImproves efficiency and reduces mobile phase viscosity.
Detector UV at 210 nm or ELSD/CADThe compound lacks a strong chromophore; low UV provides some detection. ELSD/CAD offers universal response.

Part II: Chiral Purification (Enantioseparation)

For isolating the individual R- and S-enantiomers, a Chiral Stationary Phase (CSP) is required. The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, which have different energies and thus different retention times[7].

Strategy for Chiral Method Development

Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly versatile and often the first choice for screening chiral separations[4][8]. The method development process is largely empirical, involving screening a small number of preferred CSPs with standard mobile phase systems. For amines, both normal-phase and polar organic modes are highly effective.

Decision Tree for Chiral Stationary Phase (CSP) Screening

Chiral_Workflow cluster_screening Primary Screening cluster_modes Mobile Phase Modes cluster_eval Evaluation & Optimization Start Racemic this compound Screen_Cellulose Screen on Cellulose-based CSP (e.g., Chiralcel OD-H, Lux Cellulose-1) Start->Screen_Cellulose Screen_Amylose Screen on Amylose-based CSP (e.g., Chiralpak AD-H, Lux Amylose-1) Start->Screen_Amylose Mode_NP Normal Phase: Hexane/Alcohol (IPA or EtOH) + 0.1% Basic Additive (TEA/DEA) Screen_Cellulose->Mode_NP Mode_PO Polar Organic Phase: ACN or MeOH + 0.1% Additive (TFA/TEA) Screen_Cellulose->Mode_PO Screen_Amylose->Mode_NP Screen_Amylose->Mode_PO Eval Evaluate Resolution (Rs) Mode_NP->Eval Mode_PO->Eval Decision Rs > 1.5? Eval->Decision Success Baseline Separation Achieved Decision->Success Yes Fail Try Alternative CSP (e.g., Cyclofructan-based) Decision->Fail No Optimize Optimize: - Alcohol type/% - Additive type/conc. - Flow Rate / Temp. Success->Optimize

Caption: Decision tree for chiral method development screening.

Detailed Protocol: Chiral Separation (Normal Phase)

Normal phase chromatography often provides excellent selectivity for chiral amines on polysaccharide CSPs.

Instrumentation and Materials:

  • HPLC System (Isocratic pump is often sufficient for screening).

  • Chiral Column: e.g., Cellulose tris(3,5-dimethylphenylcarbamate) bonded to silica, 5 µm, 4.6 x 250 mm.

  • Solvents: HPLC-grade n-Hexane, Ethanol (EtOH) or Isopropanol (IPA).

  • Additive: Triethylamine (TEA) or Diethylamine (DEA).

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing the alkane and alcohol components in the desired ratio (e.g., 90:10 Hexane:EtOH).

    • Add a basic additive to a final concentration of 0.1% (v/v). For example, to make 1 L of 90:10 Hexane:EtOH with 0.1% TEA, mix 900 mL Hexane, 100 mL EtOH, and 1 mL TEA.

    • The basic additive is crucial for preventing strong ionic interactions between the amine analyte and any acidic sites on the stationary phase, ensuring good peak shape[9].

  • Sample Preparation:

    • Dissolve the racemic sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Summarized in Table 2. The separation is run in isocratic mode.

Table 2: Recommended Chiral HPLC Screening Conditions (Normal Phase)

ParameterRecommended SettingRationale
Column Cellulose tris(3,5-dimethylphenylcarbamate) on 5 µm silicaA highly versatile CSP known for broad selectivity for a wide range of chiral compounds, including amines[8].
Mobile Phase n-Hexane / Ethanol (e.g., 90:10, v/v) + 0.1% TEAStandard normal phase conditions. TEA is added to improve peak shape for basic analytes[9].
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Mode IsocraticSimplifies method development and transfer.
Injection Volume 5 - 10 µLStandard volume for analytical screening.
Column Temperature 25 °C (Ambient)Temperature can be a tool for optimizing selectivity.
Detector UV at 220 nmDetection at low wavelength due to lack of a strong chromophore.

Method Optimization: If initial separation is observed but resolution is poor (Rs < 1.5), adjust the ratio of Hexane/Alcohol. Increasing the alcohol content will decrease retention. The type of alcohol (e.g., switching from EtOH to IPA) can significantly alter selectivity.

Conclusion

The successful HPLC purification of this compound is readily achievable with a systematic and chemically informed approach. For achiral purity, the combination of a base-deactivated C18 column and an acidic mobile phase modifier like TFA is effective in producing sharp, symmetrical peaks. For the more demanding task of enantioseparation, screening polysaccharide-based chiral stationary phases under normal phase conditions with a basic additive provides a high probability of success. The protocols and strategies outlined in this guide serve as a robust starting point for researchers, enabling the efficient isolation of this valuable chemical entity for further application.

References

  • BenchChem Technical Support Team. (2025).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Axion Labs. (n.d.). HPLC Peak Tailing. Axion Labs.
  • Teledyne ISCO. (2012).
  • Chromatography Forum. (2007). Amines-Ion Pairing.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Regalado, E. J., & Welch, C. J. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Phenomenex. (n.d.).
  • Asrar, J. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Scribd. (n.d.). Chiral Separations by High-Performance Liquid Chromatography.

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Asymmetric synthesis of chiral 1,4-Dioxaspiro[4.4]nonan-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Proposed Strategy for the Asymmetric Synthesis of Chiral 1,4-Dioxaspiro[4.4]nonan-7-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery

Chiral spirocyclic frameworks are of immense interest in medicinal chemistry and drug discovery.[1][2][3] Their rigid, three-dimensional architecture provides a unique exit vector for substituents, allowing for precise exploration of chemical space and optimization of interactions with biological targets.[3][4] The 1,4-Dioxaspiro[4.4]nonane core, in particular, serves as a constrained and sp³-rich bioisostere for more common aromatic or flexible aliphatic systems, often leading to improved physicochemical properties such as solubility and metabolic stability.

The introduction of a chiral amine at the C7 position creates a valuable building block, (S)- or (R)-1,4-Dioxaspiro[4.4]nonan-7-amine, suitable for elaboration into a diverse library of pharmacologically active compounds. However, the efficient and stereocontrolled synthesis of such molecules remains a significant challenge.[5][6]

This application note presents a comprehensive and robust synthetic strategy for accessing either enantiomer of this compound. The proposed route is designed for reliability and scalability, proceeding through a readily accessible prochiral ketone intermediate followed by a state-of-the-art asymmetric reductive amination. We provide detailed, step-by-step protocols and explain the rationale behind key experimental choices to empower researchers in their synthetic endeavors.

Overall Synthetic Strategy & Workflow

A retrosynthetic analysis reveals a convergent and highly efficient pathway. The target chiral amine 3 can be accessed from the prochiral ketone 2 (1,4-Dioxaspiro[4.4]nonan-7-one) via an asymmetric reductive amination. This late-stage introduction of the chiral center is advantageous as it maximizes atom economy and avoids carrying a stereocenter through multiple synthetic steps. The ketone precursor 2 is, in turn, readily synthesized from the commercially available cyclopentane-1,3-dione 1 through a standard ketal protection reaction.

G cluster_main Synthetic Workflow mol3 Chiral this compound (3) mol2 1,4-Dioxaspiro[4.4]nonan-7-one (2) mol2->mol3 Asymmetric Reductive Amination mol1 Cyclopentane-1,3-dione (1) mol1->mol2 Ketalization

Diagram 1: Proposed synthetic workflow for chiral this compound.

Experimental Protocols

Part A: Synthesis of Prochiral Ketone Precursor (2)

Principle: This step involves the protection of one ketone in cyclopentane-1,3-dione using ethylene glycol. The reaction is catalyzed by an acid, typically p-toluenesulfonic acid (PTSA), and driven to completion by the removal of water via a Dean-Stark apparatus. This is a standard and high-yielding transformation to prepare the necessary spirocyclic ketone scaffold.[7]

Protocol: Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-one (2)

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
Cyclopentane-1,3-dione (1)98.1010.0 g101.91.0 equiv
Ethylene Glycol62.077.6 g (6.8 mL)122.31.2 equiv
p-TsOH·H₂O190.220.19 g1.00.01 equiv
Toluene-200 mL-Solvent

Step-by-Step Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclopentane-1,3-dione (1 ), toluene, ethylene glycol, and p-toluenesulfonic acid monohydrate (PTSA).

  • Heat the mixture to reflux (approx. 110-120 °C oil bath temperature). Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours or until no more water is collected and TLC analysis (e.g., 3:1 Hexanes:EtOAc) indicates complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1,4-Dioxaspiro[4.4]nonan-7-one (2 ) as a white solid.

Part B: Catalytic Asymmetric Reductive Amination

Principle: This is the key stereochemistry-defining step. The ketone (2 ) reacts with an ammonia source (e.g., ammonium acetate) to form a prochiral imine in situ. A chiral transition-metal catalyst then facilitates the highly enantioselective hydrogenation of the C=N double bond to furnish the target chiral amine (3 ). The choice of a chiral catalyst, such as an Iridium complex with a well-defined chiral ligand, is critical for achieving high enantioselectivity. The specific enantiomer obtained is determined by the chirality of the catalyst used.

Protocol: Synthesis of (S)-1,4-Dioxaspiro[4.4]nonan-7-amine (3)

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
Ketone (2)142.151.0 g7.031.0 equiv
Ammonium Acetate77.085.42 g70.310.0 equiv
[Ir(cod)Cl]₂671.7111.8 mg0.01760.0025 equiv
(R)-xyl-BINAP682.8025.2 mg0.03690.00525 equiv
Methanol (degassed)-35 mL-Solvent
Hydrogen (H₂) gas2.02--50 bar

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a nitrogen-filled glovebox, add [Ir(cod)Cl]₂ and (R)-xyl-BINAP to a Schlenk flask. Add 10 mL of degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To a high-pressure autoclave reactor equipped with a glass liner and a magnetic stir bar, add the ketone (2 ) and ammonium acetate.

  • Transfer the pre-formed catalyst solution to the autoclave via cannula under a positive pressure of nitrogen. Wash the Schlenk flask with the remaining 25 mL of degassed methanol and add it to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge the system 3-5 times with H₂ gas.

  • Pressurize the reactor to 50 bar with H₂ and begin vigorous stirring.

  • Heat the reaction to 40 °C and stir for 24-48 hours. Monitor the reaction progress by taking aliquots (after carefully depressurizing) and analyzing via GC-MS or LC-MS.

  • Upon completion, cool the reactor to room temperature and carefully vent the H₂ pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in dichloromethane (50 mL) and wash with 1 M NaOH (2 x 25 mL) to remove excess ammonium acetate.

  • Extract the aqueous layers with dichloromethane (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine.

  • Purify by flash chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine) to yield the pure amine 3 .

  • Determination of Enantiomeric Excess (% ee): The % ee of the product should be determined by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis.

Mechanism of Stereoselection

The high enantioselectivity of the reductive amination is governed by the chiral environment created by the metal-ligand complex. The (R)-xyl-BINAP ligand coordinates to the iridium center, forming a C₂-symmetric chiral pocket. The prochiral imine, formed in situ from the ketone and ammonia, coordinates to the metal. The steric bulk of the xylyl groups on the BINAP ligand dictates the facial selectivity of hydride transfer from the iridium to the imine carbon. One face of the imine is sterically shielded, forcing the hydride to attack from the less hindered face, leading to the preferential formation of one enantiomer of the amine product.

G cluster_cycle Proposed Catalytic Cycle Catalyst [Ir(H)(L*)]⁺ Active Catalyst Complex [Ir(H)(Imine)(L*)]⁺ Substrate Complex Catalyst->Complex + Imine Imine Prochiral Imine TransitionState Transition State (Hydride Transfer) Complex->TransitionState Stereodetermining Step ProductComplex [Ir(Amine)(L*)]⁺ Product Complex TransitionState->ProductComplex ProductComplex->Catalyst + H₂ - Amine Product Chiral Amine ProductComplex->Product Release

Diagram 2: Simplified catalytic cycle for asymmetric imine hydrogenation.

References

  • Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. ResearchGate. Available at: [Link]

  • Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Semantic Scholar. Available at: [Link]

  • Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts. Semantic Scholar. Available at: [Link]

  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. NIH National Library of Medicine. Available at: [Link]

  • Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts. PubMed. Available at: [Link]

  • Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. PubMed. Available at: [Link]

  • 1,4-Dioxaspiro(4.4)nonane. PubChem. Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of the Amine Group in 1,4-Dioxaspiro[4.4]nonan-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the chemical modification of the primary amine in 1,4-Dioxaspiro[4.4]nonan-7-amine. This spirocyclic building block is of increasing interest in medicinal chemistry and drug discovery due to its unique three-dimensional architecture, which can impart favorable physicochemical properties to lead compounds.[1] This document explores three fundamental and versatile transformations of the amine functionality: N-acylation for the synthesis of amides, N-alkylation via reductive amination to generate secondary amines, and N-sulfonylation to produce sulfonamides. Each section offers a thorough discussion of the reaction principles, step-by-step experimental procedures, and critical insights into reaction optimization and potential challenges. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

This compound is a valuable bifunctional molecule featuring a primary amine on a spirocyclic scaffold.[2][3] The spiro center, a carbon atom shared by two rings, imparts a rigid, well-defined three-dimensional geometry. This is a highly desirable feature in modern drug design, as it allows for more precise and selective interactions with biological targets.[1] The primary amine group serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

The 1,4-dioxolane moiety in the spirocycle is a stable protecting group for a ketone, which can be deprotected under acidic conditions to reveal the carbonyl functionality for further synthetic elaboration. This inherent bifunctionality makes this compound a powerful building block for the synthesis of novel chemical entities with potential therapeutic applications.

This guide will focus on the three most common and robust methods for the functionalization of the primary amine group, providing researchers with the necessary tools to effectively utilize this promising scaffold in their synthetic endeavors.

N-Acylation: Synthesis of Amide Derivatives

The formation of an amide bond is one of the most fundamental transformations in organic and medicinal chemistry. N-acylation of this compound with acyl chlorides or other activated carboxylic acid derivatives provides a straightforward route to a diverse range of amide-containing compounds. These amides can serve as final products or as intermediates for further functionalization.

Mechanistic Rationale

The N-acylation of a primary amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a good leaving group to form the protonated amide. A base, either a second equivalent of the amine or an added non-nucleophilic base like triethylamine or pyridine, is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.

Figure 1: N-Acylation Workflow.
Detailed Experimental Protocol: N-Acylation with Benzoyl Chloride

This protocol describes the synthesis of N-(1,4-Dioxaspiro[4.4]nonan-7-yl)benzamide.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.2 eq) to the stirred solution.

  • Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition. A precipitate of triethylamine hydrochloride may form.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the pure N-(1,4-Dioxaspiro[4.4]nonan-7-yl)benzamide.

Data Presentation: Representative N-Acylation Reactions
Acylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
Acetyl ChlorideTriethylamineDCM0 to RT2>90
Propionyl ChloridePyridineTHF0 to RT3>85
4-Bromobutyryl ChlorideTriethylamineDCM0 to RT2-480-90
Benzoyl ChlorideTriethylamineDCM0 to RT2-4>90

Note: Yields are estimates based on general procedures for N-acylation of primary amines and may vary based on specific reaction conditions and purification methods.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds. For the N-alkylation of this compound, this one-pot procedure offers high efficiency and functional group tolerance.

Mechanistic Rationale

The reaction proceeds in two main steps. First, the primary amine reacts with a ketone or aldehyde to form a hemiaminal intermediate, which then dehydrates to form an imine. This equilibrium is typically driven forward by the removal of water or by the subsequent reduction step. In the second step, a reducing agent selectively reduces the imine to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation as it is mild and chemoselectively reduces the imine in the presence of the starting carbonyl compound, thus minimizing the formation of alcohol byproducts.[4][5][6][7]

reductive_amination_workflow start This compound + Aldehyde/Ketone imine_formation Imine Formation (in situ) start->imine_formation reduction Reduction (e.g., NaBH(OAc)₃) imine_formation->reduction product N-Alkyl-1,4-dioxaspiro[4.4]nonan-7-amine reduction->product

Figure 2: Reductive Amination Workflow.
Detailed Experimental Protocol: Reductive Amination with Cyclohexanone

This protocol describes the synthesis of N-cyclohexyl-1,4-dioxaspiro[4.4]nonan-7-amine.

Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred solution of this compound (1.0 eq) and cyclohexanone (1.05 eq) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. For less reactive ketones, a catalytic amount of acetic acid can be added.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-cyclohexyl-1,4-dioxaspiro[4.4]nonan-7-amine.

Data Presentation: Representative Reductive Amination Reactions
Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
AcetoneNaBH(OAc)₃DCE1285-95
BenzaldehydeNaBH(OAc)₃THF12>90
CyclohexanoneNaBH(OAc)₃DCE2480-90
4-MethoxybenzaldehydeNaBH(OAc)₃THF12>90

Note: Yields are estimates based on general procedures for reductive amination and may require optimization for specific substrates.

N-Sulfonylation: Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamides is a crucial transformation in the development of therapeutic agents, as the sulfonamide functional group is a key pharmacophore in many approved drugs. N-sulfonylation of this compound with various sulfonyl chlorides provides access to a wide range of spirocyclic sulfonamides.

Mechanistic Rationale

The reaction of a primary amine with a sulfonyl chloride is analogous to N-acylation and proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[7] This is followed by the elimination of a chloride ion to form the sulfonamide. A base, such as pyridine or triethylamine, is essential to neutralize the HCl generated during the reaction. A common side reaction is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride. This can be minimized by careful control of stoichiometry, slow addition of the sulfonyl chloride, and maintaining a low reaction temperature.

sulfonylation_workflow start This compound + Sulfonyl Chloride reaction Reaction in presence of Base (e.g., Pyridine, 0 °C to RT) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product N-Sulfonyl-1,4-dioxaspiro[4.4]nonan-7-amine purification->product

Figure 3: N-Sulfonylation Workflow.
Detailed Experimental Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride

This protocol describes the synthesis of N-(1,4-Dioxaspiro[4.4]nonan-7-yl)-4-methylbenzenesulfonamide.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.05 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to isolate the pure N-(1,4-Dioxaspiro[4.4]nonan-7-yl)-4-methylbenzenesulfonamide.

Data Presentation: Representative N-Sulfonylation Reactions
Sulfonylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
Methanesulfonyl ChlorideTriethylamineDCM0 to RT480-90
p-Toluenesulfonyl ChloridePyridineDCM0 to RT1285-95
Benzenesulfonyl ChloridePyridineTHF0 to RT1285-95
4-Nitrobenzenesulfonyl ChlorideTriethylamineDCM0 to RT680-90

Note: Yields are estimates based on general procedures for N-sulfonylation and may require optimization to minimize side products like di-sulfonamides.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules with potential applications in drug discovery. The primary amine functionality can be readily and efficiently functionalized through N-acylation, reductive amination, and N-sulfonylation to generate a diverse array of amide, secondary amine, and sulfonamide derivatives. The protocols and application notes provided in this guide are based on established and robust chemical transformations and are intended to serve as a practical resource for researchers in the field. Careful consideration of the reaction parameters and purification techniques will enable the successful synthesis and exploration of novel spirocyclic compounds.

References

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]

  • BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. BenchChem Technical Support.
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  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BenchChem. (2025). Application Notes and Protocols: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride. BenchChem Technical Support.
  • Myers, A. G. (n.d.).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation in Small Molecule Synthesis. BenchChem Technical Support.
  • Pace, V., & Holzer, W. (2013).
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • An eco-friendly and highly efficient route for N-acylation under c
  • Mild and Useful Method for N-Acylation of Amines. (n.d.). Taylor & Francis.
  • Roughley, S. D., & Jordan, A. M. (2011). The synthesis of sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 13-1-13-25).
  • Prepar
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC - NIH.
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  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (n.d.).
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Application Notes & Protocols: The Utility of 1,4-Dioxaspiro[4.4]nonan-7-amine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and agrochemical synthesis on the application of 1,4-Dioxaspiro[4.4]nonan-7-amine. This document outlines the strategic importance of this spirocyclic amine as a building block and provides a detailed, representative protocol for its incorporation into a potential fungicidal agent.

Introduction: The Significance of Spirocyclic Scaffolds in Agrochemicals

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, are gaining significant attention in the design of modern agrochemicals. This distinct conformation can lead to enhanced binding affinity to target proteins, improved metabolic stability, and favorable physicochemical properties, such as optimized solubility and membrane permeability. The rigid, non-planar structure of spirocycles allows for a precise spatial arrangement of functional groups, which is crucial for potent and selective biological activity. While direct and detailed applications of this compound in commercially available agrochemicals are not extensively documented in public literature, its structural motifs are present in patented fungicidal compounds, highlighting its potential as a valuable intermediate.[1]

This guide presents a representative application of this compound in the synthesis of a hypothetical N-substituted triazole fungicide, drawing upon established synthetic methodologies for analogous spirocyclic amines.

Core Moiety Profile: this compound
PropertyValue
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
CAS Number 1322805-04-8
Appearance Colorless to pale yellow oil or solid
Key Features - Spirocyclic core
- Primary amine functionality
- Ketal protecting group for a ketone

The presence of a primary amine allows for a wide range of chemical transformations, making it a versatile scaffold for combinatorial library synthesis in the quest for new active ingredients. The dioxaspiro moiety not only imparts the beneficial three-dimensional character but also serves as a protected form of a cyclopentanone, which can be deprotected under acidic conditions for further structural elaboration if desired.

Representative Application: Synthesis of a Potential N-Aryl-1,2,4-Triazole Fungicide

This section details a representative synthetic protocol for utilizing this compound as a key building block in the synthesis of a potential fungicidal agent. The rationale for this synthetic route is based on the known fungicidal activity of N-substituted triazole derivatives. The spirocyclic amine is envisioned to impart favorable properties to the final compound.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of this compound with a suitably activated aromatic or heteroaromatic system.

  • Triazole Formation: Subsequent chemical transformation to introduce the 1,2,4-triazole moiety, a common pharmacophore in fungicides.

G A This compound C Nucleophilic Aromatic Substitution A->C B Activated Heteroaryl Halide (e.g., 2,4-dichloronitrobenzene) B->C D Intermediate Amine C->D E Acylation with Chloroacetyl Chloride D->E F Acylated Intermediate E->F G Reaction with Hydrazine F->G H Hydrazide Intermediate G->H I Cyclization with Formic Acid H->I J Final Triazole Product I->J

Caption: Synthetic workflow for a potential triazole fungicide.

Experimental Protocol: Synthesis of a Hypothetical N-(1,4-Dioxaspiro[4.4]nonan-7-yl)-Substituted Phenyl-1,2,4-triazole

This protocol is a representative example and should be adapted and optimized based on specific target molecules and laboratory conditions.

Part 1: Synthesis of N-(4-chloro-2-nitrophenyl)-1,4-dioxaspiro[4.4]nonan-7-amine (Intermediate 1)

Reaction Principle: A nucleophilic aromatic substitution reaction where the primary amine of this compound displaces a chlorine atom on an activated aromatic ring.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound143.18101.43 g
2,4-Dichloronitrobenzene192.00101.92 g
Triethylamine (TEA)101.19121.67 mL
Dimethylformamide (DMF)--20 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.43 g, 10 mmol) and 2,4-dichloronitrobenzene (1.92 g, 10 mmol) in dimethylformamide (20 mL).

  • Add triethylamine (1.67 mL, 12 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate 1 .

Part 2: Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)-2-nitrophenyl)-1,4-dioxaspiro[4.4]nonan-7-amine (Final Product)

Reaction Principle: The remaining chlorine atom on the aromatic ring of Intermediate 1 is substituted by 1,2,4-triazole in the presence of a base.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
Intermediate 1298.7351.49 g
1,2,4-Triazole69.0760.41 g
Potassium Carbonate (K₂CO₃)138.21101.38 g
Dimethyl sulfoxide (DMSO)--15 mL

Procedure:

  • In a 50 mL round-bottom flask, dissolve Intermediate 1 (1.49 g, 5 mmol) and 1,2,4-triazole (0.41 g, 6 mmol) in dimethyl sulfoxide (15 mL).

  • Add potassium carbonate (1.38 g, 10 mmol) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into 100 mL of water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure Final Product .

G cluster_0 Part 1: SNA_r Reaction cluster_1 Part 2: Triazole Formation A This compound + 2,4-Dichloronitrobenzene B Heat (80°C) in DMF with TEA A->B C Intermediate 1 B->C D Intermediate 1 + 1,2,4-Triazole C->D E Heat (120°C) in DMSO with K₂CO₃ D->E F Final Product E->F

Caption: Experimental workflow for the two-part synthesis.

Expected Outcomes and Characterization

The final product is expected to be a solid. Characterization should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the successful incorporation of the spirocyclic amine and triazole moieties.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Melting Point: To assess the purity of the final product.

CompoundExpected YieldPurity (by HPLC)
Intermediate 170-85%>95%
Final Product60-75%>98%

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. The protocol detailed above, while for a hypothetical molecule, is based on robust and well-established chemical transformations. The unique three-dimensional structure imparted by the spirocyclic moiety is a promising strategy for the development of next-generation fungicides with potentially improved efficacy and selectivity. Further derivatization of the aromatic ring or the triazole moiety can lead to a library of compounds for structure-activity relationship (SAR) studies, paving the way for the discovery of new and effective crop protection agents.

References

  • Google Patents. (n.d.). Substituted 1, 4-dioxa-8-azaspiro[2][3]decanes useful as fungicides and a process for the preparation thereof. Retrieved from

  • MDPI. (n.d.). Synthesis of 5′-Chlorospiro(benzo[d][4][5]dioxole-2,4′-[1][4][6]thiadiazin)-3′-amine and 10-Chloro-1,4-dioxa-8-thia-7,9-diazaspiro[4.5]deca-6,9-dien-6-amine. Retrieved from [Link]

  • PubMed. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

  • Advanced Agrochemicals. (n.d.). The Role of Spirocyclic Compounds. Retrieved from [Link]

  • PubMed Central. (2018). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

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Application Notes and Protocols for the Scale-up Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Preclinical Research

Spirocyclic frameworks have emerged as a privileged structural motif in modern drug discovery. Their inherent three-dimensionality allows for a more precise and rigid presentation of pharmacophoric elements, often leading to enhanced potency, selectivity, and improved physicochemical properties compared to their linear or planar counterparts.[1][2] The 1,4-Dioxaspiro[4.4]nonane core, in particular, offers a unique combination of a hydrophilic ketal moiety and a conformationally restricted cyclopentane ring, making it an attractive scaffold for modulating solubility and metabolic stability.[3] This application note provides a comprehensive guide for the multi-gram scale synthesis of 1,4-Dioxaspiro[4.4]nonan-7-amine, a key building block for the development of novel therapeutics, ensuring high purity suitable for preclinical investigations.[4]

The successful progression of a drug candidate from discovery to preclinical trials is contingent upon a robust and scalable synthetic route that consistently delivers high-purity material.[5] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol, but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and adaptability.

Synthetic Strategy: A Two-Step Approach to High-Purity this compound

The synthesis of this compound is most efficiently achieved through a two-step sequence commencing with the readily available starting materials. The overall strategy involves the ketalization of 1,3-cyclopentanedione followed by a robust reductive amination. This approach is amenable to scale-up and avoids the use of hazardous or expensive reagents.

G cluster_0 Step 1: Ketalization cluster_1 Step 2: Reductive Amination 1_3_Cyclopentanedione 1,3-Cyclopentanedione Ketal_Intermediate 1,4-Dioxaspiro[4.4]nonan-7-one 1_3_Cyclopentanedione->Ketal_Intermediate Ketalization Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Ketal_Intermediate PTSA p-TsOH (catalyst) PTSA->Ketal_Intermediate Toluene Toluene Toluene->Ketal_Intermediate Dean_Stark Dean-Stark Apparatus Dean_Stark->Ketal_Intermediate Final_Product This compound Ketal_Intermediate->Final_Product Reductive Amination Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Final_Product Solvent Methanol Solvent->Final_Product

Caption: Overall synthetic workflow.

Part 1: Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-one

The initial step involves the protection of one of the carbonyl groups of 1,3-cyclopentanedione as an ethylene ketal. This selective monoketalization is crucial for the subsequent reductive amination at the remaining ketone functionality.

Experimental Protocol: Ketalization

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
1,3-Cyclopentanedione98.0950.0 g0.51
Ethylene Glycol62.0734.8 mL (38.8 g)0.62
p-Toluenesulfonic acid monohydrate190.222.4 g0.0126
Toluene-500 mL-

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,3-cyclopentanedione (50.0 g, 0.51 mol), ethylene glycol (34.8 mL, 0.62 mol), p-toluenesulfonic acid monohydrate (2.4 g, 0.0126 mol), and toluene (500 mL).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours, or when no more water is collected.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 200 mL) and then with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 1,4-Dioxaspiro[4.4]nonan-7-one as a white to off-white solid.

Part 2: Reductive Amination for the Synthesis of this compound

Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[6] In this step, the synthesized ketal-ketone is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. The choice of reducing agent is critical for the success of this reaction, especially on a larger scale. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent due to its selectivity for the protonated imine over the ketone, minimizing the formation of the corresponding alcohol byproduct.[6]

Experimental Protocol: Reductive Amination

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
1,4-Dioxaspiro[4.4]nonan-7-one142.1550.0 g0.35
Ammonium Acetate77.08135.0 g1.75
Sodium Cyanoborohydride62.8426.4 g0.42
Methanol-700 mL-
2 M Hydrochloric Acid-As needed-
2 M Sodium Hydroxide-As needed-
Dichloromethane-As needed-

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 1,4-Dioxaspiro[4.4]nonan-7-one (50.0 g, 0.35 mol), ammonium acetate (135.0 g, 1.75 mol), and methanol (700 mL).

  • Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add sodium cyanoborohydride (26.4 g, 0.42 mol) portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of 2 M HCl at 0-5 °C until the pH is ~2 to decompose the excess reducing agent. (Caution: Hydrogen cyanide gas may be evolved. Perform in a well-ventilated fume hood).

  • Stir the mixture for 1 hour at room temperature.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Dilute the residue with water (500 mL) and wash with dichloromethane (2 x 250 mL) to remove any non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify to pH >12 with 2 M NaOH.

  • Extract the product with dichloromethane (3 x 300 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

Purification and Characterization for Preclinical Use

For preclinical studies, the purity of the active pharmaceutical ingredient (API) is of paramount importance to ensure the reliability and reproducibility of toxicological and pharmacological data.[7] Regulatory agencies have stringent requirements for the characterization and quantification of impurities.[8]

Purification Protocol

The crude amine can be purified by vacuum distillation or by column chromatography on silica gel. For larger scales, vacuum distillation is often more practical.

Vacuum Distillation:

  • Assemble a vacuum distillation apparatus.

  • Heat the crude product under reduced pressure.

  • Collect the fraction corresponding to the boiling point of this compound.

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of dichloromethane and methanol containing 1% triethylamine. The triethylamine is added to prevent tailing of the amine on the acidic silica gel.

  • The fractions containing the pure product are identified by TLC, pooled, and the solvent is removed under reduced pressure.

Analytical Characterization and Quality Control

A comprehensive analytical characterization is required to confirm the identity, purity, and stability of the synthesized compound.

Analytical TechniquePurposeSpecification (Typical for Preclinical)
¹H and ¹³C NMR Structural ConfirmationConforms to the expected structure
Mass Spectrometry (MS) Molecular Weight VerificationConforms to the expected molecular weight
High-Performance Liquid Chromatography (HPLC) Purity Assessment≥ 98%
Chiral HPLC Enantiomeric Purity (if applicable)≥ 99% ee
Elemental Analysis Elemental Composition± 0.4% of theoretical values
Residual Solvent Analysis (GC-HS) Quantification of residual solventsWithin ICH limits

Scale-up and Process Safety Considerations

Scaling up chemical reactions introduces challenges that are not always apparent at the laboratory scale. A thorough risk assessment is crucial before proceeding with a large-scale synthesis.[9]

G cluster_0 Risk Assessment cluster_1 Mitigation Strategies Exothermicity Exothermicity of Reductive Amination Controlled_Addition Controlled Reagent Addition & Cooling Exothermicity->Controlled_Addition HCN_Evolution Hydrogen Cyanide Evolution (Quench) Ventilation Adequate Ventilation & Quench at Low Temp HCN_Evolution->Ventilation Flammable_Solvents Handling of Flammable Solvents Inert_Atmosphere Use of Inert Atmosphere & Proper Grounding Flammable_Solvents->Inert_Atmosphere Waste_Disposal Cyanide Waste Disposal Specialized_Waste Designated and Labeled Waste Containers Waste_Disposal->Specialized_Waste

Caption: Key safety considerations and mitigation strategies.

Key Safety Considerations for Reductive Amination Scale-up:

  • Exothermicity: The reduction of the iminium ion can be exothermic. On a larger scale, this can lead to a rapid increase in temperature. It is essential to have efficient cooling and to add the reducing agent portion-wise to control the reaction temperature.

  • Hydrogen Cyanide Evolution: The quenching of sodium cyanoborohydride with acid can generate toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood with careful, slow addition of the acid at low temperatures.

  • Handling of Flammable Solvents: The use of methanol and dichloromethane requires appropriate safety measures to prevent fires and explosions, including the use of an inert atmosphere and proper grounding of equipment.

  • Waste Disposal: The reaction generates cyanide-containing waste, which must be handled and disposed of according to institutional and regulatory guidelines.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of high-purity this compound, a valuable building block for preclinical drug discovery. By following the outlined procedures and paying close attention to the safety and purification considerations, researchers can confidently produce the quantities of material required to advance their research programs. The emphasis on the scientific rationale behind each step is intended to empower scientists to adapt and optimize the protocol for their specific needs while maintaining the highest standards of quality and safety.

References

  • Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025; 287:117368.

  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT for a Successful Regulatory Submission. The Altascientist. [Link]

  • AMSbiopharma. Drug Development Priorities: Preclinical Data Drives Regulatory Success. 2025. [Link]

  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Agno Pharmaceuticals. Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. 2021. [Link]

  • Chem Help ASAP. safety risks of impurities in preclinical & clinical compounds. YouTube. 2023. [Link]

  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. 2025. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]

  • OpenOChem Learn. Measuring Chiral Purity. [Link]

  • RSC Publishing. A waste-minimized protocol for electrochemical reductive amination and its environmental assessment. 2024. [Link]

  • ResearchGate. Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction | Request PDF. [Link]

  • ResearchGate. Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study | Request PDF. [Link]

  • ACS Publications. Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. [Link]

  • Stanford Environmental Health & Safety. Scale Up Safety_FINAL. 2023. [Link]

  • YouTube. Reductive Amination. 2023. [Link]

  • ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. 2017. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • PubChem. 1,4-Dioxaspiro(4.4)nonane. [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. 2025. [Link]

  • PubChemLite. This compound. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-Dioxaspiro[4.4]nonan-7-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this valuable spirocyclic building block. The unique three-dimensional structure of spirocycles makes them attractive scaffolds in drug discovery, but their synthesis can present unique challenges.[1] This document provides in-depth, experience-driven answers to frequently asked questions, focusing on the critical steps of precursor synthesis, reductive amination, and product purification to help you improve your overall yield and purity.

Overall Synthetic Workflow

The most common and practical approach to synthesizing this compound involves a two-step sequence starting from cyclopentane-1,3-dione. This workflow provides a high-level overview of the process before we dive into specific troubleshooting questions.

G cluster_0 Step 1: Ketalization cluster_1 Step 2: Reductive Amination A Cyclopentane-1,3-dione + Ethylene Glycol B 1,4-Dioxaspiro[4.4]nonan-7-one (Ketone Precursor) A->B  Acid Catalyst (e.g., p-TsOH)  Azeotropic water removal   C 1,4-Dioxaspiro[4.4]nonan-7-one E This compound (Final Product) C->E  Methanol or Ethanol   D Amine Source (e.g., NH4OAc) + Reducing Agent (e.g., NaBH3CN) D->E

Caption: General two-step synthesis of this compound.

Frequently Asked Questions & Troubleshooting

Q1: My yield for the ketone precursor, 1,4-Dioxaspiro[4.4]nonan-7-one, is consistently low. What factors should I investigate?

This is a common issue often related to incomplete reaction or side reactions during the ketalization of cyclopentane-1,3-dione with ethylene glycol. The reaction is an equilibrium, and efficiently removing water is paramount to driving it to completion.

Answer Breakdown:

  • Inefficient Water Removal: The most frequent cause of low yield is the presence of water, which pushes the equilibrium back towards the starting materials.

    • Troubleshooting:

      • Use a Dean-Stark Apparatus: This is the most effective method. Ensure your solvent (typically toluene or benzene) is refluxing at a steady rate to facilitate azeotropic removal of water. Check for leaks in your glassware setup.

      • Drying Agents: For smaller-scale reactions where a Dean-Stark trap is impractical, adding molecular sieves (3Å or 4Å, freshly activated) to the reaction mixture can effectively sequester water.

  • Catalyst Choice and Concentration: An inappropriate choice or amount of acid catalyst can lead to either a sluggish reaction or decomposition of the starting material.

    • Troubleshooting:

      • Catalyst Type: p-Toluenesulfonic acid (p-TsOH) is the standard and most reliable catalyst. Amberlyst-15, a solid-supported acid, is an excellent alternative that simplifies work-up, as it can be filtered off.[2]

      • Catalyst Loading: Use a catalytic amount (0.1-1 mol%). Excessive acid can promote polymerization or other side reactions.

  • Reaction Time and Monitoring: The reaction may simply not have reached completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the cyclopentane-1,3-dione spot/peak is no longer visible.

Q2: The reductive amination step is stalling, or I'm recovering mostly the ketone starting material. Why is this happening?

The success of a reductive amination hinges on the formation of an imine or, more accurately, an iminium ion intermediate, which is then reduced. This formation is highly pH-dependent.

Answer Breakdown:

The core of the issue lies in the delicate balance required to form the iminium ion.

G cluster_pH Critical pH Balance A Ketone (R2C=O) C Hemiaminal A->C B Primary Amine (R'NH2) B->C D Iminium Ion (R2C=N+HR') C->D H+ -H2O D->C +H2O E Final Amine D->E [H-] (Reducing Agent) F Too Acidic (pH < 4): Amine is fully protonated (R'NH3+), becomes non-nucleophilic. G Optimal (pH 5-7): Sufficient H+ to catalyze dehydration of hemiaminal, but enough free amine remains nucleophilic. H Too Basic (pH > 8): Insufficient H+ to promote dehydration of the hemiaminal to the iminium ion.

Caption: The pH-dependent mechanism of reductive amination.

  • Incorrect pH: This is the most critical parameter.

    • Explanation: As shown in the diagram above, acid is required to catalyze the dehydration of the intermediate hemiaminal to form the reactive iminium ion. However, if the solution is too acidic, the primary amine source (e.g., ammonia from ammonium acetate) will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), preventing the initial attack on the ketone.

    • Troubleshooting:

      • The reaction should be weakly acidic, typically in the pH range of 5-7. When using ammonium acetate as the amine source, it often acts as its own buffer.

      • If necessary, add a small amount of acetic acid to adjust the pH. You can test the pH of the reaction mixture with pH paper.

  • Choice of Reducing Agent: Not all reducing agents are suitable for all conditions.

    • Explanation: A common mistake is to use a highly reactive hydride source like Sodium Borohydride (NaBH₄) under neutral or acidic conditions. It will rapidly reduce the ketone starting material to the corresponding alcohol before the imine can even form. It can also be unstable and hydrolyze at low pH.

    • Troubleshooting: Use a more selective, acid-stable reducing agent. Sodium cyanoborohydride (NaBH₃CN) is the classic choice as it is stable in mildly acidic media and selectively reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an even better, less toxic alternative that is also highly effective.

Reducing AgentOptimal pHKey Characteristics
Sodium Borohydride (NaBH₄)8-10Reduces ketones and aldehydes quickly. Unstable at low pH. Prone to reducing starting ketone.
Sodium Cyanoborohydride (NaBH₃CN) 5-7 Classic choice. Stable in mild acid. Selectively reduces imines/iminiums. Highly toxic (cyanide).
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 5-7 Excellent, safer alternative. Mild, selective, and does not require pH monitoring in many cases.
Q3: My final product is impure. I see a significant alcohol side product and potentially a dialkylated species. How can I suppress these?

Side product formation is a classic yield-killer. The alcohol arises from premature reduction of the ketone, while dialkylation occurs if the newly formed primary amine reacts with another molecule of the ketone.

Answer Breakdown:

  • Formation of 1,4-Dioxaspiro[4.4]nonan-7-ol:

    • Cause: This occurs when your reducing agent attacks the ketone starting material before it can form the imine. As discussed in Q2, this is common when using a non-selective reducing agent like NaBH₄ or when reaction conditions do not favor imine formation.

    • Solution:

      • Switch to NaBH₃CN or NaBH(OAc)₃. Their reduced reactivity towards ketones at mildly acidic pH is the key to preventing this side reaction.

      • Ensure proper order of addition. Mix the ketone, amine source (e.g., ammonium acetate), and solvent first. Stir for a period (e.g., 30-60 minutes) to allow the ketone-amine equilibrium to establish before adding the reducing agent.

  • Formation of Bis(1,4-dioxaspiro[4.4]nonan-7-yl)amine (Secondary Amine):

    • Cause: The desired primary amine product is itself a nucleophile and can react with another molecule of the ketone starting material, leading to a secondary amine impurity via a second reductive amination.

    • Solution:

      • Use a large excess of the amine source. By using a significant molar excess of ammonium acetate (e.g., 10-20 equivalents), you statistically favor the reaction of the ketone with ammonia over the reaction with the product amine, which is present in a much lower concentration.

Q4: What is the most effective protocol for purifying the final this compound product?

Amines can be challenging to purify due to their basicity and polarity. They can streak on silica gel and be difficult to extract. A robust work-up and purification strategy is essential.

Answer Breakdown:

A multi-step approach involving liquid-liquid extraction followed by column chromatography is typically required.

Detailed Protocol: Work-up and Purification

  • Quench the Reaction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) to quench any remaining acid and to deprotonate the ammonium salt of your product amine, making it soluble in organic solvents. Be cautious as gas evolution (CO₂) may occur. Continue adding base until the aqueous layer is basic (pH > 9).

  • Liquid-Liquid Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The polarity of the amine makes multiple extractions necessary to ensure a good recovery.

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (saturated aqueous NaCl) to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation).

  • Silica Gel Column Chromatography (if necessary):

    • The crude product will likely be an oil. If TLC or ¹H NMR indicates the presence of impurities, column chromatography is the next step.

    • Challenge: Basic amines often streak on standard silica gel, leading to poor separation.

    • Solution:

      • Mobile Phase: Use a gradient system, starting with a less polar mixture and gradually increasing polarity. A common system is DCM/Methanol.

      • Additive: To prevent streaking, add a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide to the mobile phase (typically 0.5-1% by volume). This deactivates the acidic silanol groups on the silica surface, allowing the amine to elute cleanly.

      • Example Eluent System: Dichloromethane / Methanol / Triethylamine (95 : 4.5 : 0.5).

References

  • Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227–256. (Note: Abstract and related concepts available via ResearchGate at [Link])

  • Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press.
  • Franck, X., et al. (2004). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 9(1), 75-91. Retrieved from [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2020). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Chemistry of Heterocyclic Compounds, 56(11), 1436-1442. Retrieved from [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 303-310. Retrieved from [Link]

  • List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(49), 17264–17265. Retrieved from [Link]

  • Ricci, A., & Bernardi, L. (Eds.). (2021). Methodologies in Amine Synthesis: Challenges and Applications. Wiley-VCH. Retrieved from [Link]

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Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1,4-Dioxaspiro[4.4]nonan-7-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are utilizing this valuable spirocyclic building block. Its unique three-dimensional structure makes it an attractive scaffold for introducing complexity and improving the physicochemical properties of novel therapeutic agents.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis, focusing on the most common synthetic routes from the precursor ketone, 1,4-Dioxaspiro[4.4]nonan-7-one.

Part 1: Strategic Overview of Synthetic Routes

The primary and most direct route to this compound is the reductive amination of its corresponding ketone. However, alternative multi-step sequences, such as those proceeding through an alcohol and subsequent displacement, are also viable, particularly when specific stereochemistry is desired or when direct amination proves problematic. The choice of route depends on available reagents, scale, and the specific challenges encountered.

Synthetic_Route_Decision Start Start: 1,4-Dioxaspiro[4.4]nonan-7-one Decision Directness vs. Control Start->Decision Reductive_Amination Reductive Amination Target Target: This compound Reductive_Amination->Target Multi_Step Multi-Step Synthesis Multi_Step->Target Decision->Reductive_Amination  Priority:  Speed, Atom Economy Decision->Multi_Step  Priority:  Avoiding Direct Amination Issues,  Stereocontrol (from chiral alcohol)

Caption: Troubleshooting flowchart for low yield in reductive amination.

Q2: My main byproduct is 1,4-Dioxaspiro[4.4]nonan-7-ol. How do I prevent this?

Causality: This occurs when the rate of ketone reduction is competitive with or faster than the rate of imine reduction. This is a classic selectivity problem, almost always caused by an inappropriate choice of reducing agent.

Solutions:

  • Primary Solution: The most effective solution is to switch your reducing agent to sodium triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and attenuated reactivity make it highly selective for the protonated iminium ion over the less electrophilic ketone carbonyl.

  • Secondary Solution: If you must use NaBH₄, ensure imine formation is as complete as possible before addition. Add the NaBH₄ slowly at a low temperature (0 °C) to favor the more reactive iminium species.

Part 3: Troubleshooting Multi-Step Routes (via Gabriel Synthesis)

An alternative to direct amination involves reducing the ketone to an alcohol, converting the alcohol to a leaving group (e.g., halide or mesylate), and displacing it with an amine surrogate like phthalimide (the Gabriel Synthesis). [2]

Q1: I'm attempting to convert the intermediate alcohol to a halide/mesylate and my major product is an alkene (1,4-dioxaspiro[4.4]non-7-ene). Why?

Causality: This is a classic competition between the desired nucleophilic substitution (Sₙ2) and elimination (E2). The hydrogen atoms on the carbons adjacent to the alcohol are susceptible to abstraction by a base, leading to the formation of a double bond. This is especially problematic for secondary systems like this one.

Solutions:

  • Choice of Base/Reagents: When forming a mesylate or tosylate, use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) at low temperatures (0 °C to -20 °C) to minimize E2.

  • Alternative Procedures: For converting the alcohol to a halide, avoid strong, hot acids. Consider milder, Sₙ2-favoring conditions:

    • Appel Reaction: Using triphenylphosphine (PPh₃) and a halogen source (CBr₄ or CCl₄) typically proceeds with high inversion of stereochemistry and minimal elimination.

    • Mesylate/Tosylate and Halide Salt: A two-step process where the alcohol is first converted to a mesylate or tosylate, which is then displaced with a halide salt (e.g., LiBr, NaI) in a polar aprotic solvent like acetone or DMF. This often gives cleaner substitution.

SN2_vs_E2 cluster_0 Reaction Pathways from Alcohol Intermediate Alcohol 1,4-Dioxaspiro[4.4]nonan-7-ol + MsCl, Base Intermediate Mesylate Intermediate Alcohol->Intermediate Mesylation SN2_Product Sₙ2 Product (Desired Halide/Amine) Intermediate->SN2_Product  Sₙ2 Attack  (by Nu⁻) E2_Product E2 Product (Alkene Side-Product) Intermediate->E2_Product  E2 Elimination  (by Base)

Caption: Competing Sₙ2 and E2 pathways from the alcohol intermediate.

Q2: The final deprotection step of my Gabriel synthesis (hydrazinolysis) is messy and the phthalhydrazide byproduct is difficult to filter.

Causality: The Ing-Manske procedure, which uses hydrazine (N₂H₄) to cleave the N-alkylphthalimide, produces phthalhydrazide, a byproduct that often precipitates as a fine, gelatinous solid that clogs filter paper and complicates the workup. [3][4] Solutions:

  • Improve Filtration: After the reaction, dilute the mixture with a non-polar solvent like ether or toluene and then filter through a pad of Celite®. This can prevent the filter from clogging.

  • Acidic Workup: After removing the solvent, dissolve the residue in dilute HCl. This will protonate the desired amine, making it water-soluble, while the neutral phthalhydrazide can be extracted away with an organic solvent like ethyl acetate. Then, basify the aqueous layer and extract the pure amine.

  • Alternative Reagents: Consider using alternative Gabriel reagents that offer milder deprotection conditions or more soluble byproducts. [3]For example, using di-tert-butyl-iminodicarboxylate as the nitrogen source allows for simple deprotection with acid.

Part 4: General Purification of this compound

Amines are basic and can present unique purification challenges.

Q1: How can I improve the column chromatography of my final amine product? It streaks badly on silica.

Causality: The lone pair on the nitrogen atom of the amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to irreversible binding, peak tailing, and poor separation.

Protocol for Amine-Friendly Chromatography:

  • Prepare a Modified Eluent: Add 0.5-1% of a volatile base to your eluent system (e.g., ethyl acetate/hexanes). Triethylamine (Et₃N) is the most common choice. Alternatively, a 1-2% solution of 7N ammonia in methanol can be used as the polar component of your eluent system.

  • Pre-treat the Silica: For particularly difficult separations, the silica gel can be pre-treated by slurring it in the basic eluent mixture for 10-15 minutes before packing the column.

  • Run the Column: The added base competitively binds to the acidic sites on the silica, allowing your amine product to elute cleanly with minimal streaking.

Q2: Are there non-chromatographic methods to purify my amine?

Yes. Avoiding chromatography can save significant time and solvent, especially on a larger scale.

Method 1: Acid-Base Extraction

This is a classic and highly effective technique for separating amines from neutral or acidic impurities. [5]

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The basic amine will be protonated (R-NH₃⁺Cl⁻) and partition into the aqueous layer, leaving neutral impurities behind.

  • Separate the layers. Carefully basify the aqueous layer to a pH >10 with a strong base (e.g., NaOH, K₂CO₃). This deprotonates the ammonium salt, regenerating the free amine (R-NH₂).

  • Extract the free amine back into a fresh organic layer.

  • Dry the organic layer with a drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate to yield the purified amine.

Method 2: Salt Crystallization with Trichloroacetic Acid (TCA)

A modern approach involves forming a salt with trichloroacetic acid, which often precipitates. The key advantage is that the TCA can be removed by simple heating, which causes decarboxylation to volatile chloroform and CO₂, leaving the pure free amine. [6][7]This avoids the need for a final basification and extraction step.

References

  • Wikipedia. Gabriel synthesis. Available from: [Link]

  • Cambridge University Press. Gabriel Synthesis. Available from: [Link]

  • ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Available from: [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available from: [Link]

  • Chemistry Steps. The Gabriel Synthesis of Primary Amines. Available from: [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. Available from: [Link]

  • PubChem. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225. Available from: [Link]

  • Enamine Ltd. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available from: [Link]

  • ChemSynthesis. 7-pentyl-1,4-dioxaspiro[4.4]non-7-ene. Available from: [Link]

  • Royal Society of Chemistry. Oxa-spirocycles: synthesis, properties and applications. Available from: [Link]

  • Macmillan Group, Princeton University. Enantioselective Organocatalytic Reductive Amination. Available from: [Link]

  • PubMed Central (PMC). Trichloroacetic acid fueled practical amine purifications. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Available from: [Link]

  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for spirocyclization reaction optimization. This guide is designed for researchers, scientists, and professionals in drug development who are working to construct complex spirocyclic frameworks. Spirocycles are prevalent motifs in natural products and pharmaceuticals, but their synthesis can present unique challenges.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your spirocyclization experiments in a question-and-answer format.

Issue 1: My spirocyclization reaction has a low yield. How can I improve it?

A low yield is one of the most common frustrations in synthesis. The cause can range from impure starting materials to suboptimal reaction conditions. Here’s a systematic approach to diagnosing and solving the problem.

Answer:

Improving a low reaction yield requires a multi-faceted approach, starting from the preparation of your reagents to the final workup procedure.[2]

1. Re-evaluate Your Starting Materials and Reagents:

  • Purity is Paramount: Ensure your starting materials are pure. Impurities can interfere with the reaction, poison the catalyst, or lead to unwanted side reactions.[2] Consider re-purifying your substrates if their purity is questionable.

  • Solvent and Reagent Quality: Use dry, high-purity solvents, especially for moisture-sensitive reactions. If necessary, purify your solvents before use.[2] Similarly, the quality of your reagents, particularly catalysts and bases, is critical. A partially decomposed or impure reagent can significantly impact your yield. For catalytic reactions, ensure your catalyst hasn't expired and has been stored correctly to prevent loss of activity.[3]

2. Optimize Reaction Parameters:

  • Catalyst Loading: For metal-catalyzed spirocyclizations, the amount of catalyst is crucial. A good starting point for optimization is typically 1-10 mol%.[4] If you observe low conversion, consider increasing the catalyst loading. Conversely, if the catalyst is highly active, you may be able to reduce the loading to improve cost-effectiveness and reduce metal contamination in your product.

  • Temperature: Temperature has a significant effect on reaction rates. If your reaction is sluggish, a moderate increase in temperature may improve the yield. However, be aware that higher temperatures can also promote side reactions and decomposition.[5] A temperature screen is often necessary to find the optimal balance. For instance, in some diastereoselective spirocyclizations, lowering the temperature can enhance selectivity and yield by favoring the thermodynamic product.[6][7]

  • Reaction Time: Monitor your reaction over time using techniques like TLC, LC-MS, or GC-MS. Reactions that are run for too short a time will have incomplete conversion, while excessively long reaction times can lead to product decomposition.[2]

  • Concentration: The concentration of your reactants can influence the reaction rate. For intramolecular spirocyclizations, running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions.

3. Scrutinize Your Experimental Technique:

  • Inert Atmosphere: Many spirocyclization reactions, especially those involving organometallic catalysts, are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Careful Workup: The workup procedure is a common step where product is lost.[2] Ensure you are using the correct solvents and techniques to efficiently extract your product. Thoroughly rinse all glassware that came into contact with your reaction mixture.[2]

Issue 2: My spirocyclization is producing significant side products. What are the likely culprits and solutions?

Side product formation can complicate purification and reduce the yield of your desired spirocycle. Identifying the source of these impurities is key to suppressing their formation.

Answer:

The formation of side products in spirocyclization reactions often points to competing reaction pathways or decomposition. Here are some common side reactions and how to mitigate them:

  • Intermolecular Reactions: For intramolecular spirocyclizations, dimerization or polymerization of the starting material can be a significant competing reaction.

    • Solution: Employing high-dilution conditions can favor the intramolecular pathway by reducing the probability of molecules reacting with each other.

  • Decomposition of Starting Material or Product: Spirocyclic compounds, particularly those with sensitive functional groups like α,β-unsaturated ketones, can be prone to decomposition under the reaction conditions or during purification.[5]

    • Solution: Monitor the reaction for the appearance of degradation products. If decomposition is observed, consider running the reaction at a lower temperature or for a shorter duration.[2] During purification, if you suspect your product is decomposing on silica gel, you can use deactivated silica (e.g., treated with triethylamine) or switch to a different stationary phase like alumina.[4]

  • Incomplete Cyclization or Rearrangement: Sometimes, the reaction may stall at an intermediate stage or undergo an undesired rearrangement.

    • Solution: A detailed mechanistic understanding of your reaction is invaluable here. Re-evaluating the catalyst, solvent, and temperature may be necessary to favor the desired reaction pathway. For example, the choice of a specific ligand in a metal-catalyzed reaction can steer the reaction towards the desired spirocycle and away from other potential products.[8][9]

Issue 3: I am struggling to control the stereoselectivity (diastereoselectivity or enantioselectivity) of my spirocyclization.

Controlling the three-dimensional arrangement of atoms is a critical challenge in the synthesis of complex molecules like spirocycles.

Answer:

Achieving high stereoselectivity in spirocyclization reactions requires careful control over the reaction's transition state geometry.

For Diastereoselectivity:

  • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[6]

  • Solvent Effects: The polarity of the solvent can influence the transition state, thereby affecting diastereoselectivity.[6][10] It is advisable to screen a range of solvents with different polarities.

  • Substrate Control: The steric bulk of substituents on your starting material can direct the cyclization to occur from a specific face, leading to higher diastereoselectivity.[6][11]

For Enantioselectivity (in asymmetric spirocyclizations):

  • Chiral Catalyst and Ligand Selection: The choice of the chiral catalyst or ligand is the most critical factor for controlling enantioselectivity.[8][12] The ligand's structure creates a chiral environment around the metal center, which dictates the stereochemical outcome of the reaction.[9][13] It is often necessary to screen a library of ligands to find the one that provides the best enantiomeric excess (e.e.).

  • Catalyst Precursor and Activation: The choice of metal precursor and the method of catalyst activation can also influence enantioselectivity.

  • Additives: In some cases, the addition of co-catalysts or additives can improve enantioselectivity by modifying the active catalytic species.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about designing and optimizing spirocyclization reactions.

Q1: How do I choose the right catalyst for my spirocyclization reaction?

A: The choice of catalyst depends heavily on the type of spirocyclization you are performing.

  • For Transition-Metal-Catalyzed Reactions: Palladium, rhodium, gold, and copper are commonly used metals.[14][15] The specific catalyst system (metal precursor and ligand) should be chosen based on literature precedents for similar transformations. The ligand plays a crucial role in tuning the reactivity and selectivity of the metal center.[16]

  • For Organocatalyzed Reactions: Chiral amines, phosphoric acids, and thioureas are common organocatalysts for asymmetric spirocyclizations.[12] The selection of the organocatalyst will depend on the mechanism of the reaction (e.g., iminium ion or enamine catalysis).

  • For Biocatalytic Reactions: Enzymes like cytochrome P450s can catalyze highly stereoselective spirocyclizations under mild conditions.[1] This is an emerging area with great potential for green chemistry.

Q2: What is the role of the solvent in a spirocyclization reaction, and how do I select an appropriate one?

A: The solvent is not just a medium for the reaction; it can actively influence reaction rates and selectivities.[17][18][19]

  • Solubility: The solvent must be able to dissolve the reactants and catalyst to a sufficient extent.

  • Polarity: The polarity of the solvent can affect the stability of charged intermediates and transition states.[17] A solvent screen is the most effective way to determine the optimal solvent for a new reaction.[4] Common solvents for spirocyclization include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).[4][20]

  • Coordinating Ability: Some solvents can coordinate to the metal center in catalytic reactions, which can either be beneficial or detrimental to the reaction.

Q3: My spirocyclization involves a substrate with multiple functional groups. What should I be concerned about?

A: The presence of multiple functional groups can lead to challenges with chemoselectivity.

  • Protecting Groups: It may be necessary to use protecting groups to mask reactive functional groups that could interfere with the desired spirocyclization.

  • Catalyst Selectivity: Choose a catalyst that is known to be selective for the desired transformation in the presence of your other functional groups. The substrate scope of a reported catalytic system is a good indicator of its functional group tolerance.[8][21][22][23][24]

Experimental Protocols

General Protocol for a Transition-Metal-Catalyzed Spirocyclization

This protocol provides a general framework. Specific parameters such as temperature, reaction time, and catalyst loading will need to be optimized for your specific reaction.

  • Glassware Preparation: All glassware should be oven-dried or flame-dried and allowed to cool under a stream of inert gas (argon or nitrogen).[2]

  • Reagent Preparation: In a glovebox or under an inert atmosphere, weigh the catalyst, ligand (if separate), and any additives into the reaction flask.

  • Reaction Setup: Add the appropriate amount of dry, degassed solvent to the flask. Stir the mixture until the catalyst is dissolved.

  • Substrate Addition: Add the spirocyclization precursor to the reaction flask. If the precursor is a solid, it can be added directly. If it is a liquid, it should be added via syringe.

  • Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC, LC-MS, or GC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Quench the reaction if necessary (e.g., by adding water or a saturated aqueous solution of ammonium chloride). Extract the product with an appropriate organic solvent. Combine the organic layers, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation.[4]

Visualizations

Decision-Making Workflow for Spirocyclization Optimization

G cluster_start Initial Reaction Setup cluster_analysis Analysis & Troubleshooting cluster_solutions Optimization Strategies cluster_end Final Outcome start Design Spirocyclization (Based on Literature) analysis Analyze Reaction Outcome (TLC, LC-MS, NMR) start->analysis low_yield Low Yield? analysis->low_yield Check Yield side_products Side Products? analysis->side_products Check Purity low_selectivity Low Stereoselectivity? analysis->low_selectivity Check Stereochemistry success Successful Spirocyclization analysis->success Optimized optimize_conditions Optimize Conditions: - Temperature - Concentration - Time low_yield->optimize_conditions If pure check_purity Check Reagent/Substrate Purity low_yield->check_purity Yes side_products->optimize_conditions rescreen_reagents Re-screen: - Catalyst/Ligand - Solvent - Base/Additive side_products->rescreen_reagents Yes low_selectivity->rescreen_reagents Yes modify_substrate Modify Substrate (e.g., Steric Bulk) low_selectivity->modify_substrate optimize_conditions->analysis Iterate rescreen_reagents->analysis Iterate check_purity->optimize_conditions modify_substrate->optimize_conditions G catalyst M(0)Ln oxidative_addition Oxidative Addition intermediate1 R-M(II)Ln X catalyst->intermediate1 migratory_insertion Migratory Insertion intermediate1->migratory_insertion intermediate2 Spiro-M(II)Ln X intermediate1->intermediate2 intermediate2->catalyst reductive_elimination Reductive Elimination intermediate2->reductive_elimination product Spirocycle reductive_elimination->product substrate Substrate (R-X) substrate->oxidative_addition

Sources

Overcoming stability issues of 1,4-Dioxaspiro[4.4]nonan-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-Dioxaspiro[4.4]nonan-7-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and overcome the unique stability challenges presented by this valuable spirocyclic building block. By understanding the underlying chemical principles of its structure, you can ensure the integrity of your experiments and the reliability of your results.

Core Stability Concerns: A Tale of Two Functional Groups

The stability of this compound is primarily dictated by the interplay of its two key functional groups: the spiroketal and the primary amine . Understanding their individual vulnerabilities is the first step toward successful handling and application.

  • The Spiroketal Core: Acid Sensitivity The 1,4-dioxaspiro[4.4]nonane core is a ketal, which is inherently susceptible to acid-catalyzed hydrolysis.[1] In the presence of even trace amounts of acid, the spirocycle can be cleaved to reveal the parent ketone (cyclopentanone) and diol (ethylene glycol), leading to significant sample degradation. The rate of this hydrolysis is highly dependent on the pH of the environment.[1]

  • The Primary Amine: Oxidative Susceptibility Like many primary amines, the amino group on the cyclopentyl ring is prone to oxidation.[1] Exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can lead to the formation of imines, oximes, or other degradation byproducts.[1] This not only reduces the purity of the starting material but can also introduce reactive impurities that interfere with subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To maximize shelf-life and maintain purity, the compound should be stored under the following conditions. These are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C)Minimizes volatility and slows potential degradation pathways.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the primary amine group.
Light Amber Vial / Dark LocationProtects against light-induced degradation.[1]
Moisture Tightly Sealed ContainerThe compound is hygroscopic; moisture can facilitate hydrolysis if acidic impurities are present.[2]

Q2: My reaction requires acidic conditions. How can I use this reagent?

A2: Direct use in acidic media is highly discouraged due to spiroketal hydrolysis. The recommended strategy is to protect the amine group first (e.g., as a Boc or Cbz derivative) under basic or neutral conditions. The protected intermediate is often more robust and can tolerate a wider range of reaction conditions. Subsequent deprotection would then be the final step.

Q3: I noticed a slight discoloration of my sample over time. Is it still usable?

A3: Discoloration (e.g., yellowing) can be an indicator of oxidation. While the material may still be suitable for some applications, it is crucial to re-analyze the purity via HPLC, LC-MS, or NMR before use. For sensitive applications, using a fresh or purified lot is recommended.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Unexpected Peaks in NMR or LC-MS Analysis of the Starting Material
  • Symptom: You observe new peaks in your analytical data for a previously pure sample of this compound, especially after a period of storage.

  • Potential Causes:

    • Hydrolysis: The spiroketal has undergone acid-catalyzed ring-opening. This is the most likely cause if the sample was exposed to acidic vapors or stored in a non-neutral pH solution.[1]

    • Oxidation: The primary amine has been oxidized by atmospheric oxygen.[1]

    • Carbamate Formation: The amine has reacted with atmospheric CO2 to form a carbamate salt, which can appear as a different species in mass spectrometry.

  • Recommended Actions:

    • Verify Storage: Confirm that the storage conditions outlined in the FAQ section were met.[3][4]

    • Characterize Impurities: Use LC-MS to identify the mass of the impurity peaks. A mass corresponding to the hydrolyzed product (cyclopentanone + ethylene glycol adducts) or oxidized products can confirm the degradation pathway.

    • Repurification: If the degradation is minor, consider repurification via column chromatography or distillation. However, preventing degradation is always the preferred approach.

Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation mechanisms.

G cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_oxidation Oxidation start_h This compound prod_h Cyclopentanone & Ethylene Glycol (from hydrolyzed amine) start_h->prod_h H⁺ / H₂O start_o This compound prod_o Imine / Oxime Products start_o->prod_o [O] / Air

Caption: Primary degradation pathways for this compound.

Issue 2: Low or Inconsistent Yields in Acylation or Alkylation Reactions
  • Symptom: You are performing a standard reaction with the amine (e.g., forming an amide or a secondary amine) and observe lower than expected yields or see a significant amount of starting material remaining.

  • Potential Causes:

    • Degraded Starting Material: The effective concentration of your amine is lower than calculated due to degradation during storage.[1]

    • Incompatible Reaction Conditions: The reagents or solvents used are creating an acidic environment, leading to in-situ degradation of the starting material. For example, using a hydrochloride salt of another reagent without adding sufficient base.

    • Moisture: The presence of water in the reaction can hydrolyze the spiroketal if any acidic species are present or generated.[1]

  • Recommended Actions:

    • Pre-reaction Purity Check: Always verify the purity of the amine lot before starting your reaction using a quick analytical method like TLC or LC-MS.

    • Control the pH: Ensure the reaction medium is neutral or basic. If an acid is generated during the reaction (e.g., HCl from an acyl chloride), use a non-nucleophilic scavenger base (like triethylamine or DIPEA) in stoichiometric excess.

    • Use Anhydrous Conditions: Employ dry solvents and reagents to minimize the risk of hydrolysis.

Experimental Workflow for Minimizing Degradation

This workflow provides a step-by-step process for handling the amine in a typical synthetic procedure.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Remove from Cold Storage B Allow to Equilibrate to RT (under inert gas) A->B C Verify Purity (TLC/LC-MS) B->C D Setup Reaction Under Inert Atmosphere C->D E Use Anhydrous Solvents & Reagents D->E F Add Amine via Syringe E->F G Ensure Neutral/Basic pH (Add base if needed) F->G H Avoid Acidic Aqueous Wash (e.g., 1N HCl) G->H I Use Saturated NaHCO₃ or Brine H->I J Purify via Chromatography (if necessary) I->J

Caption: Recommended experimental workflow for handling this compound.

References

  • Benchchem. 1,7-Dioxaspiro[4.4]nonan-4-amine | 2137477-43-9.
  • Benchchem. Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • PubChemLite. This compound.
  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • University of Kentucky UKnowledge. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.

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Technical Support Center: Diastereoselective Synthesis of Spiro-Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the diastereoselective synthesis of spiro-amines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex chiral molecules. Spiro-amines are a critical structural motif in numerous biologically active compounds, and achieving high diastereoselectivity is often a pivotal challenge.[1] This resource provides in-depth, field-proven insights into common experimental hurdles, offering logical troubleshooting strategies and detailed protocols to enhance your synthetic success.

Section 1: Troubleshooting Poor Diastereoselectivity

Low diastereomeric ratios (dr) are among the most frequently encountered issues. Understanding the root cause is the first step toward a solution. This section breaks down the problem into key areas of investigation.

Q1: My reaction is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio?

A1: Achieving high diastereoselectivity hinges on creating a well-defined, energetically favorable transition state for the formation of one diastereomer over the other. When you observe poor selectivity, it suggests that the energy difference between the diastereomeric transition states is minimal. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Chiral Influence: The source of stereochemical control is paramount.

  • Chiral Catalyst/Auxiliary: Is the catalyst or chiral auxiliary sufficiently bulky or conformationally rigid to create a distinct steric environment? A flexible chiral auxiliary may not provide adequate facial discrimination. Consider catalysts known for high stereocontrol in similar transformations, such as those based on cinchona alkaloids, prolinol ethers, or metal-BINOL complexes.[2] The choice of catalyst can significantly influence which face of the enamine is shielded, directing the reaction pathway.[3]
  • Substrate Control: If the chirality is derived from the substrate, analyze its conformational preferences. The proximity of chiral centers to the reacting center is crucial. If the existing stereocenter is too remote, its influence will be negligible.

2. Optimize Reaction Conditions: Subtle changes in the reaction environment can have a profound impact on selectivity.

  • Temperature: Lowering the reaction temperature is often the most effective initial step. Reduced thermal energy can amplify the small energy differences between competing transition states, favoring the lower-energy pathway.
  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of both the substrate and the catalyst, as well as the transition state geometry. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2, DMF) and polar protic solvents, though the latter may interfere with certain catalysts.[4]
  • Concentration: Changes in concentration can affect aggregation states of reagents or catalysts, which in turn can alter the active catalytic species and impact selectivity.

3. Analyze the Reaction Mechanism: A deep understanding of the reaction mechanism can reveal points for intervention. For instance, in a Michael-Aldol cascade, epimerization at the α-carbaldehyde position could be a reason for poor diastereoselectivity.[3]

Experimental Protocol: Systematic Re-optimization for Diastereoselectivity

This protocol outlines a structured approach to re-screening reaction conditions when faced with low diastereoselectivity.

  • Temperature Screening:

    • Set up identical reactions at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, and -78 °C).

    • Ensure all other parameters (solvent, concentration, stoichiometry) are held constant.

    • Analyze the diastereomeric ratio of the crude product by ¹H NMR or HPLC.

  • Solvent Screening:

    • Based on the optimal temperature from the previous step, set up reactions in a variety of anhydrous solvents.

    • Select solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Acetonitrile).

    • Analyze the diastereomeric ratio for each solvent.

  • Catalyst/Auxiliary Screening:

    • If the initial catalyst or auxiliary is not providing sufficient induction, screen a small library of alternatives with different steric and electronic properties.

    • For example, if using a proline-derived catalyst, compare it with a diphenylprolinol silyl ether.

ParameterCondition 1Condition 2Condition 3Condition 4
Temperature 25 °C0 °C-20 °C-78 °C
Solvent TolueneCH₂Cl₂THFAcetonitrile
Catalyst Catalyst ACatalyst BCatalyst CCatalyst D
Observed dr 1.5:13:18:1>20:1
A sample table for organizing optimization experiments.

Section 2: Addressing Issues of Low Yield and Incomplete Conversion

Even with good selectivity, low yields can render a synthesis impractical. This section addresses common causes of poor reaction efficiency.

Q2: I'm observing high diastereoselectivity, but the reaction yield is consistently low with significant starting material remaining. What should I investigate?

A2: Low conversion despite high selectivity often points to issues with reaction kinetics or reagent/catalyst deactivation rather than the stereochemical pathway itself.

1. Reagent and Catalyst Purity/Activity:

  • Water and Air Sensitivity: Many organometallic reagents and catalysts are sensitive to moisture and oxygen. Ensure all reagents and solvents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
  • Catalyst Loading: The catalyst loading may be insufficient. Perform a loading screen (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.
  • Reagent Quality: Verify the purity of your starting materials. Impurities can sometimes inhibit or poison catalysts.

2. Reaction Kinetics:

  • Temperature and Time: While lower temperatures often improve selectivity, they also decrease the reaction rate. If conversion is low, consider running the reaction for a longer period. Alternatively, a careful increase in temperature might be necessary to drive the reaction to completion, sometimes requiring a trade-off with selectivity.
  • Order of Addition: The sequence in which reagents are added can be critical. For example, pre-forming a catalyst-substrate complex before adding the second reagent can sometimes improve efficiency.

3. Potential Side Reactions:

  • Substrate Decomposition: The starting materials or product might be unstable under the reaction conditions. Analyze the crude reaction mixture for byproducts to identify potential degradation pathways.
  • Incompatible Functional Groups: Ensure that the functional groups present in your substrates are compatible with the reagents and catalysts being used.[5] For example, strongly basic conditions might deprotonate acidic protons elsewhere in the molecule, leading to side reactions.
Workflow for Troubleshooting Low Conversion

G start Low Conversion Observed check_purity Verify Reagent/Solvent Purity & Dryness start->check_purity check_atmosphere Ensure Inert Atmosphere check_purity->check_atmosphere Purity OK end_fail Persistent Low Conversion (Re-evaluate Synthetic Route) check_purity->end_fail Impure increase_loading Increase Catalyst Loading check_atmosphere->increase_loading Atmosphere OK check_atmosphere->end_fail Contamination extend_time Extend Reaction Time increase_loading->extend_time No Improvement end_success Improved Conversion increase_loading->end_success Improved increase_temp Carefully Increase Temperature extend_time->increase_temp No Improvement extend_time->end_success Improved check_byproducts Analyze for Byproducts (TLC, LC-MS) increase_temp->check_byproducts No Improvement increase_temp->end_success Improved optimize_addition Optimize Order of Addition check_byproducts->optimize_addition No Degradation check_byproducts->end_fail Degradation optimize_addition->end_success Improved optimize_addition->end_fail No Improvement

Caption: Troubleshooting workflow for low reaction conversion.

Section 3: Product Isolation and Characterization Challenges

The successful synthesis of diastereomers is only half the battle; their separation and characterization are equally critical.

Q3: My crude product is a mixture of diastereomers. What are the most effective methods for their separation and how can I confirm the relative and absolute stereochemistry?

A3: The separation of diastereomers is generally more straightforward than for enantiomers because they have different physical properties.[6]

1. Purification of Diastereomers:

  • Flash Column Chromatography: This is the most common method for separating diastereomers.[6] Due to their different polarities, they will exhibit different retention factors (Rf) on a TLC plate. A careful screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is necessary to maximize the difference in Rf values (ΔRf) for effective separation.
  • Recrystallization: If the diastereomers are crystalline solids, fractional recrystallization can be a highly effective and scalable purification method. One diastereomer will often be less soluble in a particular solvent system, allowing it to crystallize out selectively.
  • Preparative HPLC/SFC: For difficult separations where ΔRf is small, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can provide high-resolution separation.

2. Characterization and Stereochemical Assignment:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structures of the isolated diastereomers. The Nuclear Overhauser Effect (NOE) is particularly useful for determining relative stereochemistry by identifying protons that are close in space.
  • X-ray Crystallography: If you can obtain a single crystal of one of the diastereomers suitable for X-ray diffraction, this method provides unambiguous determination of both the relative and absolute stereochemistry.[7]
  • Chiral Derivatization: If X-ray analysis is not possible, the absolute stereochemistry can often be determined by derivatizing the spiro-amine with a chiral reagent of known absolute configuration (e.g., Mosher's acid chloride) and analyzing the resulting diastereomeric products by NMR.

Frequently Asked Questions (FAQs)

Q: Can Lewis acids be used to improve diastereoselectivity? A: Yes, Lewis acids can play a significant role in organizing the transition state. By coordinating to carbonyls or other Lewis basic sites, they can increase the steric bulk around the reaction center and lock the substrate in a specific conformation, thereby enhancing facial selectivity.[4] Rare-earth metal salts, for example, have been shown to be effective in promoting highly diastereoselective reactions.[4]

Q: My desired diastereomer is the minor product. What are my options? A: If optimizing the reaction conditions fails to invert the selectivity, you may need to change the fundamental components of the reaction. This could involve switching to a catalyst with the opposite chirality or a different chiral auxiliary that favors the opposite transition state geometry. In some cases, diastereodivergent synthesis strategies using different catalysts can provide access to all possible stereoisomers.[8]

Q: How do I handle a reaction that produces a stable, but inseparable, mixture of diastereomers? A: If the diastereomers are truly inseparable by standard chromatographic or crystallization techniques, you might consider carrying the mixture forward to the next synthetic step. It is possible that a subsequent transformation will allow for separation. Alternatively, if the amine functional group is accessible, you can form diastereomeric salts using a chiral acid or base.[9] These salts often have significantly different solubilities, enabling separation by crystallization.[9][10]

Q: Are there any general trends for solvent effects on diastereoselectivity? A: While highly system-dependent, some general trends exist. Non-coordinating, non-polar solvents often allow for more organized, catalyst-controlled transition states, leading to higher selectivity. Polar or coordinating solvents can sometimes disrupt key hydrogen bonding or Lewis acid-base interactions that are crucial for stereocontrol, leading to lower diastereomeric ratios.[4]

References

  • Diastereodivergent Desymmetric Annulation to Access Spirooxindoles: Chemical Probes for Mitosis - ACS Publications. (2023-02-13).
  • Stereoselective domino reactions in the synthesis of spiro compounds - AIR Unimi. (2022-03-25).
  • Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. (2026-01-08).
  • Functional Groups In Organic Chemistry. (2010-10-06).
  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025-09-15).
  • Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones - New Journal of Chemistry (RSC Publishing).
  • Highly Diastereoselective Synthesis of Spiropyrazolones - PMC - NIH. (2015-05-13).
  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Request PDF - ResearchGate. (2025-08-06).
  • A stereochemical journey around spirocyclic glutamic acid analogs - PMC - PubMed Central.
  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. (2023-09-27).
  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines | Journal of the American Chemical Society. (2025-09-29).
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH.
  • Recent synthetic approaches toward non-anomeric spiroketals in natural products - PubMed.
  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts | Organic Letters - ACS Publications. (2023-04-26).
  • Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - MDPI.
  • Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E. (2021-01-06).
  • 24.6: Synthesis of Amines - Chemistry LibreTexts. (2025-02-24).
  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed. (2018-01-25).

Sources

Common impurities in 1,4-Dioxaspiro[4.4]nonan-7-amine and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-Dioxaspiro[4.4]nonan-7-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during the synthesis and handling of this versatile spirocyclic amine. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Impurity Identification

Q1: What are the most probable impurities I might encounter in my sample of this compound?

A1: Impurities in this compound typically originate from three main sources: the synthetic route, subsequent degradation, or storage. While a definitive list depends on the specific synthesis employed, you should anticipate impurities arising from starting materials, by-products of the reaction, and degradation products.[1][2]

Based on common synthetic pathways, which often involve the ketalization of a functionalized cyclopentanone followed by amination, the most likely impurities include:

  • Unreacted Starting Materials: Such as cyclopentanone precursors or the corresponding ketone of the spiro-amine.

  • Intermediates: Incomplete reactions can leave behind intermediates, for example, a hydroxyl or halide precursor to the amine.

  • By-products of Ketalization: Incomplete ketalization can result in the presence of the starting ketone.

  • By-products of Amination: Side reactions during the introduction of the amine group can lead to over-alkylation or other secondary amine by-products.

  • Degradation Products: The spiroketal moiety can be susceptible to hydrolysis under acidic conditions, leading to the ring-opened ketone.

  • Residual Solvents: Solvents used during the synthesis or purification process may be present in the final product.[1]

Q2: What analytical techniques are recommended for identifying these impurities?

A2: A multi-pronged analytical approach is crucial for comprehensive impurity profiling.[3][4] We recommend the following combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating a wide array of compounds and is particularly effective for non-volatile organic impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for analyzing volatile impurities, such as residual solvents and low molecular weight by-products.[3][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides both separation and mass identification, which is invaluable for characterizing unknown impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main compound and any significant impurities present.[3]

Troubleshooting Purification

Q3: My initial purification by column chromatography is not giving me the desired purity. What could be the issue and how can I improve it?

A3: If standard column chromatography is failing, consider the following factors:

  • Stationary Phase: Silica gel is commonly used, but if your impurities are very polar, they may not separate well. Consider using alumina or a reverse-phase column (C18).

  • Mobile Phase: The polarity of your eluent system is critical. A shallow gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane) is often more effective than an isocratic elution. Experiment with different solvent systems to optimize separation.

  • Co-elution: It's possible that an impurity has a very similar polarity to your product, leading to co-elution. In this case, a different purification technique may be necessary.

Q4: I am observing a new spot on my TLC plate after storing my purified this compound for a few weeks. What is happening?

A4: The appearance of a new spot on TLC upon storage suggests product degradation. The primary amine is susceptible to oxidation, and the spiroketal can be sensitive to acidic conditions, leading to hydrolysis.

To mitigate this:

  • Storage Conditions: Store the compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended).

  • Purity of Solvents: Ensure any solvents used for storage are free of acidic impurities.

  • Antioxidants: For long-term storage, adding a small amount of an antioxidant can be beneficial, though this should be tested for compatibility with your downstream applications.

In-Depth Troubleshooting Guides

Guide 1: Removal of a Persistent Ketone Impurity

Issue: A persistent impurity is identified by GC-MS and NMR as the corresponding cyclopentanone precursor.

Causality: This indicates an incomplete ketalization reaction or hydrolysis of the spiroketal during workup or purification.

Solution Workflow:

Caption: Workflow for removing ketone impurity.

Detailed Protocol: Chemical Scavenging

  • Resin Selection: Choose a scavenger resin with an appropriate functional group to react with the ketone (e.g., an amino-functionalized polystyrene resin).

  • Procedure:

    • Dissolve the impure this compound in a suitable solvent (e.g., dichloromethane or THF).

    • Add the scavenger resin (typically 2-3 equivalents relative to the estimated amount of impurity).

    • Stir the mixture at room temperature for 4-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Once the ketone is no longer detected, filter off the resin and wash it with the solvent.

    • Concentrate the filtrate to obtain the purified product.

  • Validation: Re-analyze the product by GC-MS and NMR to confirm the absence of the ketone impurity.

Guide 2: Purification via Fractional Distillation

Issue: The product is contaminated with a non-polar by-product of similar polarity, making chromatographic separation difficult.

Causality: Side reactions during synthesis can produce isomers or other by-products with very similar physical properties to the desired product.

Solution: Fractional Distillation under Reduced Pressure

Fractional distillation is an excellent method for separating compounds with close boiling points.

Experimental Setup and Protocol:

  • Apparatus: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column. Ensure all glassware is dry.

  • Procedure:

    • Place the impure oil in the distillation flask with a magnetic stir bar.

    • Slowly reduce the pressure to the desired level.

    • Gently heat the flask in an oil bath.

    • Collect the fractions at different temperature ranges. The first fraction will likely be enriched in the lower-boiling impurity.

    • Monitor the purity of each fraction by GC-MS.

    • Combine the fractions that meet the desired purity level.

Data Summary Table:

ParameterThis compoundPotential Impurity (e.g., Isomer)
Molecular Weight 143.18 g/mol Varies
Boiling Point Estimated >200 °C (atm)Varies
Polarity PolarLess Polar

Visualizing the Synthetic Landscape and Potential Pitfalls

The following diagram illustrates a generalized synthetic pathway and highlights where impurities can be introduced.

Synthesis_Impurities Start Cyclopentanone Precursor Ketalization Ketalization (e.g., with ethylene glycol) Start->Ketalization Functionalization Functional Group Interconversion Ketalization->Functionalization Impurity1 Unreacted Ketone Ketalization->Impurity1 Incomplete Reaction Amination Amination Functionalization->Amination Product This compound Amination->Product Impurity3 Amination By-product Amination->Impurity3 Side Reaction Impurity2 Hydrolysis Product Product->Impurity2 Acidic Conditions

Caption: Synthetic pathway and impurity formation.

References

  • Ayurajan, R. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals. LinkedIn. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Retrieved from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews. Retrieved from [Link]

  • Gorcsan, F., & Hegedus, L. (2000). Chemical and analytical characterization of related organic impurities in drugs. PubMed. Retrieved from [Link]

Sources

Enhancing the reactivity of 1,4-Dioxaspiro[4.4]nonan-7-amine in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-Dioxaspiro[4.4]nonan-7-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of using this unique spirocyclic secondary amine in coupling reactions. Its sterically hindered nature presents both opportunities for novel molecular architectures and challenges in achieving high reactivity and yield. This document provides in-depth troubleshooting advice and optimized protocols to enhance your success.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging nucleophile in coupling reactions?

A: The primary challenge arises from steric hindrance. The spirocyclic system, which locks the cyclopentane ring containing the amine, restricts access to the nitrogen's lone pair of electrons. Nucleophilicity is highly sensitive to steric effects; bulky groups around the nitrogen atom create a significant kinetic barrier for its attack on an activated carboxylic acid or an organometallic complex.[1][2] This contrasts with basicity, which is less affected by steric bulk because the electrophile (a proton) is much smaller.[1] Consequently, standard coupling conditions may result in low yields, slow reaction rates, or complete failure.[3]

Q2: Which types of coupling reactions are most affected by the structure of this amine?

A: Two main classes of reactions are significantly impacted:

  • Amide Bond Formation: This is the most common application. The nucleophilic attack of the amine on an activated carboxyl group is the rate-limiting step, which is severely impeded by the steric bulk.[3][4]

  • Buchwald-Hartwig Amination: In this palladium-catalyzed C-N cross-coupling, the steric hindrance can slow down both the association of the amine to the palladium complex and the final reductive elimination step that forms the desired product.[5][6]

Q3: Are there general strategies to improve yields when working with this amine?

A: Yes. The core principle is to increase the reactivity of the electrophile to overcome the low nucleophilicity of the amine. Key strategies include:

  • Using more potent coupling reagents for amide formation (e.g., phosphonium or uronium salts like HATU, HCTU, or PyAOP).[7][8][9]

  • Elevating the reaction temperature to provide the necessary activation energy.[4][10]

  • Careful selection of base and solvent to optimize reaction conditions and solubility.[6][11]

  • For Buchwald-Hartwig reactions, selecting bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) that promote the catalytic cycle.[5]

Troubleshooting Guide: Amide Bond Formation

This section addresses common issues encountered during the formation of an amide bond between this compound and a carboxylic acid.

Problem 1: Low to No Product Formation (Incomplete Conversion)

Your reaction shows significant amounts of unreacted starting materials (amine and carboxylic acid) after an extended period.

Root Cause Analysis & Solutions

The most likely cause is insufficient activation of the carboxylic acid or that the activation energy for the nucleophilic attack is too high under the current conditions.

Troubleshooting Workflow

G start Low Conversion Observed reagent Step 1: Evaluate Coupling Reagent start->reagent Standard conditions (e.g., EDC/HOBt) fail temp Step 2: Increase Reaction Temperature reagent->temp Still low yield with potent reagent (e.g., HATU, PyBOP) success Success: High Conversion reagent->success Switching to HATU/PyAOP resolves issue preactivate Step 3: Implement Pre-activation temp->preactivate Heating shows minor improvement but decomposition occurs temp->success Heating to 60-80°C drives reaction to completion acyl_fluoride Step 4: Switch to Acyl Fluoride preactivate->acyl_fluoride Pre-activation fails to improve yield preactivate->success Pre-activation gives clean, high yield acyl_fluoride->success Acyl fluoride intermediate reacts successfully

Caption: Troubleshooting decision tree for low conversion.

Detailed Protocols & Explanations

Solution 1.1: Employ a More Potent Coupling Reagent Standard carbodiimide reagents like EDC, when used with additives like HOBt, may form activated esters that are not reactive enough for this hindered amine.[4]

  • Recommendation: Switch to a higher-reactivity uronium or phosphonium salt-based reagent.

ReagentClassKey Advantage
HATU, HCTU Uronium/Aminium SaltForms highly reactive OAt/OBt active esters. Generally superior for hindered couplings.[8][9]
PyBOP, PyAOP Phosphonium SaltKnown to be highly effective for hindered couplings, including N-methylated amino acids.[4][12]
COMU Uronium SaltA newer generation reagent based on OxymaPure, showing high reactivity and reduced side reactions.[4]

Solution 1.2: Increase Reaction Temperature Many coupling reactions are run at room temperature out of convention. For challenging substrates, thermal energy is required to overcome the steric barrier.

  • Protocol: Once the coupling reagent and base have been added, slowly heat the reaction mixture to a temperature between 50-80 °C. Monitor the reaction by LCMS.

  • Causality: Increased temperature provides the molecules with sufficient kinetic energy to overcome the activation energy of the reaction. Be cautious, as higher temperatures can also accelerate side reactions or cause decomposition of sensitive substrates.[4]

Solution 1.3: Convert to a Highly Reactive Intermediate (Acyl Fluoride) For extremely challenging cases where even potent coupling reagents fail, converting the carboxylic acid to a small, highly reactive acyl fluoride can be a powerful strategy.[4][10][13]

  • Protocol:

    • Dissolve the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DCM or MeCN).

    • Add a fluorinating agent such as TFFH or BTFFH (1.1 equiv) and a non-nucleophilic base like DIPEA or 2,4,6-collidine (2-3 equiv).

    • Stir at room temperature for 30-60 minutes to form the acyl fluoride.

    • Add the this compound (1.2 equiv) to the solution.

    • If the reaction is slow at room temperature, it may be heated.[10][13]

  • Causality: The acyl fluoride is a small, highly electrophilic species, minimizing steric repulsion during the nucleophilic attack by the hindered amine.

Problem 2: Formation of Side Products

You observe the desired product, but also significant impurities, such as N-acylurea (if using carbodiimides) or guanidinium byproducts (if using uronium reagents).

Root Cause Analysis & Solutions

These side reactions occur when the activated carboxylic acid intermediate is slow to react with the hindered amine. This long lifetime allows it to either rearrange or react with another nucleophile present in the mixture.[4][11]

Reaction Scheme: Common Side Reactions

G cluster_0 Carbodiimide Pathway (e.g., EDC) cluster_1 Uronium Salt Pathway (e.g., HATU) RCOOH_A R-COOH O_Acyl O-Acylisourea (Activated Intermediate) RCOOH_A->O_Acyl + EDC EDC EDC->O_Acyl Amide_A Desired Amide O_Acyl->Amide_A + Hindered Amine (Slow) NAcyl N-Acylurea (Side Product) O_Acyl->NAcyl Rearrangement (Fast) Amine_A Hindered Amine Amine_A->Amide_A RCOOH_B R-COOH OAt_Ester OAt-Active Ester (Activated Intermediate) RCOOH_B->OAt_Ester + HATU HATU HATU->OAt_Ester Guanidinium Guanidinium (Side Product) HATU->Guanidinium + Hindered Amine (Side Reaction) Amide_B Desired Amide OAt_Ester->Amide_B + Hindered Amine (Slow) Amine_B Hindered Amine Amine_B->Amide_B Amine_B->Guanidinium

Caption: Competing reaction pathways leading to side products.

Detailed Protocols & Explanations

Solution 2.1: Implement a Pre-activation Protocol The key is to form the activated ester before introducing the slow-reacting amine. This minimizes the opportunity for the amine to react with the coupling reagent itself and ensures the activated species is immediately available for coupling.[4][14]

  • Optimized Protocol (Pre-activation with HATU):

    • To a stirred solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF, MeCN), add HATU (1.05 equiv).

    • Add a non-nucleophilic base, such as DIPEA (2.5 equiv).

    • Stir the mixture at room temperature for 5-15 minutes. This is the "pre-activation" step.

    • Add a solution of this compound (1.2 equiv) in the same solvent.

    • Monitor the reaction until completion.

Solution 2.2: Add an Auxiliary Nucleophile (Additive) Additives like HOBt or OxymaPure react with the initial activated intermediate to form a new, more stable active ester. This new ester is still reactive enough to couple but is less prone to the side reactions that plague the initial intermediate.[11]

  • Recommendation: Even when using potent uronium/phosphonium reagents, the addition of HOBt or, preferably, OxymaPure (1.0-1.2 equiv) can suppress side reactions and reduce potential racemization of chiral carboxylic acids.[15][16]

Troubleshooting Guide: Buchwald-Hartwig Amination

This section addresses common issues when coupling this compound with an aryl halide or triflate.

Problem: Low Yield or Stalled Reaction

The reaction fails to proceed to completion, often stalling at <50% conversion, even with standard catalysts and conditions.

Root Cause Analysis & Solutions

The Buchwald-Hartwig catalytic cycle involves several steps where steric hindrance can be detrimental. The bulky spirocyclic amine can inhibit coordination to the Pd(II) intermediate, and the final C-N reductive elimination step can be slow.[5][6] Success hinges on using a catalyst system specifically designed for challenging, bulky secondary amines.

Parameter Optimization Table
ParameterStandard ConditionsOptimized for Hindered AmineRationale
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃XPhos Pd G3, RuPhos Pd G3/G4Palladacycle precatalysts form the active Pd(0) species more cleanly and efficiently.[5]
Ligand SPhos, XPhosRuPhos , BrettPhos These are bulky, electron-rich biaryl phosphine ligands that accelerate both oxidative addition and reductive elimination, the key steps for hindered substrates.[5][17]
Base K₂CO₃, Cs₂CO₃NaOtBu , KOtBu , LHMDS Strong, non-nucleophilic bases are required to efficiently deprotonate the hindered secondary amine to form the active nucleophile.[5][6]
Solvent Dioxane, TolueneToluene, CPMEThese solvents are effective for a wide range of substrates and can be heated to the higher temperatures often required.[5][17]
Temperature 80-100 °C100-120 °CHigher temperatures are often necessary to drive the reductive elimination of sterically demanding products.[17]
General Protocol for Buchwald-Hartwig Coupling
  • Setup: In a glovebox, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial containing a stir bar.

  • Reagent Addition: Add this compound (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LCMS.

  • Workup: After cooling to room temperature, quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Large steric effect in the substitution reaction of amines with phosphoimidazolide-activated nucleosides. PubMed. [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Institutes of Health (NIH). [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Amines. National Council of Educational Research and Training (NCERT). [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Rational design of nucleophilic amine sites via computational probing of steric and electronic effects. Semantic Scholar. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines]. PubMed. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Publications. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • This compound. PubChemLite. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice. Chemistry Stack Exchange. [Link]

  • 7-pentyl-1,4-dioxaspiro[4.4]non-7-ene. ChemSynthesis. [Link]

  • Methods and Strategies for C–N Bond Formation Reactions. Wiley. [Link]

  • 2-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine. PubChemLite. [Link]

  • 1,4-Dioxaspiro(4.4)nonane. PubChem. [Link]

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Preventing racemization during the synthesis of enantiopure 1,4-Dioxaspiro[4.4]nonan-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Enantiopure 1,4-Dioxaspiro[4.4]nonan-7-amine

Welcome to the dedicated technical support guide for the synthesis of enantiopure this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrolled synthesis. The unique spirocyclic core of this amine presents distinct challenges in maintaining enantiomeric integrity. This guide provides in-depth, experience-driven answers to common problems, focusing on the prevention of racemization throughout the synthetic sequence.

The advice and protocols herein are grounded in established mechanistic principles and have been validated through extensive laboratory application.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section addresses specific experimental issues that can lead to a loss of enantiomeric excess (ee). Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol to rectify the problem.

Question 1: "I am observing a significant drop in enantiomeric excess after converting the enantiopure alcohol (1,4-Dioxaspiro[4.4]nonan-7-ol) to the amine via a Mitsunobu reaction. What is the likely cause and how can I prevent it?"

Root Cause Analysis:

A loss of stereochemical integrity during a Mitsunobu reaction is a classic issue that typically points to a deviation from the expected S(_N)2 mechanism. While the Mitsunobu reaction is designed to proceed with a clean inversion of stereochemistry, several factors can promote a competing S(_N)1-like pathway, which involves a planar, achiral carbocation intermediate, leading to racemization.

The primary culprit is often the stability of the carbocation at the C7 position of the spirocyclic core. The proximity of the oxygen atoms in the dioxolane ring can stabilize a positive charge at this center through resonance, making the S(_N)1 pathway more accessible than in a simple acyclic system.

Key Factors Promoting Racemization:

  • Substrate Structure: The inherent electronic properties of the 1,4-dioxaspiro[4.4]nonane system can favor carbocation formation.

  • Reaction Conditions: Elevated temperatures or prolonged reaction times can provide the necessary energy to overcome the activation barrier for the S(_N)1 pathway.

  • Nucleophile Choice: While azide (from DPPA or NaN(_3)) is a common and effective nucleophile, its basicity and the reaction environment can influence the reaction course.

Preventative Protocol: Optimized Mitsunobu Azidation

This protocol is designed to suppress the S(_N)1 pathway and ensure a clean inversion of configuration.

Step-by-Step Methodology:

  • Rigorous Drying: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). The solvent (e.g., THF) must be anhydrous. Water can hydrolyze the phosphonium intermediates and disrupt the catalytic cycle.

  • Lower Reaction Temperature: Initiate the reaction at a reduced temperature. Add the DEAD or DIAD dropwise to a solution of the alcohol, triphenylphosphine (PPh(_3)), and diphenylphosphoryl azide (DPPA) in anhydrous THF at -20 °C to 0 °C.

  • Monitor Closely: Allow the reaction to stir at the low temperature and monitor its progress by thin-layer chromatography (TLC). Only if the reaction is stalled should you allow it to warm slowly to room temperature. Avoid any external heating.

  • Controlled Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO(_3)) rather than water alone to neutralize any acidic byproducts that could promote racemization during workup.

  • Subsequent Reduction: After purification of the resulting azide, the reduction to the amine should be performed under mild conditions. Catalytic hydrogenation (H(_2), Pd/C) or the Staudinger reaction (PPh(_3), then H(_2)O) are excellent choices as they do not affect the stereocenter.

Workflow Diagram: Mitigating Racemization in the Mitsunobu Reaction

G cluster_problem Problem Pathway cluster_solution Optimized Pathway (SN2) P1 Enantiopure Alcohol P2 Mitsunobu Conditions (High Temp / Long Time) P1->P2 P3 Carbocation Intermediate (SN1 Pathway) P2->P3 P4 Racemic Amine P3->P4 S1 Enantiopure Alcohol S2 Optimized Mitsunobu (-20°C to 0°C, DPPA) S1->S2 S3 Pentacoordinate Phosphorane Intermediate S2->S3 S4 Enantiopure Amine (Inverted Configuration) S3->S4

Caption: Decision workflow for amine synthesis from a chiral alcohol.

Question 2: "My starting material, 1,4-Dioxaspiro[4.4]nonan-7-one, seems to be racemizing during storage or under reaction conditions before my asymmetric reduction step. How can I prevent this?"

Root Cause Analysis:

The ketone precursor is susceptible to racemization if the alpha-proton (at the C6 position) is labile. While this specific ketone does not have a proton at the stereocenter (C7 is a quaternary spiro-center), if your synthesis involves a precursor with chirality at C6, enolization is a major concern. Under either acidic or basic conditions, the ketone can form a planar enol or enolate intermediate, which is achiral. Re-protonation can then occur from either face, leading to racemization.

Key Factors Promoting Enolization:

  • pH: Both strong acids and strong bases will catalyze enolization. This can be an issue during aqueous workups or chromatography.

  • Solvent: Protic solvents can facilitate proton transfer, aiding in the formation of the enol.

  • Temperature: Higher temperatures increase the rate of enolization.

Preventative Protocol: Handling and Purification of the Ketone Precursor

Step-by-Step Methodology:

  • Neutralize Vigorously: During aqueous workups, ensure the organic layer is washed with a buffer of neutral pH (e.g., phosphate-buffered saline, pH 7.4) or until the aqueous washes are neutral to pH paper.

  • Azeotropic Drying: Before solvent removal, dry the organic layer not just with a drying agent (like MgSO(_4) or Na(_2)SO(_4)) but also consider azeotropic removal of any residual water with a solvent like toluene if the compound is stable to heating.

  • Chromatography Considerations:

    • Use deactivated silica gel. You can prepare this by treating standard silica gel with a solvent mixture containing a small amount of a neutral agent like triethylamine (e.g., Hexane/Ethyl Acetate with 0.1% Et(_3)N).

    • Alternatively, use a less acidic stationary phase like alumina (neutral or basic grade) for purification.

  • Storage: Store the purified ketone in a freezer (-20 °C) under an inert atmosphere and dissolved in an aprotic solvent like anhydrous toluene or THF. Avoid storing it neat if it is an oil, as this can expose it to atmospheric moisture and CO(_2).

Data Summary: Impact of pH on Ketone Stability

ConditionpH RangeRacemization RiskRecommended Action
Acidic Workup< 5HighNeutralize with NaHCO(_3) wash
Neutral6 - 8LowIdeal for workup and storage
Basic Workup> 9HighNeutralize with dilute NH(_4)Cl wash

Frequently Asked Questions (FAQs)

Q1: What is the most robust method to introduce chirality to achieve enantiopure this compound?

The most reliable and often highest-yielding method for enantiopurity is through an asymmetric reductive amination of the prochiral ketone, 1,4-Dioxaspiro[4.4]nonan-7-one. This approach combines the reduction and amination steps into a single, highly controlled transformation. Using a chiral catalyst and a suitable amine source (like ammonia or a protected equivalent) with a reducing agent (like H(_2) or a hydride source) can directly generate the desired enantiomer of the amine in high ee. This method avoids the isolation of potentially unstable chiral intermediates like the corresponding alcohol or azide.

Q2: Which analytical techniques are best for determining the enantiomeric purity of the final amine product?

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. It provides excellent separation of enantiomers and allows for precise quantification of the enantiomeric excess.

  • Column Choice: A chiral stationary phase (CSP) based on a polysaccharide derivative, such as cellulose or amylose coated on a silica support, is typically very effective for separating amine enantiomers. Common trade names include Chiralcel® and Chiralpak®.

  • Derivatization: If the amine does not have a strong UV chromophore for detection, it can be derivatized with an achiral, UV-active agent (like benzoyl chloride) prior to analysis. This does not affect the enantiomeric ratio.

Q3: Can I use enzymatic resolution to obtain the enantiopure amine?

Yes, enzymatic resolution is a powerful alternative. A lipase enzyme, such as Candida antarctica lipase B (CAL-B), can be used to selectively acylate one enantiomer of the racemic amine, allowing for the easy separation of the acylated product from the unreacted amine enantiomer. This method often proceeds under very mild, neutral conditions, which completely avoids the risk of chemically-induced racemization.

Diagram: Synthetic Pathways to Enantiopure Amine

G cluster_path1 Path A: Asymmetric Reduction & Conversion cluster_path2 Path B: Direct Asymmetric Reductive Amination cluster_path3 Path C: Racemic Synthesis & Resolution Start Prochiral Ketone A1 Asymmetric Reduction (e.g., CBS Catalyst) Start->A1 B1 Chiral Catalyst + Amine Source + Reducing Agent Start->B1 C1 Racemic Reduction Start->C1 A2 Enantiopure Alcohol A1->A2 A3 Activation & Substitution (e.g., Mitsunobu) A2->A3 A4 Enantiopure Amine A3->A4 B2 Enantiopure Amine B1->B2 C2 Racemic Amine C1->C2 C3 Enzymatic Resolution (e.g., Lipase) C2->C3 C4 Enantiopure Amine C3->C4

Caption: Comparison of major synthetic strategies.

References

  • Title: The Staudinger Reaction: A Powerful Tool for Chemical Synthesis Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Improving Preparative Chromatography Source: Chemical & Engineering News URL: [Link]

  • Title: Modern Asymmetric Reductive Amination Source: Chemical Reviews URL: [Link]

  • Title: Lipase-Catalyzed Kinetic Resolution of Primary Amines: A Case Study with (R,S)-α-Methylbenzylamine Source: Journal of Chemical Education URL: [Link]

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-Dioxaspiro[4.4]nonan-7-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this valuable spirocyclic amine. Our focus is on providing scientifically sound and practical advice to overcome common experimental challenges.

Introduction

This compound is a key building block in medicinal chemistry, offering a rigid, three-dimensional scaffold that can be exploited to enhance the pharmacological properties of drug candidates. The synthesis of this compound and its analogs typically involves a two-step sequence: the formation of the spiroketal core, followed by the introduction of the amine functionality. This guide will explore alternative catalysts and methodologies for these transformations, with a focus on practical application and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and practical approach is a two-step synthesis starting from 1,3-cyclopentanedione. The first step involves the protection of one of the ketone functionalities as a ketal, typically using ethylene glycol, to form 1,4-Dioxaspiro[4.4]nonan-7-one. The second step is the reductive amination of the remaining ketone to introduce the desired amine group.[1][2][3]

Q2: What are the best catalysts for the initial ketalization step?

Traditional methods utilize Brønsted acids such as p-toluenesulfonic acid (PTSA) or sulfuric acid. However, for sensitive substrates, milder Lewis acid catalysts like scandium triflate (Sc(OTf)₃) or bismuth triflate (Bi(OTf)₃) can offer higher yields and cleaner reactions by avoiding harsh acidic conditions that can lead to side reactions.

Q3: Which reducing agents are recommended for the reductive amination of 1,4-Dioxaspiro[4.4]nonan-7-one?

Several reducing agents can be employed, with the choice depending on the specific amine source and desired reaction conditions.

  • Sodium triacetoxyborohydride (STAB) is a mild and highly selective reagent, often the first choice for reductive aminations. It is particularly effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4][5]

  • Sodium cyanoborohydride (NaBH₃CN) is another effective reagent, typically used in protic solvents like methanol or ethanol, often with the addition of a weak acid to facilitate imine formation.[3][4]

  • Catalytic hydrogenation over palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a greener alternative, though it may require higher pressures and temperatures and is sensitive to catalyst poisoning.

Q4: Can I use alternative catalysts for the synthesis of the spiroketal core?

Yes, several advanced catalytic systems have been developed for spiroketal synthesis.

  • Organocatalysts , such as aminothiourea derivatives, can facilitate asymmetric spiroketalization, providing enantiomerically enriched products.[6][7]

  • Gold(I) and Iridium(I) sequential catalysis has been shown to be effective for the enantioselective synthesis of spiroketals and spiroaminals from acyclic precursors.[8][9][10] These methods are particularly useful for constructing complex spirocyclic systems.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the ketalization step Incomplete reaction due to insufficient catalyst or reaction time. Decomposition of starting material or product under harsh acidic conditions. Inefficient removal of water, shifting the equilibrium back to the starting materials.Increase catalyst loading or extend reaction time. Switch to a milder Lewis acid catalyst (e.g., Sc(OTf)₃). Use a Dean-Stark apparatus to effectively remove water.
Formation of byproducts during ketalization Self-condensation of the 1,3-dione starting material. Acid-catalyzed side reactions.Add the diol slowly to the reaction mixture. Employ a milder catalyst and lower reaction temperatures.
Low yield in the reductive amination step Inefficient imine/enamine formation. Inactive reducing agent. Steric hindrance from the spiroketal scaffold.Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Use a freshly opened or properly stored reducing agent. Increase the reaction temperature or switch to a more reactive reducing agent. Consider using a less sterically hindered amine source if possible.
Dialkylation of the amine during reductive amination The newly formed primary amine reacts with another molecule of the ketone.Use the amine as the limiting reagent. Add the reducing agent slowly to the reaction mixture. For primary amines, a stepwise procedure of imine formation followed by reduction with NaBH₄ can minimize dialkylation.[5]
Epimerization at the carbon bearing the amine If the reaction conditions are too harsh, the stereocenter can be compromised.Use milder reaction conditions (lower temperature, less acidic). Employ a stereoselective reducing agent if a specific diastereomer is desired.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-one via Acid Catalysis

This protocol describes a standard method for the synthesis of the ketone precursor.

Materials:

  • 1,3-Cyclopentanedione

  • Ethylene glycol

  • p-Toluenesulfonic acid (PTSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-cyclopentanedione (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of PTSA (0.02 eq).

  • Add toluene to the flask to azeotropically remove water.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 1,4-Dioxaspiro[4.4]nonan-7-one.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol details the conversion of the ketone to the target amine.

Materials:

  • 1,4-Dioxaspiro[4.4]nonan-7-one

  • Ammonium acetate or desired primary amine hydrochloride salt

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-Dioxaspiro[4.4]nonan-7-one (1.0 eq) and the amine source (1.5 eq).

  • Add anhydrous DCE to the flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Reaction Pathway for the Synthesis of this compound

G cluster_0 Step 1: Ketalization cluster_1 Step 2: Reductive Amination A 1,3-Cyclopentanedione C 1,4-Dioxaspiro[4.4]nonan-7-one A->C Acid Catalyst (e.g., PTSA) B Ethylene Glycol B->C E This compound C->E Reducing Agent (e.g., STAB) D Amine Source (e.g., NH₄OAc) D->E

Caption: General synthetic route to this compound.

Troubleshooting Workflow for Low Reaction Yield

G cluster_ketalization Ketalization Issues cluster_amination Reductive Amination Issues start Low Reaction Yield Observed check_sm Check for unreacted starting material (TLC/LC-MS) start->check_sm sm_present Starting material present check_sm->sm_present sm_absent Starting material consumed check_sm->sm_absent incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn imine_issue Poor Imine Formation sm_present->imine_issue degradation Product Degradation sm_absent->degradation reducer_issue Inactive Reducing Agent sm_absent->reducer_issue solution1 Increase reaction time/catalyst loading or use Dean-Stark incomplete_rxn->solution1 solution2 Use milder catalyst (e.g., Lewis Acid) degradation->solution2 solution3 Add weak acid catalyst (e.g., AcOH) imine_issue->solution3 solution4 Use fresh reducing agent reducer_issue->solution4

Caption: Troubleshooting guide for low yield in the synthesis.

References

  • Asano, K., & Matsubara, S. (2015). Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts. Angewandte Chemie International Edition, 54(51), 15497-15500. [Link]

  • Semantic Scholar. (n.d.). Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of spiroketals and spiroaminals through cascade reaction of in situ generated exocyclic vinyl ethers or enamides. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(12), 15085-15092. [Link]

  • PubMed. (2022). Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. Angewandte Chemie International Edition, 61(26), e202203661. [Link]

  • ResearchGate. (n.d.). a) Chiral spiro[4.4]nonanes and b) our synthetic design. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of spiro[4.4]nonane-containing functional organic molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Enamine. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1). [Link]

  • ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 303-309. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 7-pentyl-1,4-dioxaspiro[4.4]non-7-ene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. Retrieved from [Link]

Sources

Validation & Comparative

1,4-Dioxaspiro[4.4]nonan-7-amine vs other spirocyclic amines in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: 1,4-Dioxaspiro[4.4]nonan-7-amine in Modern Drug Design

A Senior Application Scientist's Guide to Spirocyclic Amines as Next-Generation Bioisosteres

This guide provides an in-depth comparison of this compound and other key spirocyclic amines, offering a strategic perspective for researchers, scientists, and drug development professionals. We will move beyond simple cataloging of structures to explore the causal relationships between three-dimensional shape, physicochemical properties, and biological outcomes.

Introduction: The Strategic Imperative to "Escape from Flatland"

For decades, medicinal chemistry has been dominated by aromatic, planar scaffolds. While successful, this "flatland" approach often leads to challenges in optimizing drug-like properties, including metabolic stability, solubility, and selectivity. The strategic shift towards molecules with greater three-dimensionality (3D), characterized by a higher fraction of sp³-hybridized carbons (Fsp³), is a direct response to these challenges.[1][2][3] An increased Fsp³ count is correlated with a higher probability of success in clinical development, primarily because 3D structures offer more specific and complementary interactions with biological targets and can reduce off-target effects.[1]

Spirocycles, which are bicyclic systems joined by a single quaternary carbon atom, are at the forefront of this 3D revolution.[1][2][4] Their rigid, well-defined geometries can lock in bioactive conformations, improve selectivity, and modulate physicochemical properties in ways that their monocyclic or aromatic counterparts cannot.[2] This guide will dissect the properties of a specific scaffold, this compound, and place it in the context of other spirocyclic amines that are transforming modern drug discovery programs.

The Focus Scaffold: this compound

This compound is a saturated heterocyclic compound featuring a unique spiro architecture where a cyclopentane ring and a 1,3-dioxolane ring are fused at a single carbon.[5][6] The primary amine at position 7 provides a crucial handle for derivatization, allowing it to be integrated into larger molecular frameworks.

Structural Significance: The key value of this scaffold lies in its role as a potential bioisostere for common saturated heterocycles like piperidine or as a constrained replacement for more flexible aliphatic amines. The dioxolane moiety (a ketal) is relatively stable but can influence polarity and hydrogen bond accepting capacity, while the cyclopentylamine portion provides a rigidified vector for substituents, minimizing conformational ambiguity.

Synthetic Strategy: A Retrosynthetic View The synthesis of such a scaffold is a non-trivial exercise that requires careful planning. A general retrosynthetic analysis highlights the key bond disconnections necessary to arrive at simpler starting materials. The core challenge is the stereocontrolled formation of the spirocyclic core.

G Target This compound Precursor1 Protected Amine Precursor (e.g., Azide, Nosylamide) Target->Precursor1 FGI (Amine Intro) Precursor2 Spirocyclic Ketone (1,4-Dioxaspiro[4.4]nonan-7-one) Precursor1->Precursor2 Reductive Amination Precursor3 Cyclopentane-1,3-dione Precursor2->Precursor3 Ketalization Precursor4 Ethylene Glycol Precursor2->Precursor4 Ketalization

Caption: Retrosynthetic analysis of this compound.

This approach involves the key steps of ketalization to form the spirocyclic core, followed by the introduction of the amine functionality, often through reductive amination of a ketone precursor.[3]

Comparative Analysis: Performance vs. Alternative Spirocyclic Amines

The true value of a scaffold is understood through comparison. Here, we evaluate this compound against other prominent spirocyclic amines used in drug design.

Key Comparators:

  • 2-Azaspiro[3.3]heptane: A well-established bioisostere for piperidine.[7] Its strained four-membered ring system offers a distinct geometric profile.

  • 2,6-Diazaspiro[3.3]heptane: A bioisostere for piperazine, noted for its ability to improve drug properties.[8]

  • Spirocyclic Oxetanes: These scaffolds introduce a four-membered oxetane ring, which can improve solubility and act as a hydrogen bond acceptor.[2]

Physicochemical Property Modulation

The introduction of a spirocyclic scaffold can profoundly impact a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9] Shifting from planar structures to sp³-rich spirocycles generally correlates with improved physicochemical profiles.[2]

ScaffoldMolecular FormulaMol. Weight ( g/mol )XlogP (Predicted)Fsp³TPSA (Ų)
This compound C₇H₁₃NO₂143.19-0.31.0044.1
Piperidine (Reference)C₅H₁₁N85.150.91.0012.0
2-Azaspiro[3.3]heptane C₆H₁₁N97.160.41.0012.0
2,6-Diazaspiro[3.3]heptane C₅H₁₀N₂98.14-1.11.0024.1
Data sourced or calculated from PubChem records.[5][6]

Analysis:

  • Lipophilicity (LogP): this compound, with its two oxygen atoms, exhibits a significantly lower predicted LogP compared to the simpler azaspiro[3.3]heptane and the parent piperidine. This suggests it can be used to enhance aqueous solubility, a common challenge in drug development.[2]

  • Topological Polar Surface Area (TPSA): The dioxolane moiety increases the TPSA, which can impact membrane permeability. This must be balanced during the design phase to ensure sufficient blood-brain barrier penetration if targeting the CNS.[10]

  • Fraction of sp³ Carbons (Fsp³): All the spirocyclic amines listed have a perfect Fsp³ score of 1.00, maximizing their three-dimensionality and moving them decisively away from "flatland."[1][11]

Impact on Potency, Selectivity, and Pharmacokinetics

The rigid nature of spirocycles fixes the orientation of substituents in space, which can lead to dramatic improvements in potency and selectivity.

Case Study: PARP Inhibitor Selectivity A powerful example of a spirocycle's impact is seen in the optimization of the PARP inhibitor Olaparib. By replacing the piperazine ring in Olaparib with a 2,6-diazaspiro[3.3]heptane , researchers achieved a significant increase in selectivity for the PARP-1 enzyme over other PARP family members. While potency was slightly reduced, the improved selectivity profile led to reduced DNA damage and lower cytotoxicity, a critical advantage for developing safer therapeutics.[1]

Metabolic Stability: Spirocyclic scaffolds can enhance metabolic stability by blocking "soft spots" where cytochrome P450 enzymes typically perform oxidative metabolism.[11] The quaternary spiro-carbon is inherently resistant to oxidation. Furthermore, the rigid conformation can orient metabolically labile groups away from enzymatic access. For instance, spirocyclic azetidines are often poorly recognized by degradation enzymes compared to analogous pyrrolidines or aromatic rings, mitigating early drug clearance.[12] While specific metabolic data for this compound is not widely published, its fully saturated, sterically hindered framework suggests it would offer good metabolic stability.

G cluster_0 Drug Discovery Workflow: Scaffold Hopping Start Initial Hit / Lead (e.g., with Piperidine) Problem ADME/Tox Issues: - Poor Solubility - Metabolic Liability - Off-Target Effects Start->Problem Strategy Bioisosteric Replacement Strategy: 'Scaffold Hopping' Problem->Strategy Spiro Introduce Spirocyclic Amine: - this compound - Azaspiro[3.3]heptane Strategy->Spiro Optimization Library Synthesis & SAR Exploration Spiro->Optimization Analysis In Vitro & In Vivo Testing: - Potency, Selectivity - PK/PD, Stability Optimization->Analysis Analysis->Optimization Iterative Cycles Result Optimized Candidate: - Improved Properties - Novel IP Analysis->Result

Caption: Workflow for using spirocyclic amines to optimize lead compounds.

Experimental Protocols

To ensure scientific integrity, methodologies must be robust and reproducible. Below are representative protocols for the synthesis and evaluation of spirocyclic amines.

Protocol 1: General Synthesis of a Spirocyclic Amine via Intramolecular C-H Amination

This protocol is adapted from modern methods for creating complex bicyclic amines and demonstrates a powerful approach for building spirocyclic frameworks.[11]

Objective: To synthesize a spirocyclic amine from a monocyclic precursor using a Hofmann-Löffler-Freytag (HLF)-type reaction.

Materials:

  • N-chloro-N-(cyclobutylpropyl)tosylamide (starting material)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium sulfite (Na₂SO₃)

  • Sodium hydroxide (NaOH)

  • Standard glassware for organic synthesis

Methodology:

  • Preparation of the Precursor: Dissolve the starting N-chloro-N-(cyclobutylpropyl)tosylamide in a 1:1 mixture of TFA and DCM under an inert atmosphere (e.g., nitrogen).

  • Initiation of Cyclization: Irradiate the solution with a UV lamp (e.g., 8 W) at room temperature for 4-6 hours. Causality Note: The UV light initiates homolytic cleavage of the N-Cl bond, generating a nitrogen radical which then abstracts a hydrogen from the cyclobutyl ring, setting the stage for cyclization.

  • Reaction Quench: After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction by adding an aqueous solution of sodium sulfite to consume any remaining oxidant.

  • Basification and Extraction: Neutralize the acid with a strong base like 6M NaOH until the solution is alkaline (pH > 10). Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final spirocyclic amine product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance rate of a spirocyclic amine compared to a reference compound (e.g., piperidine analog).

Materials:

  • Test compound (e.g., this compound derivative)

  • Reference compound (e.g., Verapamil - high clearance)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (Solutions A & B)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching and analysis)

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the HLM solution (final protein concentration ~0.5 mg/mL) to the test compound solution. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. Causality Note: NADPH is a required cofactor for CYP450 enzymes in the microsomes to perform oxidative metabolism.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an analytical internal standard. The 0-minute time point serves as the baseline concentration.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

  • Validation: Run the reference compound in parallel to ensure the microsomal system is functioning correctly. A rapid disappearance of Verapamil validates the assay's performance.

Conclusion and Future Outlook

This compound represents a valuable, yet underexplored, building block in the medicinal chemist's toolbox. Its key strengths—high Fsp³, inherent three-dimensionality, and potential for increased aqueous solubility—position it as an attractive alternative to simpler saturated heterocycles.

The broader class of spirocyclic amines has already proven its ability to solve complex drug design challenges, from enhancing metabolic stability to fine-tuning receptor selectivity.[13][14] While their synthesis can be more complex than that of their "flat" counterparts, the potential rewards in terms of improved drug properties and novel intellectual property are substantial.[14] As synthetic methodologies become more robust and accessible, we can expect to see scaffolds like this compound and its relatives appearing more frequently in clinical candidates and, ultimately, in approved medicines.[3][15]

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). RSC Publishing. [Link]

  • Chemspace. (2021). Spirocycles as Bioisosteres for Aromatic Fragments. [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025). ACS Medicinal Chemistry Letters. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis Online. [Link]

  • SpiroChem. Bioisosteric Replacement Strategies. [Link]

  • Carrel, A., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). [Link]

  • Batista, V. F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 513-529. [Link]

  • Batista, V. F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4203. [Link]

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  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. [Link]

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A Comparative Guide to the Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-amine for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,4-Dioxaspiro[4.4]nonan-7-amine is a valuable spirocyclic amine that has garnered interest in the fields of medicinal chemistry and drug development. Its rigid, three-dimensional structure offers a unique scaffold for the synthesis of novel therapeutic agents, potentially improving target binding and pharmacokinetic properties. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach. The information presented herein is intended to assist researchers and drug development professionals in selecting the most suitable synthetic strategy for their specific needs.

Route 1: Ketalization Followed by Reductive Amination

This is the most direct and widely applicable approach for the synthesis of this compound. It is a two-step process commencing with the formation of the spirocyclic ketone, 1,4-Dioxaspiro[4.4]nonan-7-one, followed by its conversion to the target amine via reductive amination.

Step 1: Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-one via Ketalization

The synthesis of the key intermediate, 1,4-Dioxaspiro[4.4]nonan-7-one, is achieved through the acid-catalyzed ketalization of 1,3-cyclopentanedione with ethylene glycol. This reaction protects one of the ketone functionalities as a ketal, which is stable under the conditions of the subsequent reductive amination.

Experimental Protocol: Ketalization of 1,3-Cyclopentanedione

  • Materials:

    • 1,3-Cyclopentanedione

    • Ethylene glycol

    • p-Toluenesulfonic acid (catalytic amount)

    • Toluene

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous magnesium sulfate

    • Dean-Stark apparatus

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-cyclopentanedione (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.

    • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1,4-Dioxaspiro[4.4]nonan-7-one.

  • Causality of Experimental Choices:

    • The use of a Dean-Stark apparatus is crucial for driving the equilibrium of the reaction towards the formation of the ketal by removing the water byproduct.[1][2]

    • p-Toluenesulfonic acid is a common and effective acid catalyst for this transformation.[2]

    • The workup with sodium bicarbonate solution is necessary to neutralize the acidic catalyst.

Step 2: Reductive Amination of 1,4-Dioxaspiro[4.4]nonan-7-one

Reductive amination is a powerful and versatile method for the synthesis of amines from ketones or aldehydes.[3] In this step, 1,4-Dioxaspiro[4.4]nonan-7-one is reacted with an amine source, typically ammonia, in the presence of a reducing agent to yield the target primary amine. The choice of reducing agent is critical and can influence the reaction conditions, selectivity, and overall yield. Below is a comparison of common reducing agents for this transformation.

Comparative Analysis of Reducing Agents for Reductive Amination

Reducing AgentReaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol or ethanol as solvent; imine formation followed by addition of NaBH₄.[4]Cost-effective, readily available.Can reduce the starting ketone if not added after complete imine formation.[4][5]
Sodium Cyanoborohydride (NaBH₃CN) Methanol as solvent, pH controlled around 6-7.[6]Selective for the reduction of the iminium ion in the presence of the ketone.[3]Highly toxic (releases hydrogen cyanide upon acidification).
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[4]Mild and highly selective, tolerates a wide range of functional groups.[7][8]More expensive than NaBH₄.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

  • Materials:

    • 1,4-Dioxaspiro[4.4]nonan-7-one

    • Ammonia (in methanol or as ammonium acetate)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, as a catalyst)

    • Saturated sodium bicarbonate solution

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 1,4-Dioxaspiro[4.4]nonan-7-one (1.0 eq) in DCM or DCE in a round-bottom flask.

    • Add a solution of ammonia in methanol (excess) or ammonium acetate (excess).

    • If using ammonium acetate, a small amount of acetic acid can be added to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or distillation.

  • Causality of Experimental Choices:

    • Sodium triacetoxyborohydride is chosen for its high selectivity, which minimizes the reduction of the starting ketone and allows for a one-pot procedure.[7][8]

    • The use of an excess of the ammonia source drives the equilibrium towards the formation of the imine/iminium ion.

    • The aqueous workup is necessary to remove any remaining reducing agent and inorganic salts.

Visualizing the Reductive Amination Pathway

Reductive_Amination Ketone 1,4-Dioxaspiro[4.4]nonan-7-one Imine Iminium Ion Intermediate Ketone->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Amine This compound Imine->Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Amine Reduction

Caption: Reductive amination of the spiroketone to the target amine.

Route 2: Synthesis via Curtius Rearrangement (A Theoretical Alternative)

The Curtius rearrangement is a classic method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[9][10] While a less direct approach for this specific target, it presents a viable alternative, particularly if a suitable carboxylic acid precursor is readily available.

The general strategy would involve the following steps:

  • Preparation of a spirocyclic carboxylic acid: A plausible precursor would be a derivative of 1,4-dioxaspiro[4.4]nonane with a carboxylic acid group at the 7-position, attached via a methylene linker (e.g., 2-(1,4-dioxaspiro[4.4]nonan-7-yl)acetic acid).

  • Conversion to an acyl azide: The carboxylic acid is converted to an acyl azide, typically via an acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA).

  • Thermal or photochemical rearrangement: The acyl azide undergoes rearrangement to an isocyanate with the loss of nitrogen gas.[11]

  • Hydrolysis of the isocyanate: The resulting isocyanate is then hydrolyzed to the target primary amine.[12]

Advantages of the Curtius Rearrangement:

  • Stereospecificity: The rearrangement proceeds with retention of configuration at the migrating group.[12]

  • Avoidance of direct amination: This route avoids the direct use of ammonia and strong reducing agents.

Disadvantages of the Curtius Rearrangement:

  • Multi-step synthesis: This route is longer and more complex than the reductive amination approach.

  • Availability of starting material: The synthesis of the required spirocyclic carboxylic acid precursor may not be trivial.

  • Use of potentially hazardous reagents: Acyl azides can be explosive and must be handled with care.

Due to the lack of specific literature precedent for this route to this compound, a detailed experimental protocol is not provided. However, the general principles of the Curtius rearrangement are well-established and can be adapted from existing literature.[9][13]

Visualizing the Curtius Rearrangement Pathway

Curtius_Rearrangement Carboxylic_Acid Spirocyclic Carboxylic Acid Precursor Acyl_Azide Acyl Azide Carboxylic_Acid->Acyl_Azide e.g., DPPA Isocyanate Isocyanate Acyl_Azide->Isocyanate Heat or UV light - N2 Amine This compound Isocyanate->Amine + H2O - CO2

Caption: General scheme of the Curtius rearrangement for amine synthesis.

Comparative Summary

FeatureRoute 1: Reductive AminationRoute 2: Curtius Rearrangement
Number of Steps 23+ (depending on precursor synthesis)
Starting Materials 1,3-Cyclopentanedione, Ethylene Glycol, AmmoniaSpirocyclic carboxylic acid precursor
Key Reactions Ketalization, Reductive AminationAcyl azide formation, Rearrangement, Hydrolysis
Reagent Safety Varies with reducing agent (NaBH₃CN is toxic)Acyl azides can be explosive
Scalability Generally highPotentially limited by safety concerns
Overall Yield Good to excellentModerate to good (highly dependent on precursor synthesis)
Established Precedent High (for analogous systems)Low (for this specific target)

Conclusion and Recommendations

For the synthesis of this compound, the Ketalization followed by Reductive Amination route is the most practical and recommended approach. This method is efficient, high-yielding, and utilizes readily available starting materials. The use of sodium triacetoxyborohydride as the reducing agent offers a mild and selective protocol suitable for a wide range of applications in a research and development setting.

The Curtius rearrangement, while mechanistically elegant, represents a more challenging and less direct route for this particular target molecule. It may be considered if the required carboxylic acid precursor is available through an independent synthetic sequence or if the avoidance of direct amination conditions is a critical process parameter.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, cost, available equipment, and the expertise of the research team. This guide provides the necessary information to make an informed decision for the successful synthesis of this important spirocyclic amine.

References

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Fessenden, R. J., & Fessenden, J. S. (1982). Organic Chemistry. Willard Grant Press.
  • Merlic, C. A., & Baur, A. (1998). A Mild and Efficient Method for the Ketalization of Ketones. Tetrahedron Letters, 39(3), 257–260.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Lwowski, W. (1970). The Curtius Rearrangement. In Nitrenes (pp. 185–224). Interscience Publishers.
  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. (2015). Revista Cubana de Química, 27(2), 168-180.
  • Process for the production of 1,3-cyclopentanedione. (1992).
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  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). The Organic Chemistry Tutor. [Video]. YouTube.
  • Sodium Borohydride in Reactions of Reductive Amination. (2018). In Sodium Borohydride. IntechOpen.
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (2019). Organic & Biomolecular Chemistry, 17(28), 6739-6754.
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2019). ACS Medicinal Chemistry Letters, 10(11), 1584–1596.
  • Curtius, T. (1890). Ueber die Einwirkung von salpetriger Säure auf salzsaure Hydrazide. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023–3033.
  • Process for synthesis of ethylene glycol from synthesis gas plus 1,3-dioxolane using 1,3-dioxolane as a solvent. (1986).
  • Synthesis of Amines. (2024, March 23). Chemistry LibreTexts.
  • Method for the production of substituted and unsubstituted cyclohexanone monoketals. (2009). WO 2009/056233 A1.
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  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. (2020). Molecules, 25(21), 5125.
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A Framework for Comparative Biological Efficacy Analysis of 1,4-Dioxaspiro[4.4]nonan-7-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Spirocyclic Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a particularly promising scaffold.[1] The 1,4-Dioxaspiro[4.4]nonan-7-amine core represents a unique structural motif, combining a rigid spirocyclic framework with a strategically placed amine group, which can serve as a key pharmacophoric feature or a handle for further derivatization.[1][2][3][4][5]

While specific biological data for this compound and its analogs are not yet widely published, its structural characteristics suggest significant potential for interaction with a variety of biological targets, most notably G protein-coupled receptors (GPCRs). GPCRs are the largest family of cell surface receptors and are the targets of a substantial portion of approved drugs.[6][7][8] The rigid conformation of the spirocyclic core can lead to higher receptor affinity and selectivity, while the amine functionality is a common feature in many GPCR ligands.

This guide provides a comprehensive framework for the systematic evaluation and comparison of the biological efficacy of a series of this compound analogs. We will detail a tiered experimental approach, moving from initial binding assessment to functional characterization, with a focus on GPCRs as a target class. The methodologies described herein are grounded in established, robust assay principles to ensure data integrity and reproducibility.

Tiered Experimental Workflow for Efficacy Profiling

A logical and efficient approach to comparing the biological efficacy of a library of novel compounds involves a multi-tiered screening cascade. This strategy allows for the rapid identification of promising candidates and the detailed characterization of their pharmacological properties.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: In-depth Analysis A Analog Library Synthesis B Radioligand Binding Assay (Target Affinity & Selectivity) A->B Ki determination C cAMP Accumulation Assay (Functional Activity) B->C Hits from Tier 1 D Structure-Activity Relationship (SAR) & Lead Optimization C->D EC50/IC50 determination

Caption: Tiered experimental workflow for analog comparison.

Tier 1: Determining Target Affinity and Selectivity via Radioligand Binding Assays

The foundational step in characterizing a compound's interaction with a receptor is to measure its binding affinity. Radioligand binding assays are considered the gold standard for this purpose due to their sensitivity and robustness.[8][9] These assays directly measure the interaction of a compound with its target receptor.[10][11]

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (an unlabeled "competitor") to displace a radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, which can then be used to calculate the equilibrium dissociation constant (Ki), a measure of the compound's binding affinity.[9]

Detailed Experimental Protocol: Radioligand Binding Assay

This protocol is adapted for a generic GPCR expressed in a stable cell line (e.g., HEK293 or CHO cells).

1. Membrane Preparation:

  • Culture cells expressing the target GPCR to a high density.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[12]

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]

  • Wash the membrane pellet with fresh buffer and re-centrifuge.

  • Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.[12]

2. Assay Execution:

  • The assay is typically performed in a 96-well plate format.[12]

  • To each well, add:

    • Assay buffer.

    • A fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist, typically at its Kd concentration).

    • A range of concentrations of the unlabeled this compound analog.

    • The prepared cell membranes.

  • Total Binding Control: Wells containing only membranes and radioligand.

  • Non-specific Binding Control: Wells containing membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[12]

3. Separation and Detection:

  • Rapidly separate the bound from free radioligand by vacuum filtration onto glass fiber filters (e.g., GF/C filters).[9][12]

  • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Dry the filters and add a scintillation cocktail.

  • Quantify the radioactivity trapped on the filters using a scintillation counter.[12]

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding for each compound concentration.

  • Plot the specific binding as a function of the log of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Tier 2: Assessing Functional Activity with cAMP Accumulation Assays

Once the binding affinity of the analogs has been determined, the next critical step is to assess their functional activity. Many GPCRs signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[13] Gs-coupled receptors stimulate adenylyl cyclase to increase cAMP production, while Gi-coupled receptors inhibit it.[13][14] Therefore, measuring cAMP accumulation is a robust method to determine whether a compound is an agonist or an antagonist at these receptors.[13][15]

Principle of the cAMP Accumulation Assay

These assays are typically competitive immunoassays. Intracellular cAMP produced by stimulated cells competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.[15]

G cluster_0 GPCR Signaling Cascade (Gs-coupled) ligand Agonist (e.g., Analog) receptor GPCR ligand->receptor Binds g_protein Gs Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Stimulates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Caption: Simplified Gs-coupled GPCR signaling pathway.

Detailed Experimental Protocol: cAMP Accumulation Assay

This protocol describes a typical workflow for measuring agonist-stimulated (for Gs) or forskolin-stimulated/agonist-inhibited (for Gi) cAMP production.

1. Cell Preparation:

  • Seed cells expressing the target GPCR into 96- or 384-well plates and culture overnight.[16]

2. Compound Preparation:

  • Prepare serial dilutions of the this compound analogs in a suitable stimulation buffer.

  • The buffer should contain a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[15]

3. Cell Stimulation:

  • Wash the cells with PBS.[15]

  • Add the stimulation buffer containing the PDE inhibitor and incubate for a short period (e.g., 15-30 minutes).[15]

  • For Gs-coupled receptors (Agonist Mode): Add the serially diluted analogs to the wells.

  • For Gi-coupled receptors (Antagonist Mode): Add a fixed concentration of an agonist along with the serially diluted analogs.

  • For Gi-coupled receptors (Agonist Mode): Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells, followed by the serially diluted analogs.[17]

  • Incubate the plate at room temperature or 37°C for the optimized stimulation time (e.g., 30 minutes).[15][18]

4. Cell Lysis and cAMP Detection:

  • Terminate the stimulation by adding a lysis buffer provided with a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based kits).[15][18]

  • Incubate to ensure complete cell lysis.[18]

  • Perform the cAMP detection steps according to the manufacturer's protocol. This typically involves adding detection reagents that generate a signal inversely proportional to the cAMP concentration.[18]

5. Data Acquisition and Analysis:

  • Read the plate using a compatible plate reader.

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw signal from the cell-containing wells to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration against the logarithm of the analog concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximum response (Emax).[15]

Tier 3: Data Synthesis and Structure-Activity Relationship (SAR) Analysis

The final step is to collate the data from the binding and functional assays to facilitate a direct comparison of the analogs and to derive initial structure-activity relationships (SAR).

Comparative Data Summary Table
Analog IDModificationTarget Binding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Max Response (Emax, % of Control)
Parent This compound
Analog 1 R1-group substitution
Analog 2 R2-group substitution
Analog 3 Stereoisomer
Analog 4 Bioisosteric replacement

This table serves as a template for organizing the experimental results.

Interpretation of Results
  • Binding Affinity (Ki): A lower Ki value indicates a higher binding affinity of the analog for the target receptor. Comparing Ki values across the analog series will reveal which structural modifications enhance binding.

  • Functional Potency (EC50/IC50): A lower EC50 (for agonists) or IC50 (for antagonists) value signifies greater potency. This parameter indicates the concentration of the compound required to elicit a half-maximal biological response.

  • Efficacy (Emax): The Emax value reflects the maximal response an agonist can produce. A full agonist will have an Emax comparable to the endogenous ligand, while a partial agonist will have a lower Emax. Antagonists will not have an Emax in agonist mode but will shift the dose-response curve of an agonist to the right.

By systematically analyzing how changes in the chemical structure of the analogs affect these key pharmacological parameters, researchers can build a robust SAR model. This model is crucial for guiding the next cycle of lead optimization, with the goal of improving potency, selectivity, and overall drug-like properties.

Conclusion

This guide outlines a rigorous and systematic approach to compare the biological efficacy of novel this compound analogs. By employing a tiered workflow that integrates gold-standard radioligand binding assays with robust functional cAMP assays, researchers can efficiently characterize a library of compounds, moving from initial affinity screening to detailed pharmacological profiling. The resulting data, when organized and analyzed systematically, will provide invaluable insights into the structure-activity relationships governing the interaction of this promising spirocyclic scaffold with GPCRs, thereby accelerating the discovery of new therapeutic agents.

References

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer).
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Performance Benchmark of 1,4-Dioxaspiro[4.4]nonan-7-amine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer superior pharmacological properties is perpetual. Spirocyclic systems have emerged as a particularly promising class of motifs, offering a rigid three-dimensional architecture that can significantly enhance target affinity, selectivity, and metabolic stability.[1][2] This guide provides an in-depth performance benchmark of 1,4-Dioxaspiro[4.4]nonan-7-amine , a novel spirocyclic amine, in the context of a critical drug discovery target: the Dopamine D2 receptor (D2R).

For the purpose of this technical guide, we will present a series of robust, side-by-side comparisons against two key analogs: a non-spirocyclic counterpart, Cyclopentylamine , and an alternative spirocyclic scaffold, 2-Amino-2-azaspiro[3.3]heptane . The data herein is presented to showcase a realistic performance profile, thereby enabling researchers to make informed decisions about the potential integration of the this compound scaffold into their drug discovery programs.

The Dopamine D2 receptor is a well-validated target for a range of neuropsychiatric disorders.[3] A significant challenge in the development of D2R antagonists is achieving selectivity over the closely related D3 receptor, as off-target activity can lead to undesirable side effects.[4] The rigid conformational constraint imposed by a spirocyclic scaffold can be instrumental in achieving such selectivity.

This guide is structured to provide not only comparative data but also the detailed experimental protocols necessary for replication and validation. We will delve into a head-to-head comparison of these three compounds in a D2R binding assay and a metabolic stability assay, providing a comprehensive overview of their potential advantages and liabilities.

Comparative Performance Analysis

The central hypothesis of this guide is that the unique stereochemical and conformational properties of the this compound scaffold can translate into a superior pharmacological profile. The following tables summarize the hypothetical, yet representative, experimental data obtained from the assays detailed in the subsequent sections.

Table 1: Dopamine Receptor Binding Affinity and Selectivity

CompoundD2 Receptor IC50 (nM)D3 Receptor IC50 (nM)D2/D3 Selectivity Ratio
Cyclopentylamine8509501.1
2-Amino-2-azaspiro[3.3]heptane1202502.1
This compound 45 980 21.8

IC50 values represent the concentration of the compound required to inhibit 50% of radioligand binding. A higher D2/D3 selectivity ratio indicates greater selectivity for the D2 receptor.

Table 2: Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Cyclopentylamine1546.2
2-Amino-2-azaspiro[3.3]heptane4017.3
This compound > 60 < 11.5

A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Discussion of Performance Benchmarks

The data presented above illustrates a compelling, albeit hypothetical, case for the utility of the this compound scaffold.

In the dopamine receptor binding assays, the non-spirocyclic Cyclopentylamine displays weak affinity and virtually no selectivity between the D2 and D3 receptors. The alternative spirocyclic scaffold, 2-Amino-2-azaspiro[3.3]heptane , shows a modest improvement in both affinity and selectivity. In stark contrast, This compound demonstrates a significant leap in performance, with a potent D2 receptor affinity and a more than 20-fold selectivity over the D3 receptor. This pronounced selectivity can be attributed to the rigid, three-dimensional arrangement of the amine functional group, which likely facilitates a more precise and favorable interaction with the D2 receptor binding pocket.

The metabolic stability assay further underscores the potential of the this compound scaffold. Cyclopentylamine is rapidly metabolized, a common liability for simple amines. The 2-Amino-2-azaspiro[3.3]heptane scaffold offers a notable improvement in metabolic stability. However, This compound exhibits the most robust metabolic stability, with a half-life exceeding 60 minutes in human liver microsomes. This enhanced stability is likely due to the spirocyclic core sterically shielding metabolically susceptible sites from enzymatic degradation.[5]

Experimental Protocols

Dopamine D2/D3 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human Dopamine D2 and D3 receptors.

  • Human recombinant D2 and D3 receptors expressed in CHO-K1 or HEK293 cells

  • [³H]-Spiperone (Radioligand)

  • Haloperidol (Reference compound)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

G cluster_incubation Incubation cluster_harvest Harvesting & Washing cluster_readout Readout prep1 Add Assay Buffer prep2 Add Test Compound (Serial Dilution) prep1->prep2 prep3 Add Radioligand ([³H]-Spiperone) prep2->prep3 prep4 Add Receptor Membranes (D2 or D3) prep3->prep4 incubation Incubate at 25°C for 90 min prep4->incubation harvest Harvest onto Glass Fiber Filters incubation->harvest wash Wash with Cold Wash Buffer harvest->wash read1 Add Scintillation Fluid wash->read1 read2 Count on Scintillation Counter read1->read2

Caption: Workflow for the D2/D3 radioligand binding assay.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound, Cyclopentylamine, 2-Amino-2-azaspiro[3.3]heptane) and the reference compound (Haloperidol) in assay buffer. The final concentrations should span a range sufficient to generate a full inhibition curve (e.g., 0.1 nM to 10 µM).

  • Assay Plate Setup: To each well of a 96-well microplate, add 50 µL of assay buffer, 25 µL of the test or reference compound dilution, and 25 µL of [³H]-Spiperone (final concentration ~0.2 nM).

  • Initiate Reaction: Add 100 µL of the cell membrane preparation containing the D2 or D3 receptor to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at 25°C for 90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding data.[6] Calculate the D2/D3 selectivity ratio by dividing the IC50 for the D3 receptor by the IC50 for the D2 receptor.

Human Liver Microsomal Stability Assay

This protocol assesses the metabolic stability of test compounds in human liver microsomes.

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

G setup1 Add HLM and Buffer setup2 Add Test Compound setup1->setup2 setup3 Pre-incubate at 37°C setup2->setup3 react1 Initiate with NADPH setup3->react1 react2 Incubate at 37°C react1->react2 react3 Sample at Time Points (0, 5, 15, 30, 60 min) react2->react3 analysis1 Quench with Acetonitrile react3->analysis1 analysis2 Centrifuge analysis1->analysis2 analysis3 Analyze Supernatant by LC-MS/MS analysis2->analysis3

Caption: Workflow for the human liver microsomal stability assay.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer.

  • Compound Addition: Add the test compound (final concentration 1 µM) to the reaction mixture.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At specified time points (0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of the parent compound over time. Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the natural log of the percent remaining versus time plot.[7]

Conclusion

The comparative analysis presented in this guide highlights the potential of This compound as a valuable scaffold in drug discovery, particularly for targets where selectivity and metabolic stability are paramount. The rigid, three-dimensional nature of this spirocycle appears to offer distinct advantages over both non-spirocyclic and alternative spirocyclic analogs in our hypothetical D2 receptor model.

As with any novel scaffold, further empirical validation is essential. However, the data and protocols provided herein offer a solid foundation and a compelling rationale for the inclusion of this compound in screening campaigns and lead optimization programs. Its promising profile suggests that it could be a key building block in the development of next-generation therapeutics with improved efficacy and safety profiles.

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Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 1,4-Dioxaspiro[4.4]nonan-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties, metabolic stability, and target specificity.[1] Among these, the 1,4-Dioxaspiro[4.4]nonane framework represents a versatile building block for creating structurally complex molecules.[2] This guide focuses on derivatives of 1,4-Dioxaspiro[4.4]nonan-7-amine, a class of compounds with significant potential in medicinal chemistry. While their on-target efficacy is a primary focus, a thorough understanding of their off-target interactions, or cross-reactivity, is critical for advancing safe and effective therapeutics.[3] This document provides a comparative analysis of the cross-reactivity profiles of hypothetical this compound derivatives, supported by established experimental methodologies.

The Imperative of Cross-Reactivity Profiling

Off-target effects, where a drug interacts with unintended biological molecules, can lead to a range of outcomes from undesirable side effects to unexpected therapeutic benefits.[3][4] Therefore, early and comprehensive cross-reactivity screening is a cornerstone of modern drug development. For derivatives of this compound, the presence of a primary amine and the spiroketal core suggests potential interactions with a variety of biological targets. This guide will explore a rational approach to identifying and quantifying these potential off-target interactions.

Rational Design of a Cross-Reactivity Screening Panel

Given the nascent stage of research on this specific class of compounds, a logical approach to designing a cross-reactivity panel involves considering targets that are commonly implicated in off-target effects of amine-containing and structurally rigid molecules. Our hypothetical study will focus on a panel comprising:

  • Monoamine Oxidase A (MAO-A) and B (MAO-B): Enzymes crucial for the metabolism of neurotransmitters. Inhibition of these enzymes is a known liability for many amine-containing compounds.

  • hERG Potassium Channel: A critical cardiac ion channel where off-target inhibition can lead to serious cardiovascular adverse effects.

  • A panel of G-Protein Coupled Receptors (GPCRs): Focusing on adrenergic, dopaminergic, and serotonergic receptors due to the structural resemblance of the core scaffold to certain neurotransmitters.

  • Cytochrome P450 (CYP) Isoforms: Key enzymes in drug metabolism. Inhibition can lead to drug-drug interactions.

Comparative Cross-Reactivity Data

The following table summarizes hypothetical experimental data for three representative this compound derivatives against their intended primary target (a hypothetical kinase, "Target Kinase X") and the selected off-target panel. The data is presented as IC50 values (the concentration of an inhibitor where the response is reduced by half), a common metric for assessing compound potency.

CompoundPrimary Target IC50 (nM) (Target Kinase X)MAO-A IC50 (µM)MAO-B IC50 (µM)hERG IC50 (µM)Representative GPCR (5-HT2A) Ki (µM)CYP3A4 Inhibition (%) at 10 µM
Derivative A 15> 50> 5025> 1012
Derivative B 225.28.9> 501.545
Derivative C 8> 50> 5042> 108

Interpretation of Data:

  • Derivative A demonstrates a favorable selectivity profile, with a potent activity against the primary target and weak or no activity against the off-target panel at physiologically relevant concentrations.

  • Derivative B exhibits significant off-target activity against MAO-A, MAO-B, and the 5-HT2A receptor, along with moderate CYP3A4 inhibition. This profile suggests a higher risk of side effects related to neurotransmitter modulation and potential drug-drug interactions.

  • Derivative C shows high potency for the primary target and a generally clean off-target profile, although the hERG IC50 value warrants further investigation to assess the therapeutic window.

Experimental Protocols

To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and validated assays are essential. Below are detailed protocols for two key experiments.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory potential of test compounds against human MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • MAO-Glo™ Assay kit (Promega) or equivalent

  • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well microplates (black, flat-bottom)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add 25 µL of the test compound dilutions or reference inhibitors.

  • Enzyme Addition: Add 25 µL of a pre-diluted MAO-A or MAO-B enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the MAO substrate solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and develop the signal by adding 50 µL of the detection reagent according to the manufacturer's instructions. Incubate for 20 minutes.

  • Measurement: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: hERG Potassium Channel Patch Clamp Assay

This protocol outlines the gold-standard electrophysiological method for assessing hERG channel inhibition.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Patch clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Internal and external recording solutions

  • Test compounds and a positive control (e.g., astemizole)

Procedure:

  • Cell Culture: Culture the hERG-expressing HEK293 cells under standard conditions.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ.

  • Cell Plating: Plate the cells onto glass coverslips for recording.

  • Patch Clamp Recording:

    • Place a coverslip in the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch clamp configuration on a single cell.

    • Apply a voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV.

  • Compound Application: After establishing a stable baseline recording, perfuse the cell with the external solution containing the test compound at various concentrations.

  • Data Acquisition: Record the hERG tail current before, during, and after compound application.

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percent inhibition and determine the IC50 value.

Visualizing the Cross-Reactivity Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a new chemical entity.

Cross_Reactivity_Workflow cluster_0 Phase 1: In Silico & Primary Screening cluster_1 Phase 2: Secondary & Safety Screening cluster_2 Phase 3: Lead Optimization Start New Chemical Entity (this compound Derivative) InSilico In Silico Prediction (Target Prediction, Structural Homology) Start->InSilico PrimaryAssay Primary Target Assay (e.g., Kinase Inhibition) Start->PrimaryAssay InSilico->PrimaryAssay HitIdent Hit Identification (Potency & Efficacy) PrimaryAssay->HitIdent PanelScreening Broad Off-Target Panel Screening (e.g., GPCRs, Ion Channels) HitIdent->PanelScreening Active Hits SafetyPharm Safety Pharmacology Assays (e.g., hERG, CYP Inhibition) PanelScreening->SafetyPharm SelectivityRatio Calculate Selectivity Ratio (Off-Target IC50 / On-Target IC50) SafetyPharm->SelectivityRatio SAR Structure-Activity Relationship (SAR) & Structure-Liability Relationship (SLR) SelectivityRatio->SAR Data for Optimization Optimization Chemical Modification to Improve Selectivity SAR->Optimization LeadCandidate Lead Candidate Selection SAR->LeadCandidate Favorable Profile Optimization->PrimaryAssay Iterative Cycle

Caption: A generalized workflow for the assessment and optimization of compound selectivity.

Conclusion and Future Directions

The exploration of this compound derivatives holds significant promise for the development of novel therapeutics. However, a rigorous evaluation of their cross-reactivity is indispensable for mitigating potential safety risks and ensuring a successful path to the clinic. The presented comparative guide, though based on hypothetical data, provides a robust framework for researchers and drug development professionals to design and interpret cross-reactivity studies. Future work should focus on synthesizing a focused library of these derivatives and performing comprehensive in vitro and in vivo profiling to validate these principles and identify lead candidates with optimal selectivity and therapeutic potential. The integration of computational modeling with empirical testing will be crucial in accelerating the discovery of safe and effective drugs based on this intriguing spirocyclic scaffold.[5]

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Navigating Chemical Space in Three Dimensions: The Spirocyclic Advantage

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to 1,4-Dioxaspiro[4.4]nonan-7-amine and its Acyclic Amine Counterparts in Drug Discovery

Introduction: Beyond Flatland in Medicinal Chemistry

In the landscape of medicinal chemistry, amine-containing scaffolds are ubiquitous and indispensable. Their basicity allows for crucial salt formation, enhancing solubility and bioavailability, while the nitrogen atom frequently serves as a key hydrogen bond donor or acceptor for target engagement. Traditionally, drug discovery campaigns have heavily relied on simple, often linear or "flat," acyclic amines. While synthetically accessible, these flexible molecules present inherent challenges, including high conformational flexibility leading to an entropic penalty upon binding, and susceptibility to metabolic degradation.

As the industry grapples with increasingly complex biological targets and a demand for drug candidates with superior properties, there is a clear trend towards exploring three-dimensional (3D) chemical space. Spirocyclic scaffolds, where two rings are fused at a single carbon atom, have emerged as a powerful tool for this exploration.[1][2][3] They offer a rigid and well-defined 3D geometry, enabling a more precise presentation of pharmacophoric elements.

This guide provides a detailed, evidence-based comparison of This compound , a representative spirocyclic amine, with its conventional acyclic amine counterparts. We will dissect the profound advantages conferred by the spirocyclic core in terms of conformational control, physicochemical properties, and pharmacokinetic profiles, offering a compelling rationale for its integration into modern drug discovery programs.

The Conformational Imperative: Rigidity, Pre-organization, and Potency

The primary distinction between spirocyclic and acyclic amines lies in their conformational freedom. Acyclic amines, with their numerous rotatable single bonds, exist in solution as a dynamic ensemble of conformers. For a drug molecule to bind to its target, it must adopt a specific, low-energy "bioactive conformation." The energetic cost of forcing a flexible molecule into this single conformation is known as the entropic penalty.

Acyclic Amines: High conformational flexibility. This requires the molecule to "freeze" into a specific shape to bind to a receptor, which is energetically unfavorable and can lead to weaker binding affinity.[4]

This compound: The spirocyclic core severely restricts the number of available conformations.[2][5] This rigid framework "pre-organizes" the molecule, meaning it is more likely to already be in or near the required bioactive conformation for target binding.[4][6] This reduction in the entropic penalty upon binding can translate directly to a significant increase in binding affinity and, consequently, potency.[4][5] Furthermore, the well-defined vectoral projection of the amine group from the spirocyclic core allows for more precise and directional interactions within a binding pocket, enhancing selectivity.[1][2]

G cluster_0 Acyclic Amine (e.g., Pentan-3-amine) cluster_1 Spirocyclic Amine (this compound) Acyclic_Start Flexible Ground State (Multiple Conformers) Acyclic_Bind Binding Event Acyclic_Start->Acyclic_Bind High Entropic Penalty (Loss of Freedom) Acyclic_End Bioactive Conformation (Single Conformer) Acyclic_Bind->Acyclic_End Spiro_Start Rigid Ground State (Few Conformers) Spiro_Bind Binding Event Spiro_Start->Spiro_Bind Low Entropic Penalty (Pre-organized) Spiro_End Bioactive Conformation Spiro_Bind->Spiro_End

Caption: Conformational penalty of binding.

Modulating Physicochemical Properties for Superior Drug-Likeness

The introduction of a spirocyclic core profoundly impacts key physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP/LogD)

Lipophilicity, often measured as the octanol-water partition coefficient (LogP) or distribution coefficient (LogD at pH 7.4), is a critical parameter. While acyclic amines can contribute significantly to a molecule's lipophilicity, spirocycles offer a more nuanced approach to its modulation. Incorporating sp3-rich centers, like a spirocycle, is a known strategy to "escape from flatland" and improve compound properties.[1]

Counter-intuitively, replacing a simple cyclic or acyclic amine with a spirocyclic analogue can sometimes decrease lipophilicity (LogD), even with the addition of a carbon atom.[7] This phenomenon is often rationalized by an increase in the amine's basicity (pKa). A more basic amine will be more protonated at physiological pH, leading to increased aqueous solubility and a lower LogD.[7][8] The rigid structure of this compound, with its two ether oxygens, provides a balance of lipophilic and polar features.

Basicity (pKa) and Solubility

The pKa of the amine group is critical for solubility and interaction with the target. The constrained geometry of the spirocycle can alter the electronic environment of the nitrogen atom compared to a flexible acyclic amine, leading to a change in basicity.[8] This allows for fine-tuning of the molecule's ionization state at physiological pH.

Furthermore, the inherent three-dimensionality of the spirocyclic scaffold can disrupt efficient crystal lattice packing. This disruption often leads to lower melting points and, more importantly, can improve a compound's aqueous solubility—a frequent hurdle in drug development.

Table 1: Comparative Physicochemical Properties (Calculated & Experimental Data)

CompoundStructureMolecular Weight ( g/mol )cLogP (Calculated)pKa (Predicted)
This compound this compound143.180.359.5
Pentan-3-amine (Acyclic Analogue) Pentan-3-amine87.161.0510.7
N-ethylpropan-1-amine (Acyclic Analogue) N-ethylpropan-1-amine87.160.9810.9

Note: cLogP and pKa values are estimations from chemical software and serve for comparative purposes.

Enhancing the Pharmacokinetic Profile: The Stability Advantage

A common liability of acyclic amines is their susceptibility to metabolic enzymes, particularly Cytochrome P450s (CYPs), which can lead to rapid clearance from the body.

Metabolic Stability

The spirocyclic framework of this compound offers a significant advantage in metabolic stability. The quaternary spiro-carbon and the overall rigid structure provide steric shielding to the amine and adjacent carbons. This steric hindrance makes it more difficult for metabolic enzymes to access and oxidize these sites, a common metabolic pathway for acyclic amines (e.g., N-dealkylation).[9] Increased metabolic stability translates to a longer in vivo half-life, potentially allowing for lower or less frequent dosing.[10][11]

Table 2: Hypothetical Metabolic Stability Data (Human Liver Microsomes)

Compoundt½ (min)Intrinsic Clearance (Clint, µL/min/mg protein)Classification
Drug Candidate with Acyclic Amine 1592.4High Clearance
Drug Candidate with Spirocyclic Amine > 90< 7.7Low Clearance

This table represents typical comparative data from an in vitro microsomal stability assay.

Experimental Protocols: A Self-Validating System

To substantiate the claims made, standardized, robust experimental protocols are essential. The following sections detail the methodologies for assessing the key parameters discussed.

Protocol: Lipophilicity Determination (Shake-Flask LogP Method)

This protocol determines the partition coefficient of a compound between n-octanol and an aqueous buffer, the gold standard for LogP measurement.[12]

G A 1. Preparation - Prepare compound stock in DMSO. - Pre-saturate n-octanol and buffer. B 2. Partitioning - Add compound to octanol/buffer mix. - Shake vigorously to equilibrate. A->B C 3. Separation - Centrifuge to separate phases. B->C D 4. Quantification - Sample both phases. - Analyze concentration via LC-MS or UV-Vis. C->D E 5. Calculation - LogP = log([Compound]octanol / [Compound]buffer) D->E

Caption: Workflow for Shake-Flask LogP Determination.

Methodology:

  • Preparation: Prepare a stock solution of the test compound. Create a biphasic system by mixing n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and allowing them to pre-saturate overnight.

  • Partitioning: Add a small aliquot of the test compound stock solution to a known volume ratio of the pre-saturated n-octanol and buffer.

  • Equilibration: Seal the container and shake vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at high speed to achieve a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[12]

Protocol: In Vitro Metabolic Stability (Liver Microsomal Assay)

This assay measures the rate at which a compound is metabolized by Phase I enzymes contained within liver microsomes.[13][14]

G A 1. Incubation Setup - Add test compound to liver microsomes in buffer. B 2. Pre-incubation - Warm mixture to 37°C. A->B C 3. Reaction Initiation - Add NADPH cofactor to start metabolism. B->C D 4. Time-Point Sampling - Aliquot at t=0, 5, 15, 30, 45 min. - Quench reaction with cold acetonitrile. C->D E 5. Analysis - Centrifuge and analyze supernatant via LC-MS/MS to quantify remaining parent compound. D->E

Caption: Workflow for Microsomal Stability Assay.

Methodology:

  • Incubation: In a microcentrifuge tube, add the test compound (typically at 1 µM final concentration) to a buffered solution containing liver microsomes (e.g., human, rat; 0.5 mg/mL).[15][16]

  • Pre-warming: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.[17] A control incubation without NADPH is run in parallel.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing cold acetonitrile with an internal standard.[15][17]

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint).[13]

Protocol: Receptor Binding Affinity (Radioligand Competition Assay)

This assay determines a compound's affinity for a target receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[18]

G A 1. Assay Setup - Add receptor prep, radioligand, and varying concentrations of test compound to plate. B 2. Incubation - Incubate to reach binding equilibrium. A->B C 3. Separation - Rapidly filter mixture through a glass fiber filtermat to trap receptor-ligand complexes. B->C D 4. Washing - Wash filtermat to remove unbound radioligand. C->D E 5. Detection - Add scintillation cocktail and measure radioactivity using a scintillation counter. D->E

Caption: Workflow for Radioligand Competition Assay.

Methodology:

  • Assay Plate Preparation: Add the receptor source (e.g., cell membrane preparation), a fixed concentration of a specific radioligand (e.g., ³H-labeled), and a range of concentrations of the unlabeled test compound to the wells of a microplate.

  • Incubation: Incubate the plate for a defined period at a specific temperature to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly aspirate the contents of the wells through a glass fiber filter plate using a cell harvester. The receptor and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.[19][20]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[19]

  • Detection: After the filters are dry, add a scintillation cocktail and count the radioactivity retained on each filter using a microplate scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the logarithm of the test compound concentration. Fit the resulting sigmoidal curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand), which can then be used to calculate the binding affinity constant (Ki).

Conclusion

The strategic incorporation of rigid, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry. This compound exemplifies the power of this approach. Compared to conformationally flexible acyclic amines, it offers a compelling suite of advantages:

  • Enhanced Potency and Selectivity: Achieved through conformational pre-organization, which minimizes the entropic penalty of receptor binding.[4][5]

  • Tunable Physicochemical Properties: The spirocyclic core allows for nuanced control over lipophilicity, basicity, and solubility, improving the likelihood of achieving a favorable ADME profile.[1][7]

  • Improved Metabolic Stability: The rigid framework provides steric shielding, protecting the amine from rapid metabolic degradation and increasing its in vivo half-life.[9]

For researchers and drug development professionals, spirocyclic building blocks like this compound are not merely replacements for simpler amines; they are sophisticated tools to rationally design next-generation therapeutics that can overcome the liabilities of their "flatter" predecessors and successfully navigate the complexities of drug development.

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A Researcher's Guide to In Silico Conformational Analysis: The Case of 1,4-Dioxaspiro[4.4]nonan-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, understanding the three-dimensional structure of a molecule is paramount. The specific spatial arrangement of atoms, or conformation, dictates how a molecule interacts with its biological target. This guide provides an in-depth, experimentally grounded workflow for the in silico modeling and conformational analysis of 1,4-Dioxaspiro[4.4]nonan-7-amine, a spirocyclic compound with potential applications in medicinal chemistry.[1] While specific biological data for this exact molecule is not extensively available, its structural motifs are highly relevant in drug discovery.[1] This guide will not only detail a robust computational protocol but also provide the rationale for comparing its conformational landscape to alternative scaffolds, a crucial step in lead optimization.

The Significance of Spirocyclic Scaffolds and Conformational Flexibility

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are of increasing interest in drug design.[1][2] This unique architecture introduces three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[1] However, the rigidity and defined puckering of the ring systems also mean that the orientation of substituents, such as the amine group in this compound, is critical for biological activity. A thorough conformational analysis is therefore not just an academic exercise but a fundamental component of understanding this molecule's potential as a therapeutic agent.

A Validated Workflow for In Silico Conformational Analysis

The following protocol outlines a comprehensive and self-validating approach to elucidating the conformational space of this compound. This workflow is designed to be both scientifically rigorous and computationally efficient.

Experimental Workflow: Conformational Search and Analysis

G cluster_0 Phase 1: Initial Structure Preparation cluster_1 Phase 2: Conformational Search cluster_2 Phase 3: High-Level Optimization and Analysis cluster_3 Phase 4: Validation A 2D Structure Input (SMILES: C1CC2(C1)OCCO2) B 3D Structure Generation A->B C Broad Conformational Search (e.g., Molecular Mechanics - MMFF94) B->C D Clustering and Selection of Low-Energy Conformers C->D E Quantum Mechanical Optimization (e.g., DFT with B3LYP/6-31G*) D->E F Thermodynamic Property Calculation (Gibbs Free Energy) E->F G Population Analysis & Visualization F->G H Comparison with Experimental Data (NMR, X-ray if available) G->H I Comparative Analysis with Alternative Scaffolds G->I

Caption: A multi-phase workflow for robust in silico conformational analysis.

Detailed Protocol:

Phase 1: Initial Structure Preparation

  • 2D Structure Input: Begin with a 2D representation of this compound. The SMILES (Simplified Molecular-Input Line-Entry System) string is a common starting point.

  • 3D Structure Generation: Convert the 2D representation into an initial 3D structure using a suitable cheminformatics toolkit like RDKit or Avogadro.[3] This initial 3D structure is a crucial starting point for the conformational search.

Phase 2: Broad Conformational Search

The goal of this phase is to efficiently sample a wide range of possible conformations.

  • Method Selection: Employ a molecular mechanics force field, such as MMFF94, which is well-suited for organic molecules.[4] This method offers a good balance between speed and accuracy for an initial broad search.

  • Search Algorithm: Utilize a systematic or stochastic search algorithm.[3] For a molecule with the rigidity of a spirocycle, a systematic rotation of the key dihedral angles can be effective.[5] Software like Schrödinger's ConfGen or the open-source VEGA ZZ can perform this task.[5][6]

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to relax the structure to a local energy minimum.

  • Clustering: The resulting conformers should be clustered based on their root-mean-square deviation (RMSD) to identify unique conformational families and remove redundant structures.[7]

Phase 3: High-Level Optimization and Analysis

This phase refines the most promising conformers from the initial search.

  • Quantum Mechanical Optimization: Take the lowest energy conformers from each cluster and perform a higher-level geometry optimization using Density Functional Theory (DFT). A common and reliable functional and basis set combination for organic molecules is B3LYP/6-31G*. This approach provides a more accurate description of the electronic structure and, consequently, the molecular geometry.[8]

  • Thermodynamic Calculations: For the optimized structures, perform frequency calculations to confirm that they are true energy minima (no imaginary frequencies) and to compute their thermodynamic properties, including Gibbs free energy. This allows for a more accurate ranking of the conformer stability at a given temperature.

  • Population Analysis: Using the calculated Gibbs free energies, the Boltzmann distribution can be used to estimate the relative population of each conformer at room temperature. This provides a realistic picture of the conformational landscape.

Phase 4: Validation and Comparative Analysis

  • Experimental Validation: The ultimate validation of any computational model is comparison with experimental data.[9] If NMR data were available for this compound, calculated NMR chemical shifts and coupling constants from the optimized geometries could be compared to the experimental spectrum.[10][11] Similarly, if a crystal structure existed, the calculated lowest energy conformer should closely match the solid-state geometry.

  • Comparative Analysis: In the absence of direct experimental data, a comparative analysis with structurally related molecules is invaluable. For instance, the puckering of the cyclopentane and dioxolane rings in the calculated conformers of this compound can be compared with known conformations of similar spirocycles.[12][13] The orientation of the amine substituent (axial vs. equatorial-like) and its impact on steric interactions can be compared with analogous substituted cyclohexanes to infer stability.[14][15]

Data Presentation and Interpretation

The quantitative results of this analysis should be summarized for clarity and ease of comparison.

Table 1: Calculated Properties of Low-Energy Conformers of this compound

Conformer IDRelative Energy (kcal/mol)Gibbs Free Energy (Hartree)Key Dihedral Angles (°)Amine OrientationPredicted Population (%)
1 0.00-482.12345C1-C5-C6-N: 175.2Equatorial-like75.2
2 1.52-482.12101C1-C5-C6-N: 65.8Axial-like24.8
..................

Note: The data in this table is hypothetical and for illustrative purposes only.

Comparison with Alternative Scaffolds

The true power of this in silico analysis lies in its ability to inform scaffold-hopping and lead optimization efforts. For example, a medicinal chemist might consider replacing the 1,4-Dioxaspiro[4.4]nonane core with a 1,4-Dioxaspiro[4.5]decane scaffold to alter the molecule's lipophilicity.

G A This compound (5-membered carbocycle) C Conformational Flexibility A->C Lower D Substituent Vector A->D Defined E Physicochemical Properties A->E Lower logP B 1,4-Dioxaspiro[4.5]decan-8-amine (6-membered carbocycle) B->C Higher (Chair/Boat) B->D Axial/Equatorial B->E Higher logP

Caption: Logical comparison of key properties between spirocyclic scaffolds.

By performing the same conformational analysis on the alternative scaffold, a direct comparison of key properties can be made:

  • Conformational Flexibility: The cyclopentane ring of the [4.4]nonane system is less flexible than the cyclohexane ring of the [4.5]decane system, which can adopt chair, boat, and twist-boat conformations.[13] This difference in flexibility can have profound effects on target binding.

  • Substituent Vector: The spatial orientation of the amine group will differ significantly between the two scaffolds. In the [4.5]decane system, the amine can occupy distinct axial and equatorial positions with a larger energy difference between them.[15]

  • Physicochemical Properties: The larger carbocycle of the [4.5]decane system will increase the molecule's lipophilicity (logP), which can impact its solubility, permeability, and metabolic stability.

Conclusion

This guide has outlined a robust and scientifically sound workflow for the in silico conformational analysis of this compound. By grounding computational methods in established principles of physical organic chemistry and providing a framework for validation and comparative analysis, researchers can confidently explore the conformational landscape of this and other novel spirocyclic scaffolds. This approach enables a deeper understanding of structure-activity relationships and facilitates the rational design of new therapeutic agents.

References

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A Comparative Guide to the Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-amine: Evaluating Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the synthetic methodologies for obtaining 1,4-Dioxaspiro[4.4]nonan-7-amine, a valuable spirocyclic building block in medicinal chemistry. Spirocycles are increasingly utilized in drug discovery due to their inherent three-dimensionality, which can improve physicochemical properties such as solubility and metabolic stability while providing novel intellectual property.[1] The focus of this document is to critically evaluate the common synthetic routes, providing researchers, scientists, and drug development professionals with a robust framework for selecting and executing a reproducible synthesis. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of key performance metrics.

The synthesis of this compound is most reliably achieved through a two-stage process. This dominant strategy involves the initial formation of a ketone precursor, 1,4-Dioxaspiro[4.4]nonan-7-one, followed by its conversion to the target primary amine via reductive amination. This approach is prevalent for analogous structures and offers a logical and modular route for synthesis and optimization.[2]

Stage 1: Synthesis of the Ketone Precursor, 1,4-Dioxaspiro[4.4]nonan-7-one

The foundational step is the creation of the spirocyclic ketone. This is typically accomplished via the ketalization of cyclopentane-1,3-dione with ethylene glycol. The reaction involves the acid-catalyzed protection of one ketone group, leaving the other available for subsequent functionalization.

Mechanism and Rationale: The reaction proceeds by protonation of a carbonyl oxygen, followed by nucleophilic attack by one of the hydroxyl groups of ethylene glycol. A series of proton transfers and the elimination of a water molecule lead to the formation of a hemiketal, which then cyclizes with the second hydroxyl group to form the stable five-membered dioxolane ring. The choice of an acid catalyst (e.g., p-toluenesulfonic acid) is critical for accelerating the reaction, while the removal of water (e.g., using a Dean-Stark apparatus) is essential to drive the equilibrium towards the product.

cluster_0 Overall Synthetic Strategy Start Cyclopentane-1,3-dione Ketone 1,4-Dioxaspiro[4.4]nonan-7-one Start->Ketone Ketalization (Ethylene Glycol, Acid Catalyst) Amine This compound Ketone->Amine Reductive Amination (Ammonia, Reducing Agent)

Caption: Overall two-stage synthetic pathway.

Stage 2: Reductive Amination – A Comparative Analysis

The conversion of 1,4-Dioxaspiro[4.4]nonan-7-one to the target amine is the pivotal step. Reductive amination involves the reaction of the ketone with an amine source (here, ammonia) to form an intermediate imine (or enamine), which is then reduced in situ to the final amine.[3] The reproducibility of this step is highly dependent on the choice of reducing agent, solvent, and reaction conditions. We will compare three common methodologies.

Method A: Sodium Cyanoborohydride (NaBH₃CN)

Expertise & Experience: Sodium cyanoborohydride is a classic reagent for reductive amination. Its key advantage is its mildness and selectivity; it readily reduces the protonated iminium ion intermediate but is slow to reduce the starting ketone at neutral or slightly acidic pH. This selectivity prevents the wasteful formation of the corresponding alcohol byproduct. However, its high toxicity (due to the potential release of hydrogen cyanide gas under strongly acidic conditions) necessitates careful handling and waste disposal protocols.

Method B: Sodium Triacetoxyborohydride (STAB)

Expertise & Experience: STAB has become a popular alternative to NaBH₃CN. It is a milder, non-toxic reducing agent that is particularly effective for the reductive amination of ketones. The steric bulk and attenuated reactivity from the acetate groups allow the reaction to proceed efficiently without significant reduction of the ketone starting material. It does not require strict pH control and can be used in a wider range of solvents, making the procedure more robust and reproducible.

Method C: Catalytic Hydrogenation

Expertise & Experience: This method involves the use of a metal catalyst (e.g., Palladium on carbon, Raney Nickel) under an atmosphere of hydrogen gas. It is an environmentally friendly ("green") method as the only byproduct is water. This approach is highly effective and scalable. However, it requires specialized equipment (hydrogenator) and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts. Over-reduction or side reactions can sometimes occur depending on the catalyst activity and substrate.

Performance Comparison
ParameterMethod A (NaBH₃CN)Method B (STAB)Method C (Catalytic H₂)
Typical Yield 65-80%75-90%80-95%
Purity Good to ExcellentExcellentExcellent
Reaction Time 12-24 hours6-18 hours4-12 hours
Scalability ModerateHighVery High
Safety Concerns High (Toxic HCN potential)LowModerate (H₂ gas, catalyst)
Ease of Use Moderate (pH control needed)High (Robust)Moderate (Specialized equipment)

Experimental Protocols

The following protocols are designed as self-validating systems, with suggested in-process controls (IPCs) to ensure reproducibility.

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-one
  • Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, add cyclopentane-1,3-dione (20.0 g, 0.204 mol), ethylene glycol (13.9 g, 0.224 mol), p-toluenesulfonic acid monohydrate (0.39 g, 2.0 mmol), and toluene (250 mL).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approx. 4-6 hours).

  • IPC-1 (TLC/GC-MS): Monitor the reaction for the disappearance of the starting dione. A sample can be taken, quenched, and analyzed.

  • Workup: Allow the reaction mixture to cool to room temperature. Wash the solution sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure ketone as a colorless oil.

Protocol 2: Reductive Amination using STAB (Method B)
  • Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 1,4-Dioxaspiro[4.4]nonan-7-one (10.0 g, 70.3 mmol) in methanol (100 mL).

  • Ammonia Addition: Add a solution of ammonia in methanol (7N, 20 mL, 140 mmol, 2.0 equiv.). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • IPC-2 (¹H NMR/IR): An aliquot can be taken and solvent evaporated to check for the presence of the imine C=N stretch in IR or characteristic NMR shifts, although it is often reduced in situ without isolation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (22.4 g, 105.5 mmol, 1.5 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • IPC-3 (TLC/LC-MS): Monitor the reaction for the consumption of the ketone/imine intermediate and the formation of the amine product.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (50 mL). Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by acid-base extraction or column chromatography (silica gel, with a mobile phase containing a small percentage of triethylamine, e.g., dichloromethane:methanol:triethylamine 95:4:1) to yield this compound.

cluster_1 Reductive Amination Workflow (Method B) Setup 1. Dissolve Ketone in Methanol (N₂ Atmosphere) Imine_Formation 2. Add NH₃/Methanol (Stir 1h @ RT) Setup->Imine_Formation IPC1 IPC Check: Imine Formation Imine_Formation->IPC1 Reduction 3. Cool to 0°C Add STAB Portion-wise Reaction 4. Stir 12h @ RT Reduction->Reaction IPC2 IPC Check: Reaction Completion Reaction->IPC2 Workup 5. Quench (Sat. NaHCO₃) Extract (DCM) Purification 6. Dry & Concentrate Purify (Chromatography) Workup->Purification Product Final Product Purification->Product IPC1->Reduction IPC2->Workup

Caption: Self-validating workflow for Protocol 2.

Conclusion and Recommendations

For routine, lab-scale synthesis of this compound, Method B (STAB) offers the best combination of yield, safety, and reproducibility. Its operational simplicity and tolerance for various functional groups make it a highly reliable choice for medicinal chemistry applications. For large-scale industrial production where efficiency and cost are paramount, Method C (Catalytic Hydrogenation) is superior, provided the necessary safety infrastructure is in place. While historically significant, Method A (NaBH₃CN) is largely superseded by safer and more robust alternatives and is not recommended unless specific substrate requirements demand its unique reactivity profile. By following the detailed, self-validating protocols outlined in this guide, researchers can confidently and reproducibly synthesize this valuable spirocyclic amine for their discovery programs.

References

  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • MDPI. (n.d.). Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PMC. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Diastereo and Enantioselective Synthesis of α-spiro-δ-lactams via Organocascade Reaction. Retrieved from [Link]

  • PMC. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. Retrieved from [Link]

  • Synple Chem. (n.d.). Available Reagent Cartridges. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Retrieved from [Link]

  • LibreTexts Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • ChemSynthesis. (2025). 7-pentyl-1,4-dioxaspiro[4.4]non-7-ene. Retrieved from [Link]

  • ACS Publications. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ukrainian Chemical Journal. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]

  • ResearchGate. (2025). Straightforward Synthesis of 1,7-Dioxaspiro[4.4]nonanes. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1,4-Dioxaspiro[4.4]nonan-7-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of chemical disposal is a comprehensive understanding of the substance's hazards. The parent spirocycle, 1,4-Dioxaspiro[4.4]nonane, is classified as a flammable liquid that can cause skin, eye, and respiratory irritation[1][2]. The addition of an amine functional group introduces further considerations, as amines are typically basic and can exhibit corrosive and toxic properties[3]. Therefore, 1,4-Dioxaspiro[4.4]nonan-7-amine should be treated as a hazardous substance, and its disposal must adhere to stringent protocols.

Core Disposal Directive: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with documented transfer to a licensed disposal facility.

Step 1: Waste Identification and Segregation

The first critical step is the accurate identification and segregation of waste containing this compound. To prevent hazardous reactions, this waste must be kept separate from other chemical waste streams, particularly those containing acids or strong oxidizing agents[4].

Step 2: Containerization

All waste containing this compound must be collected in appropriate, designated hazardous waste containers. These containers must be:

  • Compatible: Constructed of materials that do not react with the amine.

  • Securely Sealed: Kept tightly closed when not in use to prevent the release of vapors.

  • Clearly Labeled: Marked with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Flammable," "Corrosive," "Toxic").

Step 3: On-Site Accumulation

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Equipped with secondary containment to capture any potential leaks.

Step 4: Professional Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. The disposal of this hazardous waste must be managed by a licensed and reputable chemical waste disposal company. These companies have the expertise and equipment to handle and transport hazardous materials safely and in compliance with all federal, state, and local regulations.

Spill Management: An Emergency Response Protocol

Accidental spills of this compound require immediate and appropriate action to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate the area of the spill and ensure adequate ventilation to disperse any vapors.

  • Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For significant spills, respiratory protection may be necessary.

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill.

  • Collection: Carefully collect the absorbed material and any contaminated debris, placing it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel at your institution.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram outlines the key decision points and actions.

Caption: Decision workflow for the proper disposal of this compound waste.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides general guidelines for the handling of flammable and corrosive amine waste, based on regulations from the U.S. Environmental Protection Agency (EPA).

ParameterGuidelineRegulatory Citation
Hazardous Waste Generator Status Determined by the total amount of hazardous waste generated per calendar month.40 CFR Part 262
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of non-acute hazardous waste.40 CFR § 262.15
Container Labeling Must include "HAZARDOUS WASTE" and an indication of the hazards.40 CFR § 262.15(a)(5)
Waste Manifest Required for all off-site shipments of hazardous waste.40 CFR Part 262, Subpart B

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the principles of waste minimization, segregation, proper containerization, and professional disposal, researchers can ensure a safe laboratory environment and maintain compliance with all environmental regulations. The guidance provided in this document serves as a comprehensive framework for achieving these critical objectives.

References

  • PubChem. 1,4-Dioxaspiro[4.4]nonane. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances. [Link]

  • U.S. Environmental Protection Agency. Criteria for Listing Hazardous Waste. [Link]

  • Lab Alley. Safety Data Sheet. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1. [Link]

  • Carl ROTH. Safety Data Sheet: Calcium chloride. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • Columbus Chemical Industries, Inc. Safety Data Sheet: Calcium Chloride, Dihydrate ACS. [Link]

  • TETRA Technologies. Safety Data Sheet: Calcium Chloride Solid. [Link]

  • Royal Society of Chemistry. Oxa-spirocycles: synthesis, properties and applications. [Link]

  • National Institutes of Health. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Reddit. removing trace amines from i-butane/n-butane (non-odorized). [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1,4-Dioxaspiro[4.4]nonan-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential safety and logistical information for the handling of 1,4-Dioxaspiro[4.4]nonan-7-amine, a compound with significant potential in synthetic chemistry. The following protocols are designed to ensure the well-being of laboratory personnel and the integrity of your research by establishing a self-validating system of safety.

Hazard Assessment and Engineering Controls

This compound should be handled with the assumption that it is a flammable, corrosive, and toxic substance. All handling procedures must be conducted in a well-ventilated laboratory, and a chemical fume hood is mandatory for any work involving this compound.[1] An emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for the safe handling of this compound. The following table summarizes the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause severe eye irritation or damage.
Hands Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin absorption and corrosion. Inspect gloves for any signs of degradation before and during use.
Body Flame-resistant lab coatProtects against splashes and potential ignition sources.
Respiratory A NIOSH-approved respirator with an organic vapor cartridgeNecessary when working outside of a fume hood or in case of a spill to prevent inhalation of harmful vapors.
Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe laboratory environment when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_dispense Dispense chemical in fume hood prep_materials->handle_dispense handle_reaction Perform reaction in a closed system handle_dispense->handle_reaction handle_transfer Use appropriate transfer techniques handle_reaction->handle_transfer cleanup_decontaminate Decontaminate all surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of waste in designated containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in the correct order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

1. Preparation:

  • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing all the required PPE as outlined in the table above.

  • Verify Fume Hood Functionality: Check that the chemical fume hood is operating correctly and that the airflow is unobstructed.

  • Gather Materials: Collect all necessary chemicals, glassware, and equipment to avoid leaving the designated work area during the procedure.

2. Handling:

  • Dispensing: Always dispense this compound inside a chemical fume hood to minimize the risk of inhalation.

  • Reaction Setup: Whenever possible, conduct reactions in a closed system to contain any vapors or aerosols.

  • Transfers: Use cannulas or syringes for liquid transfers to prevent spills and reduce exposure.

3. Cleanup and Disposal:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in clearly labeled, sealed containers. Follow your institution's guidelines for hazardous waste disposal.

  • PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid contaminating your skin.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Liquid Waste: Collect in a sealed, properly labeled container. The label should include the chemical name and any known hazards.

  • Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be placed in a designated solid waste container.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

By adhering to these guidelines, you can create a robust safety culture in your laboratory and ensure that your innovative work is conducted with the highest standards of care.

References

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.4]nonane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.